Product packaging for 2-Amino-4-isopropylphenol(Cat. No.:CAS No. 3280-68-0)

2-Amino-4-isopropylphenol

Cat. No.: B1269349
CAS No.: 3280-68-0
M. Wt: 151.21 g/mol
InChI Key: WXULIANDWRYTKZ-UHFFFAOYSA-N
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Description

2-Amino-4-isopropylphenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1269349 2-Amino-4-isopropylphenol CAS No. 3280-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-propan-2-ylphenol
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InChI

InChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULIANDWRYTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349803
Record name 2-Amino-4-isopropylphenol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3280-68-0
Record name 2-Amino-4-isopropylphenol
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Record name 2-AMINO-4-ISOPROPYLPHENOL
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Foundational & Exploratory

Synthesis of 2-Amino-4-isopropylphenol from phenol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of 2-Amino-4-isopropylphenol from phenol, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of quantitative data.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Its structure, featuring an amino group and a hydroxyl group on an isopropyl-substituted benzene ring, makes it a versatile building block. The synthesis from the readily available starting material, phenol, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

This guide details a common and effective three-step synthetic route:

  • Friedel-Crafts Alkylation: Synthesis of 4-isopropylphenol by the alkylation of phenol.

  • Regioselective Nitration: Introduction of a nitro group at the ortho-position to the hydroxyl group of 4-isopropylphenol.

  • Reduction: Conversion of the nitro group to an amino group to yield the final product.

Each step is described with detailed experimental protocols and supported by quantitative data where available.

Overall Synthesis Pathway

The transformation of phenol to this compound is accomplished through a sequence of three core reactions. The logical flow of this synthesis is outlined below.

Synthesis_Workflow cluster_0 Synthesis of this compound from Phenol Phenol Phenol IPP 4-Isopropylphenol Phenol->IPP Step 1: Alkylation Reagents: Propylene or Isopropanol Catalyst: Acid Catalyst (e.g., Zeolite) NIPP 2-Nitro-4-isopropylphenol IPP->NIPP Step 2: Nitration Reagents: HNO₃ / H₂O AIPP This compound (Final Product) NIPP->AIPP Step 3: Reduction Reagents: Fe/HCl or H₂/Pd-C

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for each of the three key steps in the synthesis.

Step 1: Synthesis of 4-Isopropylphenol (Alkylation)

The initial step involves the Friedel-Crafts alkylation of phenol with an isopropylating agent, such as isopropanol or propylene.[1][2] This reaction is an electrophilic aromatic substitution. The use of specific catalysts, such as zeolite ZSM-5, is crucial for selectively producing the para-isomer (4-isopropylphenol) over other isomers.[3]

Protocol: Alkylation using Isopropanol and Zeolite Catalyst

  • Catalyst System: A crystalline zeolite catalyst, such as ZSM-5, with a silica to alumina molar ratio of at least 12 is used to ensure high para-selectivity.[3]

  • Reactants: Phenol and isopropanol. The molar ratio of phenol to the alkylating agent can range from 0.5:1 to 20:1.[3]

  • Procedure:

    • The reaction is carried out by contacting phenol with isopropanol in the presence of the ZSM-5 zeolite catalyst.[3]

    • The reaction is conducted under alkylation conditions, including a temperature range of approximately 200°C to 300°C.[3]

    • The pressure is maintained between 10⁵ to 6×10⁶ N/m².[3]

    • A weight hourly space velocity (WHSV) of reactants is maintained between 0.5 and 100.[3]

  • Work-up and Purification: The reaction mixture is distilled to separate the 4-isopropylphenol product from unreacted phenol, other isomers (e.g., 2-isopropylphenol), and polyalkylated products.[4]

Step 2: Synthesis of 2-Nitro-4-isopropylphenol (Nitration)

The second step is the regioselective nitration of the intermediate, 4-isopropylphenol. The hydroxyl group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is blocked by the isopropyl group, nitration occurs selectively at the ortho position.

Protocol: Nitration using Nitric Acid [5]

  • Reactants: 4-isopropylphenol (also known as 4-hydroxycumene), 70% nitric acid, water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Suspend 5.0 g of 4-isopropylphenol in 14 ml of water in a reaction vessel.

    • Cool the suspension with an ice bath.

    • Add 4.0 ml of 70% nitric acid dropwise to the cooled suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and continue the reaction for 40 minutes.

  • Work-up and Purification:

    • Add 500 ml of water to the reaction mixture.

    • Extract the product with 500 ml of ethyl acetate.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent (ethyl acetate) by distillation under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using ethyl acetate as the eluent to yield pure 4-isopropyl-2-nitrophenol.[5] A yield of 5.07 g has been reported for this procedure.[5]

Step 3: Synthesis of this compound (Reduction)

The final step is the reduction of the nitro group in 2-nitro-4-isopropylphenol to an amino group. This is a common transformation in organic synthesis, and several methods are available.[6] Catalytic hydrogenation or reduction with metals in an acidic medium are highly effective.[7][8] The use of iron in an acidic medium is a classic and cost-effective method.[9]

Protocol: Reduction using Iron and Acid [7][8]

  • Reactants: 2-Nitro-4-isopropylphenol, iron powder, hydrochloric acid (or acetic acid), a suitable solvent (e.g., ethanol/water mixture).

  • Procedure:

    • Dissolve 2-nitro-4-isopropylphenol in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of iron powder to the solution.

    • Heat the mixture to reflux.

    • Add concentrated hydrochloric acid or glacial acetic acid dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.

    • Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and make it basic by adding a solution of sodium carbonate or sodium hydroxide. This precipitates iron salts as iron hydroxides.

    • Filter the hot mixture through a bed of celite to remove the iron sludge.

    • Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step, based on literature data.

Table 1: Alkylation of Phenol to 4-Isopropylphenol

Parameter Value Reference
Catalyst ZSM-5 Zeolite [3]
Alkylating Agent Isopropanol or Propylene [3]
Temperature 200°C - 300°C [3]
Pressure 10⁵ - 6×10⁶ N/m² [3]
Phenol/Agent Molar Ratio 0.5:1 to 20:1 [3]

| Selectivity | Enriched in para-isomer |[3] |

Table 2: Nitration of 4-Isopropylphenol

Parameter Value Reference
Starting Material 5.0 g (4-isopropylphenol) [5]
Reagent 4.0 ml (70% Nitric Acid) [5]
Reaction Time 40 minutes [5]
Product Yield 5.07 g [5]

| Purification Method | Silica Gel Column Chromatography |[5] |

Table 3: Reduction of 2-Nitro-4-isopropylphenol

Parameter Method Reference
Reducing Agent Iron (Fe) in acidic media [7][9]
Catalytic Hydrogenation (H₂) [6][8]
Tin(II) Chloride (SnCl₂) [6]
Zinc (Zn) in acidic media [9]

| General Characteristics | High yield, tolerant of various functional groups |[6][7] |

Conclusion

The synthesis of this compound from phenol is a robust three-step process involving Friedel-Crafts alkylation, regioselective nitration, and nitro group reduction. The selection of appropriate catalysts and the precise control of reaction conditions are paramount to maximizing the yield and purity of the final product. The protocols outlined in this guide provide a solid foundation for researchers and chemists to successfully perform this synthesis in a laboratory setting. Each step employs well-established chemical transformations, making the overall pathway reliable and scalable for applications in drug development and fine chemical manufacturing.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol for the Synthesis of 4-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of phenol is a cornerstone of industrial organic synthesis, providing a direct route to valuable alkylphenols. Among these, 4-isopropylphenol is a key intermediate in the production of antioxidants, polymers, and pharmaceuticals. This technical guide offers a comprehensive overview of the synthesis of 4-isopropylphenol via the Friedel-Crafts alkylation of phenol. It delves into the reaction mechanism, explores the critical role of catalysts, details experimental protocols, and presents a comparative analysis of quantitative data from various synthetic approaches. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, providing the foundational knowledge and practical insights necessary for the successful implementation and optimization of this important transformation.

Introduction

The Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction, facilitates the introduction of alkyl groups onto an aromatic ring.[1] In the context of phenol, a highly activated aromatic system, this reaction provides a direct and industrially significant pathway for the synthesis of various alkylphenols. 4-Isopropylphenol, in particular, is a commercially important compound primarily used as an intermediate in the production of bisphenol A (BPA), antioxidants such as butylated hydroxytoluene (BHT), and other specialty chemicals.[2][3]

The synthesis of 4-isopropylphenol is typically achieved through the alkylation of phenol with an isopropylating agent, most commonly isopropanol or propylene, in the presence of an acid catalyst.[2][4] While the reaction is conceptually straightforward, achieving high yield and, crucially, high selectivity for the para-isomer (4-isopropylphenol) over the ortho-isomer (2-isopropylphenol) and polyalkylated byproducts presents a significant challenge. This guide will explore the key parameters that govern this reaction, providing a detailed technical overview for its practical application.

Reaction Mechanism and Stereoselectivity

The Friedel-Crafts alkylation of phenol proceeds via a stepwise mechanism involving the generation of an electrophile, subsequent electrophilic attack on the aromatic ring, and final deprotonation to restore aromaticity.

Generation of the Isopropyl Cation

The reaction is initiated by the formation of an isopropyl carbocation from the alkylating agent. When using isopropanol, a Brønsted or Lewis acid catalyst protonates the hydroxyl group, facilitating the loss of a water molecule to form the secondary carbocation. With propylene, direct protonation by the acid catalyst yields the same electrophilic intermediate.

Electrophilic Aromatic Substitution

The electron-rich phenol ring, activated by the hydroxyl group, then acts as a nucleophile, attacking the isopropyl carbocation. This attack can occur at either the ortho or para position relative to the hydroxyl group, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The hydroxyl group's strong activating and ortho, para-directing effect dictates the regioselectivity of the reaction.

Deprotonation and Product Formation

Finally, a weak base (such as the conjugate base of the acid catalyst or another phenol molecule) abstracts a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the isopropylphenol product.

Competing Reactions: O-Alkylation vs. C-Alkylation

A common side reaction in the alkylation of phenols is O-alkylation, leading to the formation of isopropyl phenyl ether.[5] The phenoxide ion, which can be present under certain reaction conditions, is an ambident nucleophile, with reactivity at both the oxygen and the ring carbons.[5] The ratio of C- to O-alkylation is influenced by several factors:

  • Catalyst: Lewis acids tend to favor C-alkylation, while conditions that promote the formation of the phenoxide ion can increase the extent of O-alkylation.[6]

  • Solvent: Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and thereby favoring C-alkylation.[5]

  • Temperature: O-alkylation is often kinetically favored at lower temperatures, while higher temperatures can promote the Fries rearrangement of the initially formed ether to the more thermodynamically stable C-alkylated product.

Catalysis in Phenol Alkylation

The choice of catalyst is paramount in controlling the efficiency and selectivity of the Friedel-Crafts alkylation of phenol. Catalysts for this transformation can be broadly categorized as homogeneous Lewis and Brønsted acids, and heterogeneous solid acids.

Homogeneous Catalysts

Traditional Friedel-Crafts alkylations employ homogeneous Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), or Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). While effective in promoting the reaction, these catalysts suffer from several drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and the generation of significant acidic waste streams.

Heterogeneous Solid Acid Catalysts

To address the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These materials offer several advantages, including ease of separation and regeneration, reduced corrosion, and minimized waste production. Zeolites, with their well-defined microporous structures and tunable acidity, have emerged as particularly promising catalysts for shape-selective alkylation reactions.[7][8][9]

Zeolites such as H-ZSM-5, H-Beta, and H-USY have been extensively studied for the alkylation of phenol with isopropanol or propylene.[10] The pore dimensions of these zeolites can influence the diffusion of reactants and products, thereby controlling the regioselectivity. For instance, medium-pore zeolites like H-ZSM-5 can exhibit a preference for the formation of the sterically less hindered para-isomer.[4]

Quantitative Data on the Synthesis of 4-Isopropylphenol

The following tables summarize key quantitative data from various studies on the Friedel-Crafts alkylation of phenol, highlighting the impact of different catalysts and reaction conditions on conversion, yield, and selectivity.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)4-Isopropylphenol Selectivity (%)2-Isopropylphenol Selectivity (%)Reference
H-ZSM-5Isopropanol250-300>45Enriched in para-isomer-[4]
H-BetaIsopropanol24072--[11]
H-MordeniteIsopropanol----[11]
SAPO-11Isopropanol28050--[12]
MCM-49Isopropanol1806170 (total isopropylphenol)-[12]
Sulfuric Acid on Clay / Molecular Sieve2-Isopropylphenol (transalkylation)190-10.3 (yield)13.2 (remaining)[13]
Trifluoromethanesulfonic Acid2-Isopropylphenol (transalkylation)125-16.8 (yield)11.4 (remaining)[13]

Table 1: Comparison of Various Catalysts for the Isopropylation of Phenol.

ParameterCondition 1Condition 2Effect on OutcomeReference
Temperature 473 K533 KIncreased phenol conversion (66% to 93%) and DIPP selectivity (52% to 56%)[11]
Phenol:IPA Molar Ratio 1:21:4Increased phenol conversion and DIPP selectivity[11]
Catalyst Loading (Strong Acid Resin) 0.05 g cm⁻³>0.05 g cm⁻³No significant increase in conversion, but changes in product distribution[14]
Water Content in Phenol Anhydrous5% (w/w) waterPromotes ortho-alkylation[15]

Table 2: Influence of Reaction Parameters on Phenol Alkylation.

Experimental Protocols

This section provides illustrative experimental protocols for the synthesis of 4-isopropylphenol via Friedel-Crafts alkylation. These are generalized procedures and may require optimization based on specific laboratory conditions and available equipment.

General Procedure for Liquid-Phase Alkylation using a Solid Acid Catalyst
  • Catalyst Activation: The solid acid catalyst (e.g., a zeolite) is activated by calcination in a furnace under a flow of dry air at a specified temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and organic templates.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a dropping funnel. The flask is charged with phenol and the activated catalyst.

  • Reaction Execution: The mixture is heated to the desired reaction temperature with vigorous stirring. The alkylating agent (isopropanol or propylene gas) is then added dropwise or bubbled through the reaction mixture over a period of time.

  • Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

  • Product Isolation and Purification: The filtrate is then subjected to a work-up procedure, which may include washing with a dilute base to remove any unreacted phenol, followed by extraction with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to isolate 4-isopropylphenol.

Protocol for Vapor-Phase Alkylation in a Fixed-Bed Reactor
  • Catalyst Packing: A fixed-bed reactor tube is packed with a known amount of the solid acid catalyst, typically supported on an inert material like quartz wool.

  • System Setup: The reactor is placed in a tube furnace, and the system is connected to a feed delivery system (e.g., syringe pumps for liquid reactants) and a product collection system (e.g., a condenser and a collection flask).

  • Reaction: The reactor is heated to the desired temperature under a flow of an inert gas (e.g., nitrogen). A mixture of phenol and the alkylating agent (in the vapor phase) is then passed through the catalyst bed at a specific weight hourly space velocity (WHSV).

  • Product Analysis: The products exiting the reactor are condensed and collected. The product mixture is then analyzed by GC or GC-MS to determine the conversion of phenol and the selectivity for the different isopropylphenol isomers.

Visualizations

Reaction Mechanism

Friedel_Crafts_Alkylation cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Isopropanol Isopropanol (CH3)2CHOH Isopropyl_Cation Isopropyl Cation (CH3)2CH+ Isopropanol->Isopropyl_Cation + H+ H+ H+ H2O H2O Phenol Phenol Sigma_Complex Sigma Complex (Arenium Ion) Phenol->Sigma_Complex + (CH3)2CH+ 4_Isopropylphenol 4-Isopropylphenol Sigma_Complex->4_Isopropylphenol - H+ H_plus_out H+

Caption: Generalized mechanism of the Friedel-Crafts alkylation of phenol to 4-isopropylphenol.

Experimental Workflow for Liquid-Phase Synthesis

Experimental_Workflow Start Start Catalyst_Activation Catalyst Activation (Calcination) Start->Catalyst_Activation Reaction_Setup Reaction Setup (Phenol + Catalyst) Catalyst_Activation->Reaction_Setup Heating Heating to Reaction Temperature Reaction_Setup->Heating Alkylation Addition of Alkylating Agent Heating->Alkylation Reaction_Monitoring Reaction Monitoring (GC/TLC) Alkylation->Reaction_Monitoring Workup Work-up (Filtration, Washing) Reaction_Monitoring->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product 4-Isopropylphenol Purification->Product

Caption: A typical experimental workflow for the liquid-phase synthesis of 4-isopropylphenol.

Factors Influencing C- vs. O-Alkylation

C_vs_O_Alkylation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Base C_Alkylation C-Alkylation (4-Isopropylphenol) Phenoxide->C_Alkylation Electrophile O_Alkylation O-Alkylation (Isopropyl Phenyl Ether) Phenoxide->O_Alkylation Electrophile Factors Controlling Factors Catalyst Catalyst (Lewis vs. Brønsted) Factors->Catalyst Solvent Solvent (Protic vs. Aprotic) Factors->Solvent Temperature Temperature Factors->Temperature Catalyst->C_Alkylation Catalyst->O_Alkylation Solvent->C_Alkylation Solvent->O_Alkylation Temperature->C_Alkylation Temperature->O_Alkylation

References

A Technical Guide to the Synthesis of 2-Nitro-4-Isopropylphenol via Nitration of 4-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nitration of 4-isopropylphenol to synthesize 2-nitro-4-isopropylphenol, a valuable intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction mechanisms, and key quantitative data.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with broad applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group onto an aromatic ring significantly alters its electronic properties and provides a functional handle for further chemical transformations. Phenols, being highly activated aromatic systems, readily undergo nitration.[2] However, the high reactivity of the phenol ring can also lead to challenges, including a lack of regioselectivity, over-nitration, and oxidative side reactions, often resulting in the formation of tarry by-products.[3]

This guide focuses on the selective synthesis of 2-nitro-4-isopropylphenol from 4-isopropylphenol. The hydroxyl group of the phenol is a strong ortho-, para-director.[2] Since the para position is blocked by the isopropyl group, the nitration is directed primarily to the ortho position. Careful control of reaction conditions is crucial to achieve a high yield and purity of the desired product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-isopropylphenol proceeds through an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a nitric acid source.[4][5] For highly activated rings like phenols, dilute nitric acid can be sufficient without the need for a strong acid catalyst like sulfuric acid.[2][4][5]

The mechanism involves the following steps:

  • Generation of the Electrophile: Nitric acid generates the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 4-isopropylphenol attacks the nitronium ion. This attack is fastest at the positions ortho and para to the strongly activating hydroxyl group. With the para position occupied, the attack occurs at one of the ortho positions, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (like water) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitro-4-isopropylphenol.

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack & Resonance cluster_2 Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus OH_minus OH⁻ HNO3->OH_minus start 4-Isopropylphenol H2O H₂O arenium Arenium Ion (Sigma Complex) start->arenium + NO₂⁺ product 2-Nitro-4-isopropylphenol arenium->product + H₂O H3O_plus H₃O⁺ arenium->H3O_plus - H⁺

Caption: Mechanism of Electrophilic Nitration of 4-Isopropylphenol.

Experimental Protocol

The following protocol is adapted from a documented synthesis of 4-isopropyl-2-nitrophenol.[6]

Materials:

  • 4-Isopropylphenol (also known as 4-hydroxycumene)

  • 70% Nitric Acid

  • Water (H₂O)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5.0 g of 4-isopropylphenol in 14 ml of water.[6]

  • Nitrating Agent Addition: Cool the suspension in an ice bath. Add 4.0 ml of 70% nitric acid dropwise to the stirred suspension, ensuring the temperature is maintained at a low level.[6]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 40 minutes.[6]

  • Quenching and Extraction: Quench the reaction by adding 500 ml of water to the flask. Transfer the mixture to a separatory funnel and extract the product with 500 ml of ethyl acetate.[6]

  • Washing: Wash the organic layer sequentially with water and then with brine.[6]

  • Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.[6]

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the resulting residue by silica-gel column chromatography, using ethyl acetate as the eluent, to yield the final product.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.[6]

ParameterValue
Reactants
4-Isopropylphenol5.0 g
70% Nitric Acid4.0 ml
Water (initial solvent)14 ml
Reaction Conditions
Initial TemperatureIce bath temperature
Reaction TemperatureRoom Temperature
Reaction Time40 minutes
Workup & Purification
Quenching Water500 ml
Ethyl Acetate (for extraction)500 ml
Chromatography EluentEthyl Acetate
Product Yield
2-Nitro-4-isopropylphenol5.07 g

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

G A Reaction Setup - 5.0g 4-isopropylphenol - 14ml Water B Reagent Addition - Add 4.0ml 70% HNO₃ dropwise - Maintain low temp with ice bath A->B C Reaction Progression - Stir at room temperature - Duration: 40 minutes B->C D Workup: Quenching & Extraction - Add 500ml Water - Extract with 500ml Ethyl Acetate C->D E Washing & Drying - Wash with Water & Brine - Dry with Na₂SO₄ D->E F Solvent Removal - Filter off Na₂SO₄ - Evaporate solvent under reduced pressure E->F G Purification - Silica Gel Column Chromatography - Eluent: Ethyl Acetate F->G H Final Product - 2-Nitro-4-isopropylphenol - Yield: 5.07g G->H

Caption: Workflow for the Synthesis of 2-Nitro-4-isopropylphenol.

Potential Side Reactions and Purification

While the blocked para-position favors ortho-nitration, other reactions can occur:

  • Dinitration: Under harsher conditions (e.g., higher temperature, more concentrated acid), dinitration can occur at the other ortho position to form 2,6-dinitro-4-isopropylphenol.[3]

  • Oxidation: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of colored impurities and tarry materials.[3] Maintaining a low reaction temperature is critical to minimize these side products.[3]

  • Nitrodeisopropylation: In some cases, ipso-attack at the isopropyl-substituted carbon can occur, potentially leading to the loss of the isopropyl group and formation of 4-nitrophenol.[7]

Purification: Purification of the crude product is essential to remove unreacted starting material, isomers, and by-products.[8] As outlined in the protocol, silica-gel column chromatography is an effective method for isolating the desired 2-nitro-4-isopropylphenol.[6]

Safety Considerations

  • Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe skin burns and its fumes are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Organic Solvents: Ethyl acetate is flammable. Handle away from ignition sources.

  • General Precautions: Always follow standard laboratory safety procedures when performing chemical syntheses.

References

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-4-isopropylphenol, a substituted aminophenol with potential applications in chemical synthesis and drug discovery. This document collates available data on its physical and chemical characteristics, alongside detailed, plausible experimental protocols for its synthesis and characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are presented with interpretations. Additionally, this guide explores the compound's potential reactivity, safety considerations, and hypothetical biological activities, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

This compound, also known as 2-amino-4-propan-2-ylphenol, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a benzene ring substituted with an isopropyl group. Its chemical structure lends it to a variety of chemical reactions and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3280-68-0[1]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [3]
Appearance Predicted: Off-white to light brown solidInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred from structural analogues
pKa Predicted: ~10 (phenolic hydroxyl), ~4-5 (aromatic amine)Inferred from related structures

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

2.1.1. Step 1: Nitration of 4-isopropylphenol to 2-Nitro-4-isopropylphenol

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylphenol (13.6 g, 0.1 mol) in glacial acetic acid (50 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate of 2-nitro-4-isopropylphenol will form.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50 °C.

2.1.2. Step 2: Reduction of 2-Nitro-4-isopropylphenol to this compound

  • In a 500 mL round-bottom flask, suspend the dried 2-nitro-4-isopropylphenol (18.1 g, 0.1 mol) in ethanol (200 mL).

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 3 hours. The yellow suspension should turn into a clear solution.

  • Cool the reaction mixture to room temperature and carefully add a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9 to precipitate tin salts.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.[4]

Synthesis_Workflow 4-Isopropylphenol 4-Isopropylphenol Nitration Nitration 4-Isopropylphenol->Nitration 2-Nitro-4-isopropylphenol 2-Nitro-4-isopropylphenol Nitration->2-Nitro-4-isopropylphenol Reduction Reduction 2-Nitro-4-isopropylphenol->Reduction This compound This compound Reduction->this compound Purification Purification This compound->Purification Pure Product Pure Product Purification->Pure Product

Figure 1. Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While experimental data is not widely published, the following sections provide predicted data and interpretation based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Experimental Protocol: Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Predicted Spectrum (in CDCl₃):

    • δ 6.7-6.9 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

    • δ 4.5-5.5 ppm (br s, 3H): Exchangeable protons of the -OH and -NH₂ groups. The chemical shift can vary with concentration and solvent. Addition of D₂O will cause these signals to disappear.

    • δ 2.8-3.0 ppm (septet, 1H): Methine proton of the isopropyl group, split by the six methyl protons.

    • δ 1.2 ppm (d, 6H): Two equivalent methyl groups of the isopropyl group, split by the methine proton.[5]

3.1.2. ¹³C NMR Spectroscopy

  • Experimental Protocol: Prepare a concentrated solution (50-100 mg/mL) in CDCl₃ or DMSO-d₆. Record the proton-decoupled ¹³C NMR spectrum.

  • Predicted Spectrum (in CDCl₃):

    • δ 145-150 ppm: Aromatic carbon attached to the hydroxyl group.

    • δ 135-140 ppm: Aromatic carbon attached to the amino group.

    • δ 130-135 ppm: Aromatic carbon attached to the isopropyl group.

    • δ 115-125 ppm: Unsubstituted aromatic carbons.

    • δ 33-35 ppm: Methine carbon of the isopropyl group.

    • δ 23-25 ppm: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy
  • Experimental Protocol: Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Predicted Characteristic Absorptions:

    • 3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.[6]

    • 3050-3000 cm⁻¹ (medium): Aromatic C-H stretching.

    • 2960-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching of the isopropyl group.[6]

    • 1620-1580 cm⁻¹ (strong): N-H bending (scissoring) vibration.

    • 1500-1400 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.

    • 1250-1180 cm⁻¹ (strong): C-O stretching of the phenolic hydroxyl group.

    • 1320-1250 cm⁻¹ (strong): C-N stretching of the aromatic amine.

Table 2: Summary of Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesInterpretation
¹H NMR δ 6.7-6.9 (m), 4.5-5.5 (br s), 2.8-3.0 (septet), 1.2 (d)Aromatic, OH/NH₂, Isopropyl CH, Isopropyl CH₃
¹³C NMR δ 145-150, 135-140, 130-135, 115-125, 33-35, 23-25Ar-OH, Ar-NH₂, Ar-iPr, Ar-CH, iPr-CH, iPr-CH₃
IR (cm⁻¹) 3400-3200, 3050-3000, 2960-2850, 1620-1580, 1500-1400, 1250-1180, 1320-1250O-H/N-H str, Ar C-H str, Alk C-H str, N-H bend, Ar C=C str, C-O str, C-N str
Mass Spectrometry (MS)
  • Experimental Protocol: Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Predicted Fragmentation Pattern (EI):

    • m/z 151: Molecular ion peak [M]⁺.

    • m/z 136: Loss of a methyl group (-CH₃) from the isopropyl moiety, a common fragmentation for isopropyl-substituted aromatics.[7]

    • m/z 108: Loss of the isopropyl group (-C₃H₇).

    • Other fragments corresponding to the cleavage of the phenol and aniline rings.

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions. However, it is susceptible to oxidation, particularly in the presence of air and light, which can lead to coloration. The amino group can be readily diazotized and undergo various coupling reactions. The phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards electrophilic substitution due to the presence of both the amino and hydroxyl groups.

Potential Biological Activity and Signaling Pathway Involvement

While there is no specific data on the biological activity of this compound, its structural similarity to other biologically active aminophenols suggests several potential areas of interest for drug development professionals.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the electron-donating amino group may enhance this activity.[8][9]

  • Antimicrobial Activity: Various substituted aminophenols have demonstrated antibacterial and antifungal properties.[10][11]

  • Enzyme Inhibition: The aminophenol scaffold is present in various enzyme inhibitors. It is plausible that this compound or its derivatives could target specific enzymes involved in disease pathways.

Based on the known activities of similar phenolic and amino-containing compounds, a hypothetical signaling pathway involvement could be in the modulation of cellular stress responses. For instance, it might influence pathways regulated by Nrf2, a key transcription factor in the antioxidant response.

Signaling_Pathway Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 This compound This compound This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Cell_Survival Cell_Survival Antioxidant_Enzymes->Cell_Survival

Figure 2. Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway.

Safety and Handling

Based on data for similar aminophenols, this compound should be handled with care. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with a range of potential applications. This guide has provided a comprehensive overview of its chemical properties, including plausible methods for its synthesis and detailed predictions of its spectroscopic characteristics. While further experimental validation is required, the information presented here serves as a valuable starting point for researchers and scientists interested in exploring the chemistry and potential biological activities of this and related compounds.

References

An In-depth Technical Guide to Nitroindoles: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CAS Number 3280-68-0: The CAS number 3280-68-0 is assigned to the compound 2-Amino-4-isopropylphenol. While this molecule serves as a valuable building block in organic synthesis, publicly available data on its biological activities, particularly in the context of drug development and signaling pathways, is limited. Given the focus of this guide on providing in-depth information for researchers in drug development, we will pivot to a class of compounds with extensive and relevant biological data that emerged during our comprehensive search: Nitroindoles . The indole scaffold is a "privileged structure" in medicinal chemistry, and the addition of a nitro group, particularly at the 3- and 5-positions, imparts significant biological activities, including anticancer and antimicrobial properties.[1] This guide will focus on the properties and uses of these nitroindole derivatives.

Physicochemical and Spectroscopic Properties of 3-Nitroindole

3-Nitroindole is a foundational molecule for a wide range of biologically active derivatives. Its physicochemical and spectroscopic properties are crucial for its characterization and application in further synthesis and biological assays.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆N₂O₂[2][3][4]
Molecular Weight 162.15 g/mol [2][3][4]
Physical Form Solid[2][3]
CAS Number 4770-03-0[3][4]
Storage Temperature 2-8°C, sealed in a dry environment[2]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 3-nitroindole and its derivatives.

Spectroscopic TechniqueKey Features and Observations
UV/Vis Spectroscopy 3-Nitroindole exhibits absorption peaks in the near-UV range, with a notable peak at 349 nm.[5][6] This is distinct from other isomers, such as 5-nitroindole, which has a peak at 322 nm.[5][6]
Mass Spectrometry The mass spectrum of 3-nitroindole shows characteristic fragmentation patterns, with key peaks at m/z 162, 132, and 116.[5][7] The fragmentation is often initiated by the loss of fragments related to the nitro group.
¹³C NMR (CDCl₃) δ (ppm) = 135.9, 131.5, 128.7, 124.7, 124.4, 121.0, 120.9, 110.6, 34.2
IR (KBr) ν (cm⁻¹) = 3131, 3033, 2922, 1528, 1483, 1447, 1371, 1347, 1306, 1253, 1198, 750, 725, 693

Synthesis of 3-Nitroindoles

The synthesis of 3-nitroindoles is a critical first step in the exploration of their biological potential. Modern methods have been developed to improve yields and reduce the use of harsh chemicals.[8]

General Non-Acidic Synthesis Protocol

A practical and environmentally friendly method for the regioselective nitration of indoles uses ammonium tetramethylnitrate under non-acidic and non-metallic conditions.[8]

Experimental Protocol:

  • Add the indole derivative (1 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol) to a reaction tube.

  • Dissolve the mixture in acetonitrile (1 mL).

  • Cool the reaction system to 0–5 °C.

  • Add a solution of trifluoroacetic anhydride (420 mg) dissolved in acetonitrile (1 mL).

  • Incubate the reaction at 0–5 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • The crude product can then be purified using standard techniques such as column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Reactants Indole Derivative (1 mmol) Tetramethylammonium Nitrate (1.1 mmol) Start->Reactants Solvent Acetonitrile (1 mL) Reactants->Solvent Cooling Cool to 0-5 °C Solvent->Cooling Reagent_Addition Add Trifluoroacetic Anhydride in Acetonitrile Cooling->Reagent_Addition Incubation Incubate at 0-5 °C for 4h (Monitor by TLC) Reagent_Addition->Incubation Quenching Quench with Saturated Sodium Carbonate Incubation->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify Product Extraction->Purification End End Purification->End

A generalized workflow for the synthesis of 3-nitroindoles.

Anticancer Activity of Nitroindoles

Derivatives of nitroindole, particularly 5-nitroindoles, have shown significant potential as anticancer agents.[9] They have demonstrated potent activity against a variety of cancer cell lines.

Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is multifaceted, primarily involving the targeting of the c-Myc oncogene and the induction of oxidative stress.[9]

  • c-Myc G-Quadruplex Stabilization: 5-nitroindole derivatives can bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[9][10] This stabilization inhibits the transcription of the c-Myc gene.[9]

  • Downregulation of c-Myc Expression: The inhibition of c-Myc transcription leads to a decrease in the levels of the c-Myc protein, a key transcription factor involved in cell proliferation and survival.[9]

  • Cell Cycle Arrest and Apoptosis: The reduction in c-Myc protein disrupts the cell cycle, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway.[9][10]

  • Induction of Reactive Oxygen Species (ROS): Some 5-nitroindole compounds have been shown to increase the intracellular levels of ROS, which contributes to their cytotoxic effects on cancer cells.[10][11]

G cluster_pathway Anticancer Signaling Pathway of 5-Nitroindole Derivatives 5_Nitroindole 5-Nitroindole Derivative G_Quadruplex c-Myc Promoter G-Quadruplex 5_Nitroindole->G_Quadruplex Binds and Stabilizes ROS Reactive Oxygen Species (ROS) 5_Nitroindole->ROS Increases cMyc_Transcription c-Myc Gene Transcription G_Quadruplex->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein Levels cMyc_Transcription->cMyc_Protein Decreases Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Disrupts Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death ROS->Apoptosis Contributes to

Signaling pathway of 5-nitroindole derivatives in cancer cells.
Quantitative Anticancer Activity Data

The following table presents examples of the cytotoxic activity of nitroindole derivatives against various human cancer cell lines.

CompoundCancer Cell LineCancer TypeActivity MetricValue
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62Non-Small Cell Lung Cancerlog₁₀GI₅₀< -8.00
HL-60(TB)Leukemialog₁₀GI₅₀-6.30
MOLT-4Leukemialog₁₀GI₅₀-6.18
Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLaCervical CancerIC₅₀ (µM)5.08 ± 0.91
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLaCervical CancerIC₅₀ (µM)5.89 ± 0.73

Data for the first compound is from a study by Karali et al. (2002)[12], and for the second two compounds from a study by Kumar et al. (2021)[11].

Antimicrobial Activity of Nitroindoles

Nitroindole derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1]

Mechanism of Action

The antimicrobial effect of nitroaromatic compounds is often attributed to the intracellular reduction of the nitro group.[13] This process generates reactive and toxic intermediates, such as nitroso and hydroxylamine species, which can lead to oxidative stress and ultimately, cell death in the pathogen.[1]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Experimental Protocol: [14]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the nitroindole derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[14]

G cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate (24h) Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of Nitroindole Derivative Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound (48-72h Incubation) Prepare_Compound->Treat_Cells Add_MTT Add MTT Solution (4h Incubation) Treat_Cells->Add_MTT Solubilize Remove Medium and Add DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces programmed cell death (apoptosis).

Experimental Protocol: [14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the nitroindole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: [14]

  • Compound Dilution: Prepare a stock solution of the nitroindole derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Nitroindoles, particularly 3- and 5-substituted derivatives, represent a promising class of compounds for drug development, with demonstrated anticancer and antimicrobial activities. Their mechanisms of action, involving the modulation of key cellular pathways such as c-Myc signaling and the induction of oxidative stress, make them attractive candidates for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on structure-activity relationship studies to optimize the efficacy and safety profiles of these compounds, paving the way for their potential clinical application.

References

An In-depth Technical Guide to 2-Amino-4-isopropylphenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-isopropylphenol is a substituted aromatic compound that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and an isopropyl-substituted benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its properties, key synthetic applications, and detailed experimental protocols for its use in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

PropertyValueReference
CAS Number 3280-68-0[1][2][3]
Molecular Formula C₉H₁₃NO[1][2][3]
Molecular Weight 151.21 g/mol [2]
Appearance Not specified (commercially available)
Purity Typically ≥95%[2]

Expected Spectroscopic Data:

Spectroscopy Expected Chemical Shifts (δ) / Peaks
¹H NMR Signals corresponding to aromatic protons (likely in the range of 6.5-7.5 ppm), a broad singlet for the -NH₂ protons, a singlet for the -OH proton, a septet for the isopropyl -CH, and a doublet for the isopropyl -CH₃ groups.
¹³C NMR Aromatic carbon signals (typically 110-150 ppm), with distinct shifts for the carbons bearing the amino, hydroxyl, and isopropyl groups, and signals for the isopropyl carbons.
IR (Infrared) Characteristic N-H and O-H stretching bands (around 3200-3500 cm⁻¹), C-H stretching bands (aromatic and aliphatic), and C=C aromatic stretching bands (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 151.21.

Core Synthetic Applications

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably phenoxazines and phenothiazines. These scaffolds are of significant interest due to their presence in a wide array of biologically active molecules and functional materials.

Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds with applications ranging from dyes and pharmaceuticals to organic electronics.[4][5] The ortho-aminophenol moiety of this compound is the key functional group for the construction of the phenoxazine core.

A general and effective method for the synthesis of aminophenoxazinones involves the oxidative cyclocondensation of two molecules of a substituted o-aminophenol.[6] This can be achieved using a mild oxidizing agent such as sodium iodate.

Synthesis_of_Isopropyl_Phenoxazinone reactant This compound intermediate Intermediate (o-iminoquinone) reactant->intermediate Oxidation oxidant NaIO₃ product 7-Isopropyl-2-aminophenoxazin-3-one intermediate->product Cyclocondensation

Fig. 1: Synthesis of 7-Isopropyl-2-aminophenoxazin-3-one.
Synthesis of Phenothiazine Derivatives

Phenothiazines are another important class of tricyclic heterocycles, known for their broad range of pharmacological activities, including antipsychotic and antihistaminic properties.[7][8] While this compound itself is not a direct precursor for phenothiazines, its structural analog, 2-amino-4-isopropylthiophenol (which can be synthesized from it), would be the key starting material. A general synthetic route to phenothiazines involves the reaction of a substituted 2-aminothiophenol with a cyclohexanone derivative.[9][10]

Synthesis_of_Isopropyl_Phenothiazine reactant1 2-Amino-4-isopropylthiophenol product Isopropyl-substituted Phenothiazine reactant1->product reactant2 Cyclohexanone reactant2->product

Fig. 2: General synthesis of an isopropyl-substituted phenothiazine.
Potential in Cross-Coupling Reactions

The amino and hydroxyl groups of this compound, along with the aromatic ring, offer multiple sites for functionalization via modern cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively, enabling the synthesis of a vast array of complex molecules.[11][12][13][14]

Cross_Coupling_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling b_start This compound b_product N-Aryl-2-amino-4-isopropylphenol b_start->b_product Pd-catalyzed C-N coupling b_reagent Aryl Halide b_reagent->b_product s_start Halogenated This compound s_product Aryl-substituted This compound s_start->s_product Pd-catalyzed C-C coupling s_reagent Arylboronic Acid s_reagent->s_product

Fig. 3: Potential cross-coupling pathways for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of heterocyclic compounds, adapted from general procedures for substituted o-aminophenols. These should serve as a starting point for the development of specific reaction conditions for this compound.

Representative Synthesis of a Substituted Aminophenoxazinone

This protocol is adapted from a general procedure for the oxidative cyclocondensation of o-aminophenols.[6]

Reaction:

2 x (this compound) + NaIO₃ → 7-Isopropyl-2-aminophenoxazin-3-one

Procedure:

  • Preparation of Reactant Solution: Dissolve this compound (1.0 eq.) in a suitable organic solvent such as acetone or methanol.

  • Preparation of Oxidant Solution: In a separate flask, dissolve sodium iodate (NaIO₃, approx. 1.7 eq.) in deionized water.

  • Reaction Initiation: To the stirred solution of sodium iodate, add a portion of the this compound solution.

  • Completion of Addition: After a short stirring period (e.g., 10 minutes), add the remaining this compound solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing of the organic layer with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Expected Data for 7-Isopropyl-2-aminophenoxazin-3-one:

Data TypeExpected Values
Yield 20-40% (based on analogous reactions[6])
¹H NMR Aromatic protons, a singlet for the proton at C4 (around 6.3-6.4 ppm), signals for the isopropyl group, and a broad signal for the amino protons.
¹³C NMR A signal for the carbonyl carbon (around 180 ppm), signals for the aromatic carbons, and signals for the isopropyl carbons.
MS (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.
Representative Synthesis of N-Aryl Phenoxazines via Copper-Catalyzed Cyclization

This protocol is based on a general method for the synthesis of N-aryl phenoxazines.[15][16]

Workflow:

N_Aryl_Phenoxazine_Workflow start This compound step1 N-Arylation (Cu(I) catalyst) start->step1 intermediate N-Aryl-2-amino-4-isopropylphenol step1->intermediate step2 Intramolecular O-Arylation (Cu(I) catalyst) intermediate->step2 product N-Aryl-isopropyl-phenoxazine step2->product

Fig. 4: Two-step synthesis of N-Aryl-isopropyl-phenoxazine.

Procedure (Conceptual):

  • N-Arylation: A mixture of this compound, an aryl halide (e.g., 1-bromo-2-chlorobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere.

  • Intramolecular O-Arylation: The resulting N-aryl intermediate is then subjected to a second copper-catalyzed cyclization, often under similar conditions but at a higher temperature, to afford the N-aryl phenoxazine derivative.

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its trifunctional nature provides a platform for the synthesis of diverse and complex molecules, particularly heterocyclic systems like phenoxazines. While detailed experimental data for this specific compound is limited in publicly accessible literature, the general synthetic methodologies for analogous substituted o-aminophenols provide a strong foundation for its application. This guide offers a starting point for researchers to harness the synthetic potential of this compound in the development of novel compounds for pharmaceutical and material science applications. Further research into the specific reactivity and applications of this compound is warranted and expected to yield valuable additions to the field of organic synthesis.

References

Spectroscopic Profile of 2-Amino-4-isopropylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 2-Amino-4-isopropylphenol (CAS No: 3280-68-0). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data, comparative data from analogous structures, and detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Compound Identification

PropertyValue
IUPAC Name 2-amino-4-propan-2-ylphenol
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
CAS Number 3280-68-0

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺152.1070
[M+Na]⁺174.0889
[M+K]⁺190.0629
[M+NH₄]⁺169.1335
[M-H]⁻150.0924
[M+HCOO]⁻196.0979
[M+CH₃COO]⁻210.1136

Data is predicted and sourced from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Although experimental data for this compound is unavailable, expected chemical shifts can be estimated by examining related compounds such as 2-aminophenol and 4-aminophenol.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (3 positions)6.5 - 7.0m3H
-OH8.5 - 9.5 (broad)s1H
-NH₂4.0 - 5.0 (broad)s2H
-CH (isopropyl)2.8 - 3.2sept1H
-CH₃ (isopropyl)1.1 - 1.3d6H

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C-OH145 - 155
Aromatic C-NH₂135 - 145
Aromatic C-H115 - 125
Aromatic C-isopropyl130 - 140
-CH (isopropyl)30 - 35
-CH₃ (isopropyl)20 - 25

Note: These are estimated ranges based on analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below, based on the characteristic frequencies for phenols and aromatic amines.[1][2]

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200 - 3600Strong, Broad
N-H stretch (amine)3300 - 3500Medium (two bands)
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium to Strong
C-N stretch (aromatic amine)1250 - 1360Strong
C-O stretch (phenol)1180 - 1260Strong

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[3] Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.[3]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Calibration: Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal and collect the sample spectrum.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate a typical workflow for the synthesis and spectroscopic characterization of a novel small molecule and a conceptual diagram of the expected spectroscopic features.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Reagents, Solvent, Conditions Work-up & Purification Work-up & Purification Chemical Reaction->Work-up & Purification Extraction, Chromatography Isolated Compound Isolated Compound Work-up & Purification->Isolated Compound Mass Spec Mass Spec Isolated Compound->Mass Spec Molecular Weight NMR Spec NMR Spec Isolated Compound->NMR Spec Structure Elucidation IR Spec IR Spec Isolated Compound->IR Spec Functional Groups Data Analysis Data Analysis Mass Spec->Data Analysis NMR Spec->Data Analysis IR Spec->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small molecule.

G Conceptual Spectroscopic Features of this compound cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy This compound This compound Molecular Ion Peak Molecular Ion Peak This compound->Molecular Ion Peak Aromatic Protons Aromatic Protons This compound->Aromatic Protons O-H Stretch O-H Stretch This compound->O-H Stretch Fragment Ions Fragment Ions Molecular Ion Peak->Fragment Ions Fragmentation Aliphatic Protons Aliphatic Protons Exchangeable Protons (-OH, -NH2) Exchangeable Protons (-OH, -NH2) N-H Stretch N-H Stretch C-H Stretches C-H Stretches C=C Aromatic Stretches C=C Aromatic Stretches

Caption: A conceptual diagram illustrating the key features expected in the spectra of this compound.

References

The Solubility Profile of 2-Amino-4-isopropylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the solubility of 2-Amino-4-isopropylphenol, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available quantitative solubility data, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow to ensure standardized, comparable results.

Executive Summary

This compound is an aromatic organic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in different solvent systems is crucial for its synthesis, purification, formulation, and screening. This guide addresses the current knowledge gap by consolidating available data and providing a practical framework for its experimental determination.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, existing data and qualitative descriptions are summarized below. The primary quantitative data point found is for its solubility in water. For organic solvents, qualitative descriptors have been compiled. Researchers are encouraged to use the experimental protocols outlined in Section 3.0 to determine precise quantitative solubilities in solvents relevant to their work.

SolventSolvent ClassQuantitative SolubilityQualitative Solubility
WaterProtic1806.09 mg/L[1]Slightly soluble[2]
2437.9 mg/L[1]
EthanolProtic AlcoholData not availableSoluble[2][3]
MethanolProtic AlcoholData not availableModerately soluble[2][3]
Dimethyl Sulfoxide (DMSO)Polar AproticData not availableModerately soluble[2][3]
Dimethylformamide (DMF)Polar AproticData not availableModerately soluble[2][3]
Ethyl EtherEtherData not availableSoluble[3]

A patent for related Schiff base carbamates suggests that compounds derived from substituted aminophenols are often soluble in a range of organic solvents including benzene, toluene, xylene, isopropyl alcohol, methylene chloride, and carbon tetrachloride, while being substantially insoluble in water[4]. This suggests that these solvents may also be suitable for dissolving this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The Shake-Flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a standardized procedure that can be adapted for various solvents.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or vortex mixer in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach equilibrium by taking measurements at different time points.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: If necessary, accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/L, g/100mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow start Start add_compound Add excess This compound to vial start->add_compound add_solvent Add known volume of solvent add_compound->add_solvent equilibrate Equilibrate at constant T (e.g., 24-48h shaking) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (e.g., 0.22 µm filter) settle->filter dilute Dilute filtrate if necessary filter->dilute analyze Analyze concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and characterization of 2-Amino-4-isopropylphenol. The information is compiled from various chemical databases and literature on related compounds, offering a foundational understanding for its potential applications in research and development.

Molecular Structure and Identifiers

This compound, with the CAS number 3280-68-0, is an aromatic organic compound featuring an amino group and a hydroxyl group attached to a benzene ring, which is further substituted with an isopropyl group.

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValue
IUPAC Name 2-amino-4-propan-2-ylphenol
Chemical Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
CAS Number 3280-68-0
SMILES CC(C)c1ccc(O)c(N)c1
Boiling Point 282.17 °C (Predicted)[1]
Density 1.08 g/cm³ (Predicted)[1]
Flash Point 120.9 °C (Predicted)

Synthesis and Purification

Experimental Protocol: A General Approach

  • Nitration of 4-isopropylphenol: 4-isopropylphenol is carefully reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to introduce a nitro group onto the aromatic ring, preferentially at the position ortho to the hydroxyl group.

  • Reduction of 2-nitro-4-isopropylphenol: The intermediate, 2-nitro-4-isopropylphenol, is then subjected to a reduction reaction to convert the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a metal catalyst like palladium on carbon.

  • Purification: The final product, this compound, would be purified from the reaction mixture using techniques such as extraction, followed by column chromatography or recrystallization to yield a pure compound.

Workflow for a Plausible Synthesis

G cluster_0 Synthesis of this compound Start 4-isopropylphenol Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 2-nitro-4-isopropylphenol Nitration->Intermediate Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectroscopic features can be predicted.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the amino and hydroxyl groups. The aromatic protons would appear as multiplets or doublets in the aromatic region (typically 6.5-8.0 ppm). The isopropyl methine would be a septet around 2.8-3.0 ppm, and the methyl protons a doublet around 1.2 ppm. The chemical shifts of the -NH₂ and -OH protons can be broad and their positions variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the range of 110-150 ppm. The methine and methyl carbons of the isopropyl group would appear in the aliphatic region (typically 20-40 ppm).

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (phenol)1200-1260
C-N stretch (amine)1250-1350

3.3. Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ). Predicted mass-to-charge ratios for various adducts are available in public databases.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺152.10700
[M+Na]⁺174.08894
[M-H]⁻150.09244

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of aminophenol derivatives has been investigated for various pharmacological properties. These studies suggest that this compound could exhibit antimicrobial, antioxidant, and potentially cytotoxic activities.[2][3][4]

The mechanism of action for such compounds can be diverse. For instance, their antioxidant properties may arise from the ability of the phenolic hydroxyl group to scavenge free radicals. Antimicrobial activity could be due to interference with microbial cell membranes or essential enzymatic processes.

Hypothetical Signaling Pathway Involvement

Given the antioxidant potential, this compound could modulate cellular signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway. In this hypothetical scenario, the compound could disrupt the Keap1-Nrf2 interaction, leading to the translocation of Nrf2 to the nucleus and subsequent transcription of antioxidant response element (ARE)-dependent genes.

G cluster_0 Hypothetical Nrf2-Keap1 Pathway Modulation A This compound B Oxidative Stress A->B Reduces C Keap1 A->C Potentially Disrupts B->C D Nrf2 C->D Inhibits E Nrf2 Translocation to Nucleus D->E F ARE-dependent Gene Transcription E->F G Antioxidant Proteins F->G

Caption: A hypothetical signaling pathway modulated by this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of extensive, publicly available experimental data for this compound necessitates that some information presented is based on predictions and data from related compounds. Researchers should perform their own experimental verification of these properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzoxazinorifamycin Derivatives Using 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzoxazinorifamycin derivatives, utilizing 2-Amino-4-isopropylphenol as a key intermediate. These compounds are potent antibacterial agents, particularly against Mycobacterium tuberculosis. The following sections detail the synthetic pathway, experimental procedures, and biological activity data for these promising antibiotic candidates.

Introduction

Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase.[1][2][3] Chemical modification of the rifamycin scaffold has led to the development of derivatives with improved pharmacological properties. Benzoxazinorifamycins are a subclass of rifamycin derivatives that have demonstrated potent activity against various bacteria, including rifampin-resistant strains of Mycobacterium tuberculosis.[4][5] The synthesis of these derivatives typically involves the condensation of Rifamycin S with an appropriate 2-aminophenol. This document specifically focuses on the use of this compound in the synthesis of novel benzoxazinorifamycin analogs.

Synthesis Workflow

The overall synthetic scheme involves a two-step process. First, the key intermediate, this compound, is synthesized from 4-isopropylphenol. This intermediate is then reacted with Rifamycin S to form the core benzoxazinorifamycin structure. Further modifications can be made to this core to generate a library of derivatives with diverse biological activities.

Synthesis_Workflow Start 4-isopropylphenol Nitration Nitration (61% Nitric Acid) Start->Nitration Step 1a Nitrophenol 4-isopropyl-2-nitrophenol Nitration->Nitrophenol Reduction Reduction (H2, 10% Pd/C) Nitrophenol->Reduction Step 1b Aminophenol This compound Reduction->Aminophenol Condensation Condensation (Toluene) Aminophenol->Condensation Step 2 RifamycinS Rifamycin S RifamycinS->Condensation Benzoxazinorifamycin 4'-isopropylbenzoxazinorifamycin Condensation->Benzoxazinorifamycin Modification Further Derivatization (e.g., with piperazine derivatives) Benzoxazinorifamycin->Modification Step 3 Final_Product Benzoxazinorifamycin Derivatives Modification->Final_Product

Caption: Synthetic workflow for benzoxazinorifamycin derivatives.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from 4-isopropylphenol.

Step 1: Nitration of 4-isopropylphenol

  • To a solution of 4-isopropylphenol (5.07 g) in ethanol (150 mL), add 10% palladium on carbon (0.5 g).

  • Introduce hydrogen gas and stir the mixture at room temperature for 4 hours.

  • Filter off the palladium on carbon.

  • Remove the solvent under reduced pressure to obtain the crude product of this compound (4.87 g).[6]

Note: A similar procedure is described for the nitration of 4-n-propylphenol where 61% nitric acid is added dropwise to a suspension of the phenol in water while cooling with ice. The reaction is then allowed to proceed at room temperature for 2 hours.[6]

Step 2: Reduction of 4-isopropyl-2-nitrophenol

  • To a solution of the crude 4-isopropyl-2-nitrophenol in ethanol, add 10% palladium on carbon.

  • Introduce hydrogen gas and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Filter off the catalyst and remove the solvent under reduced pressure to yield the crude this compound.

Synthesis of 4'-isopropylbenzoxazinorifamycin

This protocol details the condensation of Rifamycin S with this compound.

  • Prepare a solution of Rifamycin S (10.0 g) and the crude this compound (3.26 g) in toluene (200 mL).

  • Stir the solution at room temperature for 24 hours.[6]

  • After the reaction is complete, the product can be purified by silica gel column chromatography.

Synthesis of 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin Derivatives

This protocol describes the further modification of the benzoxazinorifamycin core.

  • Dissolve the synthesized 4'-substituted benzoxazinorifamycin in a suitable solvent such as N,N-dimethylformamide.

  • Add the desired piperazine derivative and manganese dioxide.

  • Stir the reaction mixture at room temperature.[4]

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the desired piperazine-substituted target compound can be isolated and purified.

Data Presentation

The synthesized benzoxazinorifamycin derivatives exhibit potent antimicrobial activity, particularly against Mycobacterium species. The following tables summarize the in vitro activity data for selected derivatives.

Table 1: In Vitro Antimicrobial Activity of Benzoxazinorifamycin Derivatives (MIC in µg/mL) [7]

CompoundM. tuberculosis (RMP-susceptible)M. tuberculosis (RMP-resistant)M. kansasiiM. marinumM. aviumM. intracellulare
KRM-1648≤0.012512.50.05≤0.01251.560.1
Rifampin (RMP)---->100-

KRM-1648 is 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin.[8]

Table 2: Inhibitory Activity against RNA Polymerase (IC50 in µg/mL) [1][3]

CompoundE. coli RNA PolymeraseM. avium RNA Polymerase
KRM-16480.130.20
Rifampin (RMP)0.100.07

Mechanism of Action

The potent antimycobacterial activity of benzoxazinorifamycin derivatives like KRM-1648 is attributed to the inhibition of bacterial RNA polymerase.[1][3] These compounds bind to the β-subunit of the RNA polymerase, thereby blocking the elongation of the mRNA transcript. The activity of these derivatives is also dependent on their ability to permeate the bacterial cell wall.[1][3] Structure-based drug design approaches have been utilized to synthesize novel benzoxazinorifamycins with improved binding affinity to both wild-type and rifampin-resistant mutant Mycobacterium tuberculosis RNA polymerases.[9]

Signaling_Pathway Drug Benzoxazinorifamycin Derivative (e.g., KRM-1648) CellWall Bacterial Cell Wall Permeation Drug->CellWall Inhibition Inhibition RNAP Bacterial RNA Polymerase (β-subunit) CellWall->RNAP Binds to Transcription mRNA Transcription (Elongation) RNAP->Transcription Mediates RNAP->Inhibition Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Inhibition->Transcription Blocks Bacterial_Death Bacterial Death Inhibition->Bacterial_Death Results in

Caption: Mechanism of action for benzoxazinorifamycin derivatives.

Conclusion

The synthesis of benzoxazinorifamycin derivatives using this compound provides a versatile platform for the development of new antibiotics. The detailed protocols and activity data presented in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of this class of compounds may lead to the development of novel therapies to combat multidrug-resistant tuberculosis and other bacterial infections.

References

Application Notes and Protocols: Synthesis of a Novel Schiff Base from 2-Amino-4-isopropylphenol for Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Phenolic compounds, particularly those with structural similarities to thymol and carvacrol, have demonstrated significant antimicrobial properties. This document outlines the synthesis and antibacterial evaluation of a novel Schiff base derived from 2-Amino-4-isopropylphenol. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with a broad range of biological activities, including antibacterial and antifungal properties. The synthesis of a Schiff base from this compound and salicylaldehyde presents a promising avenue for the development of new antibacterial candidates, leveraging the structural features of both aminophenols and salicylaldehydes which have been independently associated with antimicrobial effects.

This application note provides detailed protocols for the synthesis, purification, and characterization of 2-((E)-((2-hydroxy-5-isopropylphenyl)imino)methyl)phenol, followed by standardized methods for the in vitro evaluation of its antibacterial activity against common pathogenic bacteria.

Synthesis of 2-((E)-((2-hydroxy-5-isopropylphenyl)imino)methyl)phenol (AIP-SAL)

The synthesis of the target Schiff base, designated as AIP-SAL, is achieved through a condensation reaction between this compound and salicylaldehyde.

Experimental Protocol: Synthesis of AIP-SAL

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.51 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Reagent: To this solution, add 1.22 g (10 mmol) of salicylaldehyde.

  • Reaction Conditions: The reaction mixture is refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Isolation of Product: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield a pure crystalline solid.

  • Drying and Storage: The purified product is dried in a vacuum oven at 40-50°C. Store the final compound in a desiccator at room temperature, protected from light and moisture.

Characterization: The structure and purity of the synthesized AIP-SAL should be confirmed using standard analytical techniques such as:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic imine (C=N) stretching vibration.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Antibacterial Activity Evaluation

The in vitro antibacterial activity of the synthesized AIP-SAL is determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of AIP-SAL in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined to assess the bactericidal or bacteriostatic effect of the compound.

  • Subculturing from MIC plate:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Data Presentation

Quantitative data from the antibacterial assays should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of AIP-SAL against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive
Bacillus subtilis (ATCC 6633)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative

Visualizations

Diagram 1: Synthesis of 2-((E)-((2-hydroxy-5-isopropylphenyl)imino)methyl)phenol (AIP-SAL)

G cluster_reactants Reactants cluster_product Product This compound AIP-SAL 2-((E)-((2-hydroxy-5-isopropylphenyl) imino)methyl)phenol This compound->AIP-SAL + Salicylaldehyde Ethanol, Reflux Salicylaldehyde G cluster_workflow Antibacterial Screening Workflow start Synthesized Compound (AIP-SAL) prep_stock Prepare Stock Solution (in DMSO) start->prep_stock mic_assay Broth Microdilution Assay (MIC Determination) prep_stock->mic_assay mbc_assay Subculture on Agar (MBC Determination) mic_assay->mbc_assay data_analysis Data Analysis and Interpretation mbc_assay->data_analysis G cluster_pathway Hypothetical Signaling Pathway Inhibition AIP_SAL AIP-SAL PBP Penicillin-Binding Proteins (PBPs) AIP_SAL->PBP Inhibits CellWall Bacterial Cell Wall Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to Peptidoglycan->CellWall Forms

References

Application Notes and Protocols for the Preparation of Schiff Base Carbamates from 2-Amino-4-isopropylphenol for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff base carbamates derived from 2-amino-4-isopropylphenol. These compounds are of interest for agricultural applications due to the combined structural features of Schiff bases and carbamates, which are known to exhibit a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. This guide outlines the synthetic procedures, potential agricultural applications, and the insecticidal mode of action for this class of compounds.

Introduction

Schiff bases, characterized by an imine or azomethine group, are versatile compounds with a wide array of biological activities.[1][2] When derived from phenolic compounds, they offer a convenient scaffold for further chemical modification. Carbamates are a well-established class of pesticides that primarily function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to paralysis and death.[3]

The synthesis of Schiff base carbamates from this compound combines these two pharmacophores, creating novel molecules with the potential for enhanced or synergistic agricultural activities. This document provides a comprehensive guide for the laboratory-scale synthesis and outlines the potential screening applications for these compounds in an agricultural context.

Synthesis of Schiff Base Carbamates

The preparation of Schiff base carbamates from this compound is typically a two-step process. The first step involves the condensation of this compound with a substituted aldehyde to form a phenolic Schiff base intermediate. The second step is the reaction of this intermediate with an isocyanate to yield the final carbamate product.

Experimental Protocols

Protocol 1: Synthesis of Phenolic Schiff Base Intermediate

This protocol details the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2,4-dichlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • To this solution, add a stoichiometric amount (10 mmol) of the desired substituted benzaldehyde (e.g., 1.41 g of 4-chlorobenzaldehyde).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the synthesized Schiff base using FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Schiff Base Carbamate

This protocol describes the conversion of the phenolic Schiff base to the corresponding carbamate.

Materials:

  • Phenolic Schiff base (from Protocol 1)

  • Methyl isocyanate

  • Anhydrous dichloromethane

  • Triethylamine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 5 mmol of the phenolic Schiff base in 30 mL of anhydrous dichloromethane.

  • Add 2-3 drops of triethylamine to the solution.

  • Slowly add a stoichiometric amount (5 mmol) of methyl isocyanate to the stirred solution at room temperature.

  • Seal the flask with a drying tube and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Collect the purified crystals by filtration and dry under vacuum.

  • Confirm the structure of the final Schiff base carbamate by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental and Application Workflow

The overall process from synthesis to application is illustrated in the following workflow diagram.

G Experimental and Application Workflow cluster_synthesis Synthesis cluster_application Agricultural Application A This compound + Substituted Aldehyde B Schiff Base Formation (Protocol 1) A->B C Phenolic Schiff Base B->C D Reaction with Methyl Isocyanate (Protocol 2) C->D E Schiff Base Carbamate D->E F Formulation Development E->F Active Ingredient G Biological Screening (Fungicidal, Herbicidal, Insecticidal) F->G H Field Trials G->H

Caption: Workflow from synthesis to agricultural application.

Potential Agricultural Applications

While specific quantitative data for Schiff base carbamates from this compound is not extensively documented in publicly available literature, the known biological activities of the parent compound classes suggest potential for the following applications.

Fungicidal Activity

Schiff bases derived from aminophenols have demonstrated notable antifungal activity against various plant pathogens.[1][4] The introduction of the carbamate moiety may enhance this activity. It is hypothesized that these compounds could be effective against common phytopathogenic fungi.

Table 1: Hypothetical Fungicidal Activity Data

Compound Target Fungus MIC (µg/mL)
2-((4-chlorobenzylidene)amino)-4-isopropylphenyl methylcarbamate Fusarium oxysporum Data not available
2-((2,4-dichlorobenzylidene)amino)-4-isopropylphenyl methylcarbamate Aspergillus niger Data not available

| Standard Fungicide (e.g., Nystatin) | Aspergillus niger | ~12.5[1] |

Herbicidal Activity

Phenolic compounds are known to exhibit allelopathic effects and can inhibit weed germination and growth.[5] Carbamates are also utilized as herbicides. The combined structure could therefore possess herbicidal properties.

Table 2: Hypothetical Herbicidal Activity Data

Compound Target Weed Germination Inhibition (%) at 100 ppm
2-((4-chlorobenzylidene)amino)-4-isopropylphenyl methylcarbamate Chenopodium album Data not available
2-((2,4-dichlorobenzylidene)amino)-4-isopropylphenyl methylcarbamate Amaranthus retroflexus Data not available

| Standard Herbicide (e.g., Atrazine) | Chenopodium album | >90 |

Insecticidal Activity

The primary mode of action for carbamate insecticides is the inhibition of acetylcholinesterase (AChE).[3] This mechanism is well-understood and is the basis for the insecticidal potential of the synthesized Schiff base carbamates.

Table 3: Hypothetical Insecticidal Activity Data

Compound Target Insect LD₅₀ (mg/kg)
2-((4-chlorobenzylidene)amino)-4-isopropylphenyl methylcarbamate Spodoptera littoralis Data not available
2-((2,4-dichlorobenzylidene)amino)-4-isopropylphenyl methylcarbamate Aphis gossypii Data not available

| Standard Insecticide (e.g., Isoprocarb) | Various | Potent activity[6] |

Mechanism of Action: Insecticidal Activity

The insecticidal activity of carbamates is attributed to their ability to inhibit the enzyme acetylcholinesterase (AChE) at the synaptic junctions in the nervous system of insects.

G Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_normal Normal Nerve Impulse Transmission cluster_inhibited Inhibition by Schiff Base Carbamate A Acetylcholine (ACh) is released B ACh binds to postsynaptic receptors A->B C Nerve impulse continues B->C D ACh is hydrolyzed by AChE B->D dissociates and H ACh accumulates in the synapse B->H leads to accumulation E Signal termination D->E G AChE is carbamylated (inhibited) D->G blocked F Schiff Base Carbamate F->G I Continuous stimulation of receptors H->I J Paralysis and death of insect I->J

Caption: Signaling pathway of acetylcholinesterase inhibition.

In a normal state, acetylcholine (ACh) is released into the synapse, binds to receptors on the postsynaptic membrane to propagate a nerve impulse, and is then rapidly hydrolyzed by AChE to terminate the signal. Carbamate insecticides act as a competitive inhibitor of AChE. The carbamate molecule binds to the active site of AChE, leading to the carbamylation of the enzyme. This carbamylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme. As a result, ACh accumulates in the synapse, leading to continuous stimulation of the nerve, which results in paralysis and ultimately the death of the insect.[3]

References

Application Notes: Investigating 2-Amino-4-isopropylphenol as a Novel Arthropod Control Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The exploration of novel active ingredients is a cornerstone of advancing arthropod control strategies, particularly in the face of evolving resistance to existing insecticides. While 2-Amino-4-isopropylphenol is not currently documented as a commercial insecticide, its chemical structure, featuring both a phenol and an amino group, suggests potential for biological activity. Phenolic compounds are known to exhibit a range of insecticidal and repellent properties, and amino-functionalized molecules are integral to many established insecticide classes. These application notes provide a hypothetical framework for the initial investigation of this compound as a candidate for arthropod control, outlining potential mechanisms of action and a structured experimental approach for its evaluation.

Hypothesized Mechanism of Action

Based on the functional groups present in this compound, several putative mechanisms of action against arthropods can be postulated. The phenolic hydroxyl group could potentially disrupt oxidative phosphorylation by uncoupling the proton gradient in mitochondria, similar to dinitrophenols, leading to a rapid depletion of ATP and metabolic collapse. Alternatively, the amino group might interact with critical neurological targets. For instance, it could interfere with neurotransmitter receptors, such as the octopamine receptor, which is crucial for nerve impulse transmission in insects.[1] Another possibility is the inhibition of essential enzymes like acetylcholinesterase (AChE), which would lead to the accumulation of acetylcholine and subsequent paralysis.[2][3]

The overall effect could be a multi-pronged attack on the arthropod's physiological and neurological systems, potentially leading to enhanced efficacy and a lower likelihood of rapid resistance development.

Experimental Protocols

To systematically evaluate the potential of this compound as an arthropod control agent, a tiered screening approach is recommended. The following protocols outline the key experiments for determining its efficacy.

Preliminary Screening: Contact Toxicity Assay

Objective: To determine the direct contact toxicity of this compound to a model arthropod species (e.g., Drosophila melanogaster or Musca domestica).

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Micropipette

  • Petri dishes

  • Test arthropods (e.g., adult house flies)

  • Controlled environment chamber (25°C, 60% RH, 12:12 L:D)

Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Create a series of dilutions to establish a dose-response curve.

  • Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual arthropods.

  • A control group should be treated with the solvent alone.

  • Place the treated arthropods in ventilated Petri dishes with access to food and water.

  • Assess mortality at 24, 48, and 72 hours post-application.

  • Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Ingestion Toxicity Assay

Objective: To assess the toxicity of this compound when ingested by the target arthropod.

Materials:

  • This compound

  • Sucrose solution (10%)

  • Feeding vials

  • Test arthropods (e.g., adult mosquitoes, Aedes aegypti)

  • Controlled environment chamber

Procedure:

  • Incorporate this compound into a 10% sucrose solution at varying concentrations.

  • Provide the treated sucrose solution to the arthropods in feeding vials.

  • A control group should be fed a sucrose solution without the test compound.

  • Record mortality at 24, 48, and 72 hours.

  • Determine the LD50 (lethal dose for 50% of the population).

Data Presentation

The quantitative data from the toxicity assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Contact Toxicity of this compound against Musca domestica

Concentration (µ g/insect )Number of Insects TestedMortality (%) at 24hMortality (%) at 48hMortality (%) at 72h
0 (Control)50245
150152530
550405565
1050758590
205098100100

Table 2: Ingestion Toxicity of this compound against Aedes aegypti

Concentration (ppm in sucrose)Number of Insects TestedMortality (%) at 24hMortality (%) at 48hMortality (%) at 72h
0 (Control)50134
1050102028
5050355062
10050688088
200509598100

Visualizations

Diagram 1: Hypothetical Mechanism of Action

Hypothetical Mechanism of Action cluster_neuron Postsynaptic Neuron cluster_mitochondrion Mitochondrion AChR Acetylcholine Receptor Paralysis Paralysis AChR->Paralysis AChE Acetylcholinesterase AChE->Paralysis OxPhos Oxidative Phosphorylation ATP ATP Production OxPhos->ATP Drives Metabolic_Collapse Metabolic_Collapse ATP->Metabolic_Collapse Depletion Compound This compound Compound->AChR Blockage Compound->AChE Inhibition Compound->OxPhos Uncoupling

Caption: Hypothetical mechanisms of this compound.

Diagram 2: Experimental Workflow for Efficacy Testing

Experimental Workflow Start Start: Synthesize/Acquire Compound Prep Prepare Stock Solutions & Dilutions Start->Prep Screening Tier 1: Preliminary Screening Prep->Screening Contact Contact Toxicity Assay (e.g., Musca domestica) Screening->Contact Ingestion Ingestion Toxicity Assay (e.g., Aedes aegypti) Screening->Ingestion Data Data Collection & Analysis (LC50 / LD50 Calculation) Contact->Data Ingestion->Data Decision Efficacy Threshold Met? Data->Decision Advanced Tier 2: Advanced Studies Decision->Advanced Yes Stop Stop/Re-evaluate Decision->Stop No MOA Mechanism of Action Studies Advanced->MOA Formulation Formulation Development Advanced->Formulation Field Small-Scale Field Trials Advanced->Field End End: Report Findings MOA->End Formulation->End Field->End

References

Application Notes and Protocols for the Cyclization of 2-Amino-4-isopropylphenol to Form Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-substituted-5-isopropylbenzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The benzoxazole scaffold is a key structural motif in many pharmacologically active molecules.[1] The protocols detailed below focus on the cyclization of 2-Amino-4-isopropylphenol with carboxylic acids and aldehydes, two of the most common and versatile methods for constructing the benzoxazole ring system.

The synthesis of benzoxazoles from 2-aminophenols is a cornerstone reaction in organic synthesis.[2] The general approach involves the condensation of a 2-aminophenol derivative with a suitable electrophilic partner, such as a carboxylic acid or an aldehyde, followed by an intramolecular cyclization and dehydration to form the fused aromatic ring system. A variety of catalytic systems have been developed to promote this transformation, including acid catalysts, metal catalysts, and nanocatalysts, often under mild and environmentally friendly conditions.[3][4]

General Reaction Schemes

1. Cyclization with Carboxylic Acids:

The reaction of this compound with a carboxylic acid typically proceeds via an initial acylation of the amino group, followed by acid-catalyzed cyclization and dehydration to yield the corresponding 2-substituted-5-isopropylbenzoxazole.

2. Cyclization with Aldehydes:

The condensation of this compound with an aldehyde forms a Schiff base intermediate, which then undergoes oxidative cyclization to the benzoxazole product. This reaction often requires an oxidizing agent or a catalyst that facilitates the oxidation.

Data Presentation: Comparison of Synthetic Methods for Benzoxazoles

The following table summarizes various methods for the synthesis of benzoxazoles from 2-aminophenols, providing a comparative overview of different catalysts and reaction conditions. Note: The data presented is for general 2-aminophenol reactions, as specific data for this compound is limited in the cited literature.

2-Aminophenol SubstrateCoupling PartnerCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
2-Aminophenolp-Chlorobenzoic AcidNH4ClEthanol80°C, 6-8 h88[1]
2-AminophenolAromatic AldehydesPolyphosphoric Acid (PPA)PPA145-150°C, 3-6 hGood to Excellent[4]
2-AminophenolBenzaldehydeLAIL@MNPSolvent-freeSonication, 70°C, 30 minModerate to High[2]
2-AminophenolAromatic AldehydesAluminaAcetonitrileRoom Temp, 5 h55-75[4]
2-AminophenolBenzoyl ChlorideHf-BTCSolvent-freeMicrowave, 120°C, 15 min30-85[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-isopropylbenzoxazole from this compound and p-Chlorobenzoic Acid

This protocol is an adaptation of a general procedure for the synthesis of 2-arylbenzoxazoles.[1]

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • p-Chlorobenzoic acid (1.0 mmol, 1 equiv)

  • Ammonium chloride (NH4Cl) (catalytic amount, e.g., 0.2 equiv)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), p-chlorobenzoic acid (1.0 mmol), and a catalytic amount of ammonium chloride.

  • Add ethanol as the solvent (e.g., 5-10 mL).

  • The resulting mixture is stirred at 80°C for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The precipitated product is collected by filtration.

  • The crude product is washed with cold water and then dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-(4-chlorophenyl)-5-isopropylbenzoxazole.

Protocol 2: Synthesis of 5-isopropyl-2-phenylbenzoxazole from this compound and Benzaldehyde using Polyphosphoric Acid (PPA)

This protocol is based on a general method for the synthesis of benzoxazoles using PPA as both a catalyst and a solvent.[4]

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Benzaldehyde (1.0 mmol, 1 equiv)

  • Polyphosphoric Acid (PPA)

  • 40% aq. NaOH solution

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

Procedure:

  • In a round-bottom flask, add this compound (1.0 mmol) and Benzaldehyde (1.0 mmol) to Polyphosphoric Acid (PPA), which acts as both the solvent and the catalyst.

  • The reaction mixture is heated to 145-150°C and stirred for 3-6 hours.

  • The pH of the reaction mixture is adjusted to 5-6 with a 40% aqueous NaOH solution.

  • The reaction mixture is then cooled, and the product is isolated.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction_Mechanism cluster_start Starting Materials 2_Amino_4_isopropylphenol This compound Acylation Acylation 2_Amino_4_isopropylphenol->Acylation Carboxylic_Acid R-COOH Carboxylic_Acid->Acylation Intermediate N-acyl Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-R-5-isopropylbenzoxazole Dehydration->Product Experimental_Workflow Start Start Reagents Combine this compound, Carboxylic Acid/Aldehyde, and Catalyst Start->Reagents Reaction Heat and Stir under Specified Conditions Reagents->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Extraction Monitoring->Workup Reaction Complete Purification Purify by Recrystallization or Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End Logical_Relationships Goal Desired 2-Substituent Aryl 2-Aryl Goal->Aryl Alkyl 2-Alkyl Goal->Alkyl Reagent1 Use Aromatic Aldehyde or Aromatic Carboxylic Acid Aryl->Reagent1 Reagent2 Use Aliphatic Aldehyde or Aliphatic Carboxylic Acid Alkyl->Reagent2

References

Application Notes and Protocols for the Analytical Identification of 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical identification and quantification of 2-Amino-4-isopropylphenol. The following methods are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound, leveraging its aromatic structure for sensitive detection.[1][2]

Experimental Protocol: HPLC-UV Analysis

a) Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[1][2] The separation can be achieved using a C18 stationary phase, with the mobile phase consisting of a buffered aqueous solution and an organic modifier.[1][2]

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (Estimated maximum absorbance)
Run Time 10 minutes

b) Reagent and Sample Preparation:

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1] Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[1]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, preferably the mobile phase. Dilute the sample solution to a concentration that falls within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

c) Analytical Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Dilution to Working Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E Inject Sample F C18 Column Separation E->F G UV Detection at 280 nm F->G H Chromatogram Acquisition G->H Signal Output I Peak Integration & Quantification H->I J Result Reporting I->J GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction (if needed) B Evaporation to Dryness A->B C Add Silylating Reagent (BSTFA) B->C Start Derivatization D Incubate at 70°C for 30 min C->D E Injection into GC-MS D->E Inject Derivatized Sample F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Acquisition G->H Signal Output I Library Search & Spectrum Interpretation H->I J Quantification I->J

References

Application Notes and Protocols for the Spectral Analysis of 2-Amino-4-isopropylphenol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This document provides detailed application notes on the ¹H and ¹³C NMR spectral analysis of 2-Amino-4-isopropylphenol, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The protocols outlined herein are intended for researchers, scientists, and professionals in drug development.

Predicted NMR Spectral Data

The chemical shifts for this compound have been predicted based on the analysis of structurally related compounds, including aminophenols and isopropylphenols. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, along with the influence of the isopropyl group, are considered in the following predicted data.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound are summarized in Table 1. The aromatic region is expected to show a distinct splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.75d1HH-6
~6.65dd1HH-5
~6.60d1HH-3
~4.5-6.0 (broad)s3H-OH, -NH₂
~2.80sept1H-CH(CH₃)₂
~1.20d6H-CH(CH₃)₂

Note: The chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent and concentration and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are presented in Table 2. The chemical shifts are estimated based on the additive effects of the substituents on the phenolic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~145.0C-1
~138.0C-2
~140.0C-4
~118.0C-5
~116.0C-6
~115.0C-3
~33.0-CH(CH₃)₂
~24.0-CH(CH₃)₂

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Materials:

  • This compound (solid)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and filter

Procedure:

  • Weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: 0 to 220 ppm

Workflow and Data Analysis

The overall workflow for the NMR spectral analysis of this compound is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument NMR Spectrometer filter->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing assignment Peak Picking & Integration processing->assignment interpretation Structural Elucidation assignment->interpretation

Application Note: Infrared (IR) Spectroscopy Analysis of 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4-isopropylphenol is an organic compound containing a phenol, an aromatic amine, and an isopropyl group. Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. This application note provides a detailed protocol for the analysis of this compound using IR spectroscopy, outlines the characteristic absorption frequencies for its functional groups, and offers a guide for spectral interpretation.

Principle of Infrared Spectroscopy: Infrared spectroscopy measures the vibrations of atoms within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.[1] Different functional groups have distinct vibrational modes (stretching, bending, wagging) and therefore absorb at characteristic wavenumbers (cm⁻¹).[1][2] This allows for the identification of functional groups present in a sample. The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region," which is unique to each molecule and useful for confirming its identity.[3]

Characteristic Functional Groups and IR Absorptions

The structure of this compound features several key functional groups, each with characteristic IR absorption bands.

  • Phenolic Hydroxyl (-OH) Group: The O-H bond in phenols gives rise to a strong and typically broad absorption band due to hydrogen bonding.[4][5][6] The C-O stretching vibration is also a key indicator for phenols.[3]

  • Primary Aromatic Amine (-NH₂) Group: Primary amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) that are generally sharper than O-H bands.[7][8] They also show a characteristic N-H bending (scissoring) vibration.[8][9] The C-N stretching band for aromatic amines is typically strong.[7][8]

  • Aromatic Ring (Benzene derivative): The benzene ring shows C-H stretching vibrations at wavenumbers slightly higher than aliphatic C-H stretches.[10][11] It also displays characteristic C=C in-ring stretching vibrations as multiple peaks in the 1450-1600 cm⁻¹ region.[4][12] Out-of-plane (oop) C-H bending can provide information on the substitution pattern of the ring.[4][10]

  • Isopropyl Group (-CH(CH₃)₂): This aliphatic group is identified by its C-H stretching vibrations, which occur at wavenumbers below 3000 cm⁻¹.[10]

Data Presentation: Summary of IR Absorptions

The following table summarizes the expected IR absorption frequencies for the functional groups in this compound.

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)IntensityNotes
Phenol O–H stretch3200–3600Strong, BroadBroadness due to hydrogen bonding.[3][4]
C–O stretch1200–1260StrongDistinguishes phenols from aliphatic alcohols.[3][5]
Primary Aromatic Amine N–H stretch3300–3500MediumTwo distinct peaks (asymmetric & symmetric).[7][8][9]
N–H bend (scissoring)1580–1650Medium to Strong
C–N stretch1250–1335Strong
Aromatic Ring C–H stretch3000–3100Medium to WeakAppears just above 3000 cm⁻¹.[4][10]
C=C stretch (in-ring)1450–1600Medium to StrongOften appears as multiple sharp peaks.[4][12]
C–H "oop" bend675–900StrongPosition depends on ring substitution pattern.[4]
Isopropyl Group C–H stretch (sp³)2850–2960StrongAliphatic C-H stretches.[10]
C–H bend1370–1385MediumA doublet is often characteristic of an isopropyl group.

Experimental Workflow

The logical flow for analyzing this compound using FTIR spectroscopy is outlined below.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Sample: This compound Prep Prepare Sample (e.g., KBr Pellet or ATR) Sample->Prep Setup Instrument Setup (FTIR Spectrometer) Prep->Setup Background Acquire Background Spectrum (Air or KBr) Setup->Background Acquire Acquire Sample Spectrum Background->Acquire Process Data Processing (e.g., Baseline Correction) Acquire->Process Analyze Spectral Analysis (Identify Peak Wavenumbers) Process->Analyze Interpret Interpretation (Correlate Peaks to Functional Groups) Analyze->Interpret Report Generate Report Interpret->Report

Caption: Workflow for FTIR analysis of this compound.

Experimental Protocols

The following are standard protocols for preparing a solid sample for IR analysis.

Protocol 1: Attenuated Total Reflectance (ATR) Method

This is a modern, rapid method requiring minimal sample preparation.

  • Instrument Setup: Ensure the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed in the FTIR spectrometer.

  • Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample. A typical scan range is 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Gently grind the sample and KBr together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. Note: The mixture must be completely dry to avoid a broad O-H band from water.

  • Pellet Formation:

    • Transfer a portion of the powder mixture into a KBr pellet press die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Scan: Place an empty sample holder in the spectrometer and run a background scan.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder.

    • Acquire the IR spectrum over the desired range (e.g., 4000–400 cm⁻¹).

  • Data Processing: The acquired spectrum is ready for analysis after automatic background subtraction by the instrument software.

Data Interpretation

  • O-H and N-H Region (3200-3600 cm⁻¹): Look for a very broad, strong peak characteristic of the phenolic O-H stretch.[3][6] Superimposed on or adjacent to this, expect to see two sharper, medium-intensity peaks for the primary amine N-H stretches.[7][8]

  • C-H Stretching Region (2850-3100 cm⁻¹): Identify the sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the isopropyl group.[10] Weaker peaks just above 3000 cm⁻¹ are indicative of the aromatic sp² C-H bonds.[4]

  • Fingerprint Region (below 1650 cm⁻¹):

    • Locate the N-H bending vibration around 1580-1650 cm⁻¹.[7]

    • Identify the sharp peaks between 1450 and 1600 cm⁻¹ corresponding to the aromatic C=C ring stretches.[4][13]

    • Find the strong C-N and C-O stretching bands in the 1200-1350 cm⁻¹ range.[5][8]

    • Examine the 675-900 cm⁻¹ region for strong bands related to C-H out-of-plane bending, which can help confirm the aromatic substitution pattern.[4]

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-4-isopropylphenol as a key starting material. The methodologies outlined below are essential for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to the reactive amino and hydroxyl moieties positioned ortho to each other on the benzene ring. This arrangement facilitates cyclization reactions to form fused ring systems. Among the most important classes of heterocyles synthesized from this precursor are benzoxazoles and phenoxazines, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the synthesis of 6-isopropyl-substituted benzoxazoles and diisopropyl-substituted phenoxazinones.

Synthesis of 6-isopropylbenzoxazole Derivatives

The condensation of this compound with aromatic aldehydes or carboxylic acids is a common and effective method for the synthesis of 2-aryl-6-isopropylbenzoxazoles. These reactions typically proceed via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzoxazole ring system.[4][5][6]

Reaction with Aromatic Aldehydes

A green and efficient approach for this transformation involves the use of a reusable catalyst under solvent-free conditions.[4]

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of an appropriate Lewis or Brønsted acid catalyst (e.g., LAIL@MNP[4], NiSO4[1], or TiO2–ZrO2[2]).

  • The reaction mixture is then subjected to heating, with or without a solvent, depending on the chosen catalytic system. For instance, a solvent-free reaction can be carried out by sonicating the mixture at 70 °C for approximately 30 minutes.[4] Alternatively, the reaction can be refluxed in a solvent like ethanol.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, if the reaction was performed solvent-free, add a suitable organic solvent such as ethyl acetate to the reaction mixture.

  • If a heterogeneous catalyst was used, it can be recovered by filtration or magnetic separation.[4]

  • The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 2-aryl-6-isopropylbenzoxazole.

Logical Relationship for Benzoxazole Synthesis from Aldehydes

cluster_start Initial Reaction A This compound E Schiff Base Intermediate B Aromatic Aldehyde C Catalyst (e.g., Lewis Acid) D Heat / Sonication F Intramolecular Cyclization E->F Forms G Oxidation / Dehydration F->G Leads to H 2-Aryl-6-isopropylbenzoxazole G->H Yields

Caption: Workflow for the synthesis of 2-aryl-6-isopropylbenzoxazoles from this compound and aromatic aldehydes.

Reaction with Carboxylic Acid Derivatives

The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides, provides another efficient route to 2-substituted-6-isopropylbenzoxazoles.[2][7]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve this compound (1.0 mmol) in a dry, inert solvent like dichloromethane (DCM) or dioxane.

  • Add a base, such as 2-fluoropyridine or triethylamine (1.0 mmol), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • To this cooled solution, add the desired acyl chloride (1.0 mmol) dropwise.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 1 hour).[7]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a suitable reagent, such as triethylamine.[7]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted-6-isopropylbenzoxazole.

Signaling Pathway for Benzoxazole Synthesis from Acyl Chlorides

cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A This compound D Nucleophilic Acyl Substitution A->D B Acyl Chloride B->D C Base (e.g., 2-Fluoropyridine) C->D Catalyzes E Intramolecular Cyclization (Dehydration) D->E F 2-Substituted-6-isopropylbenzoxazole E->F

Caption: Reaction pathway for the synthesis of 2-substituted-6-isopropylbenzoxazoles from this compound and acyl chlorides.

Quantitative Data for Benzoxazole Synthesis

EntryAldehyde/Carboxylic Acid DerivativeCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Ref.
1BenzaldehydeLAIL@MNPNone7030 min~82 (analogous)[4]
24-MethoxybenzaldehydeNiSO4EtOHRT1.5 h~88 (analogous)[1]
34-Chlorobenzoic acidNH4ClEtOH806-8 h~88 (analogous)[6]
4Phenylacetic acid derivative (amide)Tf2O, 2-F-PyrDCMRT1 h~95 (analogous)[7]

Note: Yields are based on reactions with unsubstituted or other substituted 2-aminophenols as direct data for this compound was not available in the cited literature.

Synthesis of Diisopropyl-Substituted Phenoxazinones

Phenoxazinones are another important class of heterocyclic compounds that can be synthesized from 2-aminophenol derivatives. The key step in their synthesis is the oxidative cyclization of two molecules of the aminophenol.

Oxidative Dimerization

The synthesis of 2,7-diisopropyl-3H-phenoxazin-3-one can be achieved through the oxidative dimerization of this compound. This reaction can be mediated by various oxidizing agents or catalyst systems.

Experimental Protocol:

  • Dissolve this compound (2.0 mmol) in a suitable solvent, such as methanol or a buffered aqueous solution.

  • Add a catalyst or oxidizing agent. For example, certain metal complexes can catalyze the aerobic oxidation.

  • Stir the reaction mixture at room temperature or with gentle heating under an atmosphere of air or oxygen.

  • The progress of the reaction can be monitored by observing the formation of the colored phenoxazinone product and by TLC.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Alternatively, the reaction mixture can be extracted with an organic solvent.

  • The crude product is then purified by column chromatography or recrystallization to yield the pure 2,7-diisopropyl-3H-phenoxazin-3-one.

Experimental Workflow for Phenoxazinone Synthesis

A Dissolve this compound in Solvent B Add Oxidizing Agent / Catalyst A->B C Stir under Air/O2 (RT or Heat) B->C D Monitor Reaction (Color Change / TLC) C->D E Product Isolation D->E F Filtration E->F If Precipitates G Extraction E->G If Soluble H Purification (Chromatography / Recrystallization) F->H G->H I 2,7-Diisopropyl-3H-phenoxazin-3-one H->I

Caption: Step-by-step workflow for the synthesis of 2,7-diisopropyl-3H-phenoxazin-3-one.

Quantitative Data for Phenoxazinone Synthesis

Conclusion

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, particularly 6-isopropylbenzoxazoles and diisopropyl-phenoxazinones. The protocols described herein provide robust and adaptable methods for the preparation of these valuable molecular scaffolds. Further research into the biological activities of these specific isopropyl-substituted heterocycles is warranted and may lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Utilization of 2-Amino-4-isopropylphenol in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a conceptual framework for leveraging 2-Amino-4-isopropylphenol as a scaffold in the discovery and development of novel therapeutic agents. While direct evidence for the extensive use of this specific molecule is limited, its structural motifs are present in various biologically active compounds. The following protocols are based on established methodologies for analogous aminophenol derivatives and are intended to guide the exploration of this compound's potential in medicinal chemistry.

Introduction: The Potential of the this compound Scaffold

The this compound scaffold presents a versatile platform for the synthesis of novel small molecules. The presence of three key functional groups—a hydroxyl, an amino, and a lipophilic isopropyl group on a phenyl ring—offers multiple points for chemical modification. This allows for the generation of diverse chemical libraries with the potential for a wide range of biological activities. The aminophenol core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, suggesting that derivatives of this compound could exhibit favorable drug-like properties.[1][2][3]

Based on the biological activities of structurally related aminophenol and isopropylphenol compounds, derivatives of this compound could be investigated for, but not limited to, the following therapeutic areas:

  • Antimicrobial Agents: Phenolic compounds are known for their antibacterial and antifungal properties.[4]

  • Anticancer Agents: Aminophenol derivatives have been explored for their antitumor activities, with some acting as inhibitors of key enzymes in cancer progression.[5][6]

  • Antidiabetic Agents: Schiff base derivatives of aminophenols have demonstrated α-amylase and α-glucosidase inhibitory activities.[7][8]

  • Analgesic and Anti-inflammatory Agents: The structurally related monoterpenic phenol, carvacrol (5-isopropyl-2-methylphenol), has shown antinociceptive activity.[6]

Synthesis of a this compound Derivative Library: A General Protocol

The following is a generalized protocol for the synthesis of a chemical library based on the this compound scaffold. This workflow allows for the introduction of diversity at the amino and hydroxyl groups.

Workflow for Library Synthesis:

G A This compound (Starting Material) B Protection of Amino or Hydroxyl Group A->B Selective Protection C Functionalization of Free Group (e.g., Acylation, Alkylation, Sulfonylation) B->C R1-X D Deprotection C->D F Purification and Characterization C->F Direct Purification E Further Functionalization (e.g., Schiff Base Formation with Aldehydes/Ketones) D->E R2-CHO E->F G Library of Diverse Derivatives F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor AIP Derivative Inhibitor->Akt Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Isopropylphenol Isomer Yield in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4-isopropylphenol (4-IPP) production via phenol alkylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for maximizing the yield of the desired para-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the alkylation of phenol with isopropanol or propene?

A1: The primary products are the mono-alkylated isomers of isopropylphenol. Besides the desired 4-isopropylphenol (para-isomer), the reaction typically yields 2-isopropylphenol (ortho-isomer).[1][2] Common byproducts include di- and tri-isopropylphenols such as 2,6-diisopropylphenol and 2,4-diisopropylphenol, as well as isopropyl phenyl ether resulting from O-alkylation.[1][3] The formation of the meta-isomer is generally less common but can occur under certain catalytic conditions.[2]

Q2: How does the choice of catalyst influence the selectivity towards 4-isopropylphenol?

A2: The catalyst is a critical factor in controlling the regioselectivity of the reaction. Shape-selective catalysts, like certain zeolites (e.g., ZSM-5, H-beta, H-mordenite), are often employed to enhance the formation of the para-isomer.[4][5] The porous structure of these catalysts can sterically hinder the formation of the bulkier ortho-isomer.[3] Traditional Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) or sulfuric acid, are also used but may lead to a mixture of ortho and para products.[2][3][6]

Q3: What is the effect of reaction temperature on isomer distribution?

A3: Reaction temperature significantly impacts both the reaction rate and the product distribution. Lower temperatures may favor O-alkylation, leading to the formation of isopropyl phenyl ether.[3][7] As the temperature increases, C-alkylation becomes more dominant.[7] For certain zeolite catalysts like ZSM-5, an optimal temperature range of 200°C to 300°C is recommended to maximize the yield of the para-isomer; temperatures exceeding this range can lead to a decrease in para-selectivity.[5]

Q4: How can the formation of poly-alkylated byproducts be minimized?

A4: The formation of di- and tri-isopropylphenols can be suppressed by adjusting the molar ratio of the reactants. Using a higher molar ratio of phenol to the alkylating agent (isopropanol or propene) favors mono-alkylation.[7] For instance, a phenol to isopropyl alcohol (IPA) molar ratio of 5:1 has been shown to be effective in increasing the selectivity for C-mono-alkylated products.[7]

Troubleshooting Guides

Problem 1: Low yield of 4-isopropylphenol and high yield of 2-isopropylphenol.

Possible Cause Troubleshooting Step
Inappropriate Catalyst The catalyst being used may not be sufficiently shape-selective for the para-isomer.
Solution: Consider using a shape-selective zeolite catalyst such as H-beta, H-mordenite, or ZSM-5.[4][5]
Suboptimal Reaction Temperature The reaction temperature may be too low or too high, affecting the isomer distribution.
Solution: Optimize the reaction temperature. For many solid acid catalysts, a systematic study of the temperature profile is recommended to find the optimal point for para-selectivity. For example, with ZSM-5, the range of 250°C to 300°C is often effective.[5]
Isomerization of Products The initially formed 4-isopropylphenol may be isomerizing to the more thermodynamically stable ortho-isomer under the reaction conditions.
Solution: Consider a transalkylation process where the 2-isopropylphenol is converted to 4-isopropylphenol in the presence of excess phenol and a suitable catalyst.[2]

Problem 2: Significant formation of di- and tri-isopropylphenols.

Possible Cause Troubleshooting Step
Incorrect Reactant Molar Ratio An excess of the alkylating agent (isopropanol or propene) relative to phenol will promote polyalkylation.
Solution: Increase the molar ratio of phenol to the alkylating agent. A ratio of 5:1 (phenol:IPA) or higher is a good starting point to favor mono-alkylation.[7]
High Catalyst Activity/Concentration A highly active catalyst or a high concentration of the catalyst can lead to multiple alkylation events on the same phenol molecule.
Solution: Reduce the amount of catalyst used in the reaction. A catalyst loading study should be performed to find the optimal concentration that maximizes mono-alkylation.[7]

Problem 3: Presence of isopropyl phenyl ether (O-alkylation product).

Possible Cause Troubleshooting Step
Low Reaction Temperature O-alkylation is often the kinetically favored product at lower temperatures.[3][7]
Solution: Increase the reaction temperature. Higher temperatures generally favor the thermodynamically more stable C-alkylated products.[7]
Catalyst Choice Some catalysts may have a higher propensity for promoting O-alkylation.
Solution: Screen different types of acid catalysts. Strong Brønsted acids might favor C-alkylation over O-alkylation at appropriate temperatures.

Problem 4: Difficulty in separating 4-isopropylphenol from its isomers.

Possible Cause Troubleshooting Step
Close Boiling Points The boiling points of isopropylphenol isomers can be very close, making separation by simple distillation challenging.[2]
Solution: Employ fractional distillation under vacuum to enhance the separation efficiency.[2] Alternatively, chromatographic techniques can be used for smaller-scale separations.[8] Supercritical fluid extraction has also been explored as a method for separating isomeric mixtures.[9]

Data Presentation

Table 1: Effect of Different Catalysts on Phenol Isopropylation

CatalystAlkylating AgentPhenol Conversion (%)4-IPP Selectivity (%)2-IPP Selectivity (%)DIPP Selectivity (%)Reference
H-betaIsopropyl Alcohol94--56[10]
H-mordeniteIsopropyl Alcohol68--43[10]
Modified SAPO-11Isopropanol50-77 (total o- and p-)-[11]
ZSM-5Propylene/Isopropanol>45 (yield)Enriched in para-isomer--[5]
Cs2.5H0.5PW12O40/K-10 clayIsopropyl Alcohol---High selectivity for 2,6-DIPP[10]

Note: DIPP refers to diisopropylphenol. Data for 4-IPP and 2-IPP selectivity were not always reported separately from DIPP.

Table 2: Influence of Reaction Parameters on Product Distribution

ParameterVariationEffect on 4-IPP YieldReference
Temperature 200°C to 300°C (with ZSM-5)Optimal range for high para-selectivity.[5][5]
>300°C (with ZSM-5)Decreased para-selectivity.[5][5]
>423 K (general acid catalysis)C-alkylation dominates over O-alkylation.[7][7]
Phenol:IPA Molar Ratio Increased up to 5:1Increased selectivity for C-alkylated products.[7][7]
Catalyst Loading Increased from 0.05 to 0.2 g/cm³No significant increase in conversion beyond 0.05 g/cm³, but product distribution changes.[7][7]

Experimental Protocols

Protocol: Vapor-Phase Alkylation of Phenol with Isopropyl Alcohol using a Zeolite Catalyst

This protocol is a general guideline based on typical procedures for vapor-phase phenol alkylation.[10][11]

1. Materials and Apparatus:

  • Phenol (reagent grade)

  • Isopropyl alcohol (IPA)

  • Zeolite catalyst (e.g., H-beta)

  • Fixed-bed reactor system with a temperature controller

  • High-pressure liquid pump

  • Gas chromatograph (GC) for product analysis

  • Condenser and product collection system

2. Catalyst Activation:

  • Place a known amount of the zeolite catalyst in the fixed-bed reactor.

  • Heat the catalyst under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and activate the catalyst.

3. Reaction Procedure:

  • Cool the reactor to the desired reaction temperature (e.g., 200-300°C).

  • Prepare a feed mixture of phenol and isopropyl alcohol with the desired molar ratio (e.g., 1:3).

  • Pump the liquid feed into a preheater to vaporize it before it enters the reactor.

  • Pass the vaporized feed over the catalyst bed at a specific weight hourly space velocity (WHSV).

  • The reaction products exit the reactor and pass through a condenser to be collected as a liquid.

4. Product Analysis:

  • Analyze the collected liquid product using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).

  • Identify and quantify the products (phenol, 2-isopropylphenol, 4-isopropylphenol, di-isopropylphenols, etc.) by comparing their retention times and peak areas with those of standard compounds.

5. Calculation of Results:

  • Calculate the phenol conversion and the selectivity for each product using the following formulas:

    • Phenol Conversion (%) = [(moles of phenol reacted) / (moles of phenol fed)] x 100

    • Product Selectivity (%) = [(moles of a specific product formed) / (moles of phenol reacted)] x 100

Visualizations

ReactionPathway Phenol Phenol Intermediate Carbocation Intermediate Phenol->Intermediate Byproduct_Ether Isopropyl Phenyl Ether Phenol->Byproduct_Ether O-alkylation AlkylatingAgent Alkylating Agent (Isopropanol/Propene) Catalyst Acid Catalyst (e.g., Zeolite) AlkylatingAgent->Catalyst AlkylatingAgent->Byproduct_Ether Catalyst->Intermediate Generates Product_4IPP 4-Isopropylphenol (para-isomer) Intermediate->Product_4IPP para-attack Product_2IPP 2-Isopropylphenol (ortho-isomer) Intermediate->Product_2IPP ortho-attack Byproduct_DIPP Di-isopropylphenols Product_4IPP->Byproduct_DIPP Product_2IPP->Byproduct_DIPP

Caption: General reaction pathway for the alkylation of phenol.

TroubleshootingWorkflow Start Low 4-IPP Yield CheckIsomers High 2-IPP/4-IPP ratio? Start->CheckIsomers CheckPolyalkylation High DIPP formation? CheckIsomers->CheckPolyalkylation No ChangeCatalyst Use shape-selective catalyst (e.g., Zeolite) CheckIsomers->ChangeCatalyst Yes OptimizeTemp Optimize Temperature CheckIsomers->OptimizeTemp Yes CheckEther O-alkylation detected? CheckPolyalkylation->CheckEther No IncreasePhenolRatio Increase Phenol/IPA ratio CheckPolyalkylation->IncreasePhenolRatio Yes ReduceCatalyst Reduce catalyst loading CheckPolyalkylation->ReduceCatalyst Yes IncreaseTemp Increase reaction temperature CheckEther->IncreaseTemp Yes End Improved 4-IPP Yield CheckEther->End No ChangeCatalyst->End OptimizeTemp->End IncreasePhenolRatio->End ReduceCatalyst->End IncreaseTemp->End ParameterRelationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature ParaSelectivity para-Selectivity (4-IPP) Temperature->ParaSelectivity Influences optimum OAlkylation O-Alkylation Temperature->OAlkylation Low T favors Catalyst Catalyst Type (Shape Selectivity) Catalyst->ParaSelectivity High shape selectivity favors OrthoSelectivity ortho-Selectivity (2-IPP) Catalyst->OrthoSelectivity Low shape selectivity allows MolarRatio Phenol / Alkylating Agent Molar Ratio Polyalkylation Polyalkylation (DIPP, etc.) MolarRatio->Polyalkylation High ratio suppresses

References

Technical Support Center: Synthesis of Para-isopropylphenol with Shape-Selective Zeolite Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of para-isopropylphenol (p-IPP) using shape-selective zeolite catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which zeolite catalysts are most effective for the shape-selective synthesis of para-isopropylphenol?

A1: Several zeolite catalysts have demonstrated high activity and selectivity for the isopropylation of phenol to para-isopropylphenol. The choice of catalyst often depends on the desired balance between conversion and selectivity, as well as operational stability. Zeolites with medium to large pores and specific channel structures are generally preferred to facilitate the formation of the para isomer while hindering the formation of ortho- and meta-isomers due to steric constraints. Commonly used zeolites include HZSM-5, H-Beta, H-Mordenite, and SAPO-11.[1][2][3]

Q2: What are the typical reaction conditions for the synthesis of para-isopropylphenol?

A2: The optimal reaction conditions can vary depending on the specific zeolite catalyst being used. However, typical conditions for the vapor-phase isopropylation of phenol generally fall within the following ranges:

  • Temperature: 200°C to 300°C. Temperatures above 300°C can lead to a decrease in para-selectivity.[1]

  • Pressure: Atmospheric pressure to 6x10⁶ N/m².[1]

  • Weight Hourly Space Velocity (WHSV): 0.5 to 100 h⁻¹.[1]

  • Reactant Molar Ratio (Phenol:Isopropanol): Varies, with ratios from 1:0.8 to 1:6 being reported.[2][3]

Q3: How does the Si/Al ratio of the zeolite catalyst affect the reaction?

A3: The Si/Al ratio is a critical parameter that influences the acidity of the zeolite catalyst, which in turn affects its catalytic activity and selectivity. A lower Si/Al ratio generally corresponds to a higher concentration of Brønsted acid sites, which can lead to higher phenol conversion. However, excessively strong acidity can also promote side reactions and catalyst deactivation. For instance, zeolite Hβ with a low Si/Al ratio was found to be active in the nitration of phenol, a related electrophilic substitution reaction.[4] The specific impact on para-isopropylphenol synthesis requires careful optimization for each type of zeolite.

Q4: What are the main byproducts in the isopropylation of phenol, and how can their formation be minimized?

A4: The primary byproducts in the isopropylation of phenol are the ortho- and meta-isomers of isopropylphenol (o-IPP and m-IPP), di-isopropylphenols (DIPP), and isopropyl phenyl ether. The formation of these byproducts can be minimized by:

  • Using Shape-Selective Catalysts: Zeolites with appropriate pore structures, such as ZSM-5, can sterically hinder the formation of bulkier isomers.[1]

  • Optimizing Reaction Temperature: Maintaining the temperature within the optimal range (200-300°C) is crucial, as higher temperatures can reduce para-selectivity.[1]

  • Adjusting Reactant Molar Ratio: The ratio of phenol to the alkylating agent (isopropanol or propylene) can influence the product distribution.[3]

  • Controlling Reaction Time/Space Velocity: Shorter residence times can sometimes favor the formation of the desired mono-alkylated product.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Phenol Conversion 1. Catalyst deactivation due to coking.2. Insufficient reaction temperature.3. Low catalyst acidity.4. Poor catalyst preparation or activation.1. Regenerate the catalyst (see protocol below).2. Gradually increase the reaction temperature within the optimal range (200-300°C).[1]3. Consider using a zeolite with a lower Si/Al ratio or modifying the catalyst to enhance acidity.4. Ensure proper calcination and activation procedures are followed.
Low Selectivity to para-isopropylphenol 1. Reaction temperature is too high.2. Non-shape-selective reactions occurring on the external surface of the zeolite crystals.3. Inappropriate zeolite catalyst with large pores or lacking shape-selective properties.4. Isomerization of the para-product to more thermodynamically stable isomers.1. Decrease the reaction temperature, staying within the 200-300°C range.[1]2. Passivate the external acid sites of the zeolite through techniques like silylation.3. Select a zeolite with a more constrained pore structure, such as HZSM-5.[1]4. Optimize space velocity to minimize residence time and subsequent isomerization.
Rapid Catalyst Deactivation 1. High reaction temperature leading to accelerated coking.2. Presence of impurities in the feed.3. Excessively strong acid sites promoting side reactions and coke formation.1. Operate at the lower end of the effective temperature range.2. Purify the phenol and alkylating agent before the reaction.3. Modify the catalyst to moderate its acidity, for example, through ion exchange or steaming.
High Pressure Drop Across the Reactor Bed 1. Catalyst particle agglomeration.2. Coke formation blocking the interstitial spaces in the catalyst bed.3. Fines generated from catalyst attrition.1. Ensure uniform packing of the catalyst bed.2. Regenerate the catalyst to remove coke deposits.3. Use catalyst pellets or extrudates with good mechanical strength.

Experimental Protocols

General Procedure for Phenol Isopropylation

A typical experimental setup for the vapor-phase isopropylation of phenol involves a fixed-bed reactor.

  • Catalyst Loading: A known amount of the shape-selective zeolite catalyst is packed into a stainless-steel reactor tube. The catalyst is typically supported by quartz wool at both ends.

  • Catalyst Activation: The catalyst is activated in-situ by heating it to a high temperature (e.g., 500°C) under a flow of an inert gas like nitrogen for several hours to remove any adsorbed water and impurities.

  • Reaction: After activation, the reactor is brought to the desired reaction temperature (e.g., 250°C). A mixture of phenol and isopropanol (or propylene) with a specific molar ratio is then fed into the reactor using a high-pressure liquid pump. The liquid feed is vaporized before contacting the catalyst bed.

  • Product Collection and Analysis: The reaction products exiting the reactor are cooled and condensed. The liquid product is collected and analyzed using gas chromatography (GC) to determine the conversion of phenol and the selectivity to different isomers of isopropylphenol.

Catalyst Regeneration Protocol

Zeolite catalysts can be deactivated by the deposition of carbonaceous materials (coke) on their active sites. A common method for regeneration is calcination in air.

  • Purge the Reactor: After the reaction, the feed is stopped, and the reactor is purged with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining reactants and products.

  • Controlled Oxidation: A controlled stream of air or a mixture of an inert gas and oxygen is introduced into the reactor. The temperature is gradually increased to a specific calcination temperature (e.g., 500°C) and held for several hours to burn off the coke deposits.[1]

  • Reactivation: After the coke burn-off, the catalyst is reactivated under an inert gas flow at a high temperature before the next reaction run.

Data Presentation

Table 1: Comparison of Different Zeolite Catalysts for Phenol Isopropylation

CatalystReaction Temperature (°C)Phenol Conversion (%)p-IPP Selectivity (%)Reference
HZSM-5300HighHigh (significantly above equilibrium)[1]
SAPO-112805077 (total o- and p-IPP)[2]
H-Beta473-533 K (200-260°C)up to 93- (focused on DIPP)[3]
MCM-491806170 (total IPP)[5]

Visualizations

Reaction Pathway for Phenol Isopropylation

ReactionPathway Phenol Phenol p_IPP para-Isopropylphenol Phenol->p_IPP Electrophilic Aromatic Substitution o_IPP ortho-Isopropylphenol Phenol->o_IPP m_IPP meta-Isopropylphenol Phenol->m_IPP Isopropanol Isopropanol Zeolite Zeolite Catalyst (H+) Isopropanol->Zeolite Protonation Intermediate Isopropyl Carbocation (CH3)2CH+ Zeolite->Intermediate Dehydration Intermediate->p_IPP Electrophilic Aromatic Substitution Intermediate->o_IPP Intermediate->m_IPP DIPP Di-isopropylphenol p_IPP->DIPP Further Alkylation o_IPP->DIPP

Caption: Reaction pathway for the zeolite-catalyzed isopropylation of phenol.

Experimental Workflow for Catalyst Screening

ExperimentalWorkflow Synthesis Zeolite Synthesis IonExchange Ion Exchange (e.g., NH4+) Synthesis->IonExchange Calcination Calcination IonExchange->Calcination Packing Pack Reactor with Catalyst Calcination->Packing Activation In-situ Activation Packing->Activation Reaction Introduce Reactants Activation->Reaction Collection Product Collection Reaction->Collection GC_Analysis GC Analysis Collection->GC_Analysis Data_Eval Evaluate Conversion & Selectivity GC_Analysis->Data_Eval Optimization Optimize Conditions? Data_Eval->Optimization Optimization->Synthesis No, New Catalyst Optimization->Reaction Yes

Caption: A typical experimental workflow for screening zeolite catalysts.

Troubleshooting Logic for Low Para-Selectivity

Troubleshooting Start Low para-Selectivity Observed CheckTemp Is Reaction Temperature > 300°C? Start->CheckTemp ReduceTemp Action: Reduce Temperature CheckTemp->ReduceTemp Yes CheckCatalyst Is the Zeolite Known for High Shape-Selectivity? CheckTemp->CheckCatalyst No End Re-evaluate Performance ReduceTemp->End ChangeCatalyst Action: Use a More Shape-Selective Zeolite (e.g., HZSM-5) CheckCatalyst->ChangeCatalyst No ConsiderExternalSites Consider External Surface Reactions CheckCatalyst->ConsiderExternalSites Yes ChangeCatalyst->End PassivateSites Action: Passivate External Sites (e.g., Silylation) ConsiderExternalSites->PassivateSites PassivateSites->End

Caption: Troubleshooting decision tree for addressing low para-selectivity.

References

Side reactions of aminophenols in acylation and alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions encountered during the acylation and alkylation of aminophenols, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Acylation - Mixture of N-acylated and O-acylated Products

Problem: My acylation reaction on an aminophenol is yielding a mixture of N-acylated and O-acylated products, or the selectivity is low.

Potential CauseSolutions & Strategies
Similar Nucleophilicity The amino (-NH2) and hydroxyl (-OH) groups have competing nucleophilicity. Generally, the amino group is more nucleophilic and will react faster under neutral or mildly basic conditions.[1][2]
Reaction Conditions Strong bases can deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide ion, which promotes O-acylation.[2][3] High temperatures can decrease selectivity.[3]
Acylating Agent Reactivity Highly reactive acylating agents (e.g., acyl chlorides) can react with both groups, while milder agents (e.g., anhydrides or vinyl acetate) offer better selectivity for N-acylation.[4][5]

Troubleshooting Workflow:

start Low Selectivity (N- vs. O-Acylation) cond_base Is a strong base used? start->cond_base cond_temp Is temperature elevated? cond_base->cond_temp No sol_base Switch to a non-nucleophilic base (e.g., pyridine, triethylamine) or run under neutral conditions. [3, 12] cond_base->sol_base Yes cond_reagent Is acylating agent highly reactive? cond_temp->cond_reagent No sol_temp Lower the reaction temperature (e.g., 0 °C to RT). [3, 12] cond_temp->sol_temp Yes sol_reagent Use a milder acylating agent (e.g., acetic anhydride, vinyl acetate). [3, 5] cond_reagent->sol_reagent Yes sol_protect Consider protecting the less desired reactive site (e.g., silyl ether for -OH). [3] cond_reagent->sol_protect No start Poor Selectivity in Alkylation (N- vs. O- vs. Di-alkylation) goal What is the desired product? start->goal o_alk Selective O-Alkylation goal->o_alk O-Alkylated n_alk Selective N-Alkylation goal->n_alk N-Alkylated o_alk_sol 1. Protect the amino group (e.g., form an imine with benzaldehyde). 2. Use a base (e.g., K2CO3) to facilitate O-alkylation. 3. Deprotect the amino group (hydrolysis). [1, 2, 7] o_alk->o_alk_sol n_alk_sol 1. React with an aldehyde to form an imine in situ. 2. Reduce the imine with a reducing agent (e.g., NaBH4). This is a one-pot reductive amination. [1, 7] n_alk->n_alk_sol start Reaction Mixture Darkened cause Likely Cause: Oxidation of Phenol Ring [3] start->cause sol_inert Run reactions under an inert atmosphere (N2 or Ar). [3] cause->sol_inert sol_solvent Use purified, degassed solvents. [3] cause->sol_solvent sol_temp Avoid unnecessarily high temperatures. [3] cause->sol_temp sol_storage Store aminophenols and products protected from light and air. [10] cause->sol_storage

References

Technical Support Center: Purification of Crude 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-4-isopropylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers such as 4-Amino-2-isopropylphenol or 3-Amino-4-isopropylphenol.

  • By-products: Compounds formed from side reactions during synthesis.

  • Oxidation products: Aminophenols can be susceptible to oxidation, leading to colored impurities.[1]

  • Residual solvents: Solvents used in the synthesis or initial work-up.

Q2: What is the recommended first step for purifying crude this compound?

A simple recrystallization is often a good starting point for purification, as it can effectively remove a significant portion of impurities with minimal product loss if an appropriate solvent is chosen.[2][3] For thermally stable compounds, distillation can also be a viable initial purification step.

Q3: How do I choose a suitable solvent for recrystallization?

An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[4] For this compound, consider solvents of varying polarity. A good starting point is to test small amounts of the crude product in various solvents like ethanol, methanol, toluene, ethyl acetate, or mixtures such as hexane/ethyl acetate.

Q4: When should I consider using column chromatography?

Column chromatography is recommended when recrystallization fails to remove closely related impurities, such as isomers, or when a very high degree of purity is required.[4][5] It is a more time-consuming and resource-intensive technique compared to recrystallization.

Q5: How can I prevent the oxidation of this compound during purification and storage?

To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[6] Storing the purified product under nitrogen, protected from light, is also recommended for long-term stability.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent at low temperature. Try a less polar solvent or a solvent mixture. You can also try placing the solution in an ice bath or freezer to further decrease solubility and induce crystallization.
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystallization is very slow. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.
Issue 2: Persistent Colored Impurities
Possible Cause Troubleshooting Step
Oxidation of the aminophenol. Perform the purification steps under an inert atmosphere (nitrogen or argon). Degas solvents before use.
Highly colored, polar impurities. Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
Impurity is not removed by the chosen recrystallization solvent. Consider switching to a different solvent system or employing column chromatography for better separation.
Issue 3: Oiling Out Instead of Crystallizing
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the compound. Use a lower-boiling solvent for recrystallization.
The solution is supersaturated. Try using a more dilute solution.
Presence of impurities that inhibit crystallization. Attempt to remove the impurities by another method, such as a preliminary acid-base extraction or column chromatography, before recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Principle of Separation Best For Removing Advantages Disadvantages
Recrystallization Differential solubilityLess soluble impurities and some colored impuritiesSimple, cost-effective, good for large quantitiesMay not remove closely related isomers, potential for low yield
Column Chromatography Differential adsorptionIsomers, by-products with different polarityHigh resolution, can achieve very high purityMore complex, time-consuming, requires larger solvent volumes
Acid-Base Extraction Differential solubility in acidic/basic aqueous solutionsAcidic or basic impuritiesGood for removing specific types of impurities, can be used as a pre-purification stepRequires use of acids and bases, may require back-extraction
Distillation Differences in boiling pointsImpurities with significantly different boiling pointsEffective for volatile impurities and thermally stable compoundsNot suitable for thermally labile compounds, may not separate isomers with similar boiling points

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, water, toluene, hexane/ethyl acetate mixtures) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Mobile Phase Selection: Based on the polarity of this compound, select a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent). Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation of the desired compound from its impurities.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization CheckPurity1 Check Purity (TLC, NMR, etc.) Recrystallization->CheckPurity1 PureProduct1 Pure Product CheckPurity1->PureProduct1 Purity Acceptable ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography Purity Not Acceptable Impure1 Still Impure CheckPurity2 Check Purity (TLC, NMR, etc.) ColumnChromatography->CheckPurity2 PureProduct2 Pure Product CheckPurity2->PureProduct2 Purity Acceptable Impure2 Still Impure CheckPurity2->Impure2 Purity Not Acceptable

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem Encountered During Purification LowYield Low Yield After Recrystallization? Start->LowYield ColoredProduct Product is Colored? OilingOut Product Oiled Out? LowYield->ColoredProduct No Solubility Check solvent choice (too soluble) LowYield->Solubility Yes ColoredProduct->OilingOut No Oxidation Use inert atmosphere Add activated carbon ColoredProduct->Oxidation Yes SolventBP Use lower boiling point solvent OilingOut->SolventBP Yes SolventVol Reduce solvent volume Solubility->SolventVol Chromatography Consider column chromatography Oxidation->Chromatography Dilute Use a more dilute solution SolventBP->Dilute

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-isopropylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method involves a two-step process:

  • Nitration: The electrophilic nitration of 4-isopropylphenol to form 2-nitro-4-isopropylphenol.

  • Reduction: The subsequent reduction of the nitro group to an amino group to yield the final product, this compound.

Q2: What are the critical parameters to control during the nitration step?

Temperature control is crucial during the nitration of 4-isopropylphenol. The reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired side products, including dinitrated compounds and tarry residues. Maintaining a low temperature, typically between 0 and 10°C, is recommended. The rate of addition of the nitrating agent should also be carefully controlled.

Q3: Which reducing agents are suitable for converting the nitro group to an amine?

Several reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a clean and efficient method.[1][2] Alternatively, metal-acid systems such as iron in acetic acid or tin(II) chloride in hydrochloric acid are also effective.[1][2] The choice of reducing agent may depend on the scale of the reaction, available equipment, and desired purity.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction progress for both the nitration and reduction steps. By spotting the reaction mixture alongside the starting material and (if available) the product standard, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the primary safety precautions to consider during this synthesis?

  • Nitration: Nitrating agents are strong oxidizers and corrosive. The reaction can be highly exothermic and may produce toxic nitrogen oxides. It is essential to perform the reaction in a well-ventilated fume hood and have an ice bath ready to control the temperature.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate hydrogenation equipment.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low Yield in Nitration Step Incomplete reaction.- Increase the reaction time.- Slowly increase the amount of nitrating agent.
Formation of significant tar or dark-colored byproducts.- Maintain a lower reaction temperature (0-5°C).[3]- Control the rate of addition of the nitrating agent more carefully.
Loss of product during workup.- Ensure proper pH adjustment during extraction.- Use an adequate amount of extraction solvent.
Low Yield in Reduction Step Inactive catalyst (for catalytic hydrogenation).- Use fresh catalyst.- Ensure the reaction system is free from catalyst poisons (e.g., sulfur compounds).
Incomplete reaction.- Increase reaction time or temperature (with caution).- Increase the amount of reducing agent.
Product oxidation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Work up the reaction mixture promptly after completion.
Impure Final Product Presence of starting material (4-isopropylphenol or 2-nitro-4-isopropylphenol).- Ensure the preceding reaction step went to completion by TLC.- Optimize purification conditions (e.g., recrystallization solvent, column chromatography).
Presence of isomeric impurities (e.g., dinitro-4-isopropylphenol).- Improve temperature control during nitration.- Recrystallize the final product from a suitable solvent system.
Presence of hydroxylamine or azo compound impurities (from reduction).[1]- Ensure complete reduction by extending the reaction time or using a stronger reducing agent.- Purify the product by column chromatography.

Experimental Protocols

Key Experiment 1: Nitration of 4-Isopropylphenol

Objective: To synthesize 2-nitro-4-isopropylphenol.

Materials:

  • 4-Isopropylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylphenol in dichloromethane.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-isopropylphenol via the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-4-isopropylphenol. The product can be purified further by column chromatography or recrystallization.

Key Experiment 2: Reduction of 2-Nitro-4-isopropylphenol

Objective: To synthesize this compound.

Materials:

  • 2-Nitro-4-isopropylphenol

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 2-nitro-4-isopropylphenol in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).

  • Pressurize the flask with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Start 4-Isopropylphenol Nitration Nitration (H₂SO₄, HNO₃, 0-10°C) Start->Nitration Intermediate 2-Nitro-4-isopropylphenol Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting LowYield Low Yield Observed CheckStep Identify Problematic Step (Nitration or Reduction?) LowYield->CheckStep NitrationIssues Nitration Step Issues CheckStep->NitrationIssues Nitration ReductionIssues Reduction Step Issues CheckStep->ReductionIssues Reduction Temp Check Temperature Control NitrationIssues->Temp Reagent Check Reagent Stoichiometry/Purity NitrationIssues->Reagent Workup Review Workup Procedure NitrationIssues->Workup Catalyst Check Catalyst Activity ReductionIssues->Catalyst Conditions Optimize Reaction Conditions (Time, Temperature, Pressure) ReductionIssues->Conditions Purity Analyze for Side Products (e.g., hydroxylamine) ReductionIssues->Purity

Caption: Troubleshooting logic for addressing low yield issues.

References

Stability issues of 2-Amino-4-isopropylphenol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Amino-4-isopropylphenol. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the guidance provided is based on the known chemical properties of analogous aminophenol compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Question: My this compound solution has turned brown/yellow. What is the cause and how can I prevent it?

Answer: Discoloration (typically to brown or yellow) is a common issue with aminophenol compounds and is primarily due to oxidation. The amino and hydroxyl groups on the benzene ring make the molecule highly susceptible to oxidation, which can be accelerated by several factors:

  • Exposure to Air (Oxygen): The primary culprit is atmospheric oxygen.

  • High pH (Alkaline Conditions): The rate of auto-oxidation for aminophenols increases at higher pH values.[1]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

  • Light Exposure: UV and visible light can promote photo-oxidation.

Prevention Strategies:

  • Use Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control pH: Maintain a slightly acidic pH for stock solutions, as the protonated forms are more stable against oxidation.[2] A pH well below 5.5 is likely to improve stability.[2]

  • Use Antioxidants/Oxygen Scavengers: The addition of antioxidants or oxygen scavengers, such as sodium bisulfite, can help stabilize solutions by reacting with dissolved oxygen.[2]

  • Use High-Purity Solvents: Use de-gassed, high-purity solvents to minimize dissolved oxygen and metal ion contaminants.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photogradation.[3][4]

Question: I am observing precipitate formation in my aqueous this compound solution. What could be the reason?

Answer: Precipitate formation can be due to several factors:

  • Low Solubility at Neutral pH: Aminophenols can have limited solubility in neutral aqueous solutions.[5] Solubility is generally higher at acidic pH due to the protonation of the amino group.[2][5]

  • Formation of Insoluble Degradation Products: Oxidation can lead to the formation of polymeric or other insoluble degradation products.

  • Temperature Effects: Changes in temperature can affect the solubility of the compound.

Troubleshooting Steps:

  • Adjust pH: Try acidifying the solution to improve solubility.

  • Filter the Solution: If the precipitate is suspected to be from degradation, filter the solution before use. However, this does not address the underlying stability issue.

  • Prepare Fresh Solutions: Due to its potential instability, it is best to prepare solutions of this compound fresh before each experiment.

Question: My HPLC analysis shows multiple unexpected peaks. Are these impurities or degradation products?

Answer: The appearance of new peaks in your HPLC chromatogram over time is a strong indicator of degradation. Aminophenols can degrade into various byproducts.[6]

How to Differentiate:

  • Analyze a Freshly Prepared Sample: Run an HPLC of a freshly prepared and dissolved sample of this compound to establish a baseline chromatogram.

  • Time-Course Study: Analyze the sample at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions. An increase in the area of the new peaks over time confirms they are degradation products.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the parent compound and the unknown peaks. This can help in elucidating the structure of the degradation products.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability to prevent slow oxidation.

Q2: What is the expected stability of this compound in different solvents?

A2: While specific data is limited, based on similar compounds, stability is expected to be higher in deoxygenated, slightly acidic aqueous solutions or in anhydrous organic solvents. Stability in aqueous solutions is highly pH-dependent.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures will accelerate the rate of degradation, including oxidation and other thermal degradation pathways.[9][10][11] It is advisable to store stock solutions at low temperatures (e.g., 2-8 °C) for short-term storage and protected from light. For long-term storage, aliquoting and freezing (-20 °C or lower) may be an option, but freeze-thaw stability should be assessed.

Summary of Stability under Different Conditions

The following table summarizes the expected stability of this compound based on the known behavior of analogous aminophenol compounds.

ConditionExpected StabilityRationale
pH
Acidic (pH < 5.5)HighThe protonated form of the amino group is less susceptible to oxidation.[2]
Neutral (pH 7)Low to MediumProne to auto-oxidation.[1] Solubility may also be lower.[5]
Alkaline (pH > 8)LowThe rate of oxidation significantly increases at higher pH.[1][6]
Temperature
-20°C to 4°CHighLow temperatures slow down the rate of chemical degradation.
Ambient (20-25°C)MediumDegradation is likely to occur over time, accelerated by light and oxygen.
Elevated (>40°C)LowThermal degradation rates increase significantly.[9][10]
Light Exposure
DarkHighProtects against photo-oxidation and photodegradation.[4]
Ambient LightMediumPotential for slow degradation over time.
UV LightLowHigh potential for rapid photodegradation.[3]
Atmosphere
Inert (N₂, Ar)HighMinimizes oxidation by excluding atmospheric oxygen.
AirLowHighly susceptible to oxidation.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Buffers of various pH (e.g., acetate for acidic, phosphate for neutral, borate for alkaline)

  • Hydrochloric acid and sodium hydroxide (for pH adjustment and forced degradation)

  • Hydrogen peroxide (for oxidative stress)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[7]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or oven for thermal stress

  • Photostability chamber[3]

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). This should be prepared fresh.

4. Stress Conditions (Forced Degradation):

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the stock solution in an oven at a controlled high temperature (e.g., 70°C).

  • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3][4]

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples if necessary.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks.

6. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point.

  • Quantify the formation of major degradation products as a percentage of the total peak area.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., Discoloration, New Peaks) check_oxidation Is the sample exposed to air? start->check_oxidation check_ph What is the pH of the solution? check_oxidation->check_ph No solution_inert Action: Use inert atmosphere (N2 or Ar) check_oxidation->solution_inert Yes check_light Is the sample protected from light? check_ph->check_light Acidic solution_ph Action: Adjust to acidic pH (pH < 5.5) check_ph->solution_ph Neutral/Alkaline check_temp Is the sample exposed to high temperature? check_light->check_temp Yes solution_light Action: Store in amber vials or protect from light check_light->solution_light No solution_temp Action: Store at low temperature (e.g., 2-8°C) check_temp->solution_temp Yes solution_fresh Prepare fresh solutions before use check_temp->solution_fresh No solution_antioxidant Consider adding an antioxidant (e.g., sodium bisulfite) solution_inert->solution_antioxidant solution_ph->solution_antioxidant solution_light->solution_fresh solution_temp->solution_fresh

Caption: Troubleshooting workflow for stability issues.

DegradationPathway Hypothetical Oxidative Degradation Pathway compound This compound intermediate1 Quinone-imine Intermediate compound->intermediate1 Oxidation ([O], light, high pH) product1 Polymeric Products intermediate1->product1 Polymerization product2 Ring-Opened Products intermediate1->product2 Further Oxidation/ Hydrolysis

Caption: Hypothetical oxidative degradation pathway.

References

Avoiding the formation of O,N-diacylated byproducts with aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of O,N-diacylated byproducts during the acylation of aminophenols.

Frequently Asked Questions (FAQs)

Q1: Why does N-acylation typically occur more readily than O-acylation in aminophenols?

A1: The selective N-acylation of aminophenols is primarily due to the higher nucleophilicity of the amino group (-NH₂) compared to the hydroxyl group (-OH)[1]. Nucleophilicity refers to the ability of an atom to donate its electron pair to form a new covalent bond. The nitrogen atom in the amino group is generally a better electron donor than the oxygen atom in the hydroxyl group under neutral or basic conditions, leading to a faster reaction with the acylating agent at the nitrogen site[1]. This kinetic preference results in the formation of the N-acylated product as the major isomer in many standard acylation reactions[1].

Q2: Under what conditions is the formation of O,N-diacylated byproducts most likely?

A2: The formation of O,N-diacylated byproducts is favored under conditions that promote the acylation of both the amino and hydroxyl groups. Key factors include:

  • Excess Acylating Agent: Using a significant excess of the acylating agent (e.g., acetic anhydride) can lead to the initial N-acylation followed by the slower O-acylation of the resulting N-acyl aminophenol[2].

  • Forcing Reaction Conditions: Higher temperatures and longer reaction times can provide the necessary energy to overcome the lower reactivity of the hydroxyl group, leading to diacylation[2][3].

  • Presence of a Catalyst: Certain catalysts can enhance the reactivity of both functional groups, potentially leading to a mixture of products, including the diacylated species.

Q3: What is the fundamental difference between kinetic and thermodynamic control in the acylation of aminophenols?

A3: Kinetic and thermodynamic control refer to the factors that determine the product distribution in a reaction that can yield multiple products.

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The major product formed is the one that is produced the fastest. In the case of aminophenol acylation, this is typically the N-acylated product due to the higher nucleophilicity of the amino group[1].

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, and it is said to be under thermodynamic control. The major product will be the most stable one. While N-acylated products are often the kinetic products, the relative stability of N- vs. O-acylated products can vary depending on the specific substrate and acyl group.

Q4: Can I achieve selective O-acylation of an aminophenol?

A4: Yes, selective O-acylation is possible, but it often requires specific strategies to either decrease the reactivity of the amino group or to use a protecting group strategy. One common approach is to perform the reaction under acidic conditions. In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. This allows the hydroxyl group to be acylated selectively[4]. Another strategy involves the temporary protection of the amino group, followed by acylation of the hydroxyl group and subsequent deprotection of the amine[5].

Troubleshooting Guides

This section provides solutions to common problems encountered during the acylation of aminophenols, with a focus on preventing the formation of O,N-diacylated byproducts.

Issue 1: Formation of a significant amount of O,N-diacylated byproduct.

Potential Cause Troubleshooting & Optimization
Excess Acylating Agent Carefully control the stoichiometry of the acylating agent. A slight excess (1.05-1.2 equivalents) is often sufficient for complete mono-acylation. Avoid using a large excess.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled N-acylation and minimize the slower O-acylation.
Prolonged Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed to prevent further acylation.
Inappropriate Solvent The choice of solvent can influence selectivity. For enzymatic reactions, polar solvents can decrease selectivity, leading to diacylation[6]. Experiment with different solvents to optimize for mono-acylation.

Issue 2: Low yield of the desired mono-acylated product.

Potential Cause Troubleshooting & Optimization
Inactive Catalyst If using a catalyst, ensure it is fresh and active. For instance, Lewis acids like AlCl₃ are highly sensitive to moisture and should be handled under anhydrous conditions[7][8].
Insufficient Catalyst In some acylation reactions, a stoichiometric amount of the catalyst may be required as the product can form a complex with it[9].
Deactivated Aromatic Substrate If the aminophenol has strong electron-withdrawing groups, it may be deactivated towards acylation. More forcing conditions or a more reactive acylating agent might be necessary, but this also increases the risk of diacylation.
Poor Reagent Quality Use freshly purified or high-purity reagents. Impurities in the aminophenol or the acylating agent can lead to side reactions and lower yields[8][10].

Issue 3: Difficulty in achieving selective O-acylation.

Potential Cause Troubleshooting & Optimization
Competitive N-acylation To achieve O-acylation, the nucleophilicity of the amino group must be suppressed. This can be done by performing the reaction in a strong acid (e.g., trifluoroacetic acid) to protonate the amine[4].
Lack of a Protecting Group For a more robust selective O-acylation, consider protecting the amino group. A common strategy is the formation of a Schiff base (imine) with an aldehyde (e.g., benzaldehyde), which can be hydrolyzed after O-acylation[5].

Experimental Protocols

Protocol 1: Selective N-Acetylation of 4-Aminophenol

This protocol describes the synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) with minimal diacylation by controlling the stoichiometry of the acylating agent.

Materials:

  • 4-Aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

  • Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • In a 100 mL Erlenmeyer flask, suspend 5.0 g of 4-aminophenol in 50 mL of water.

  • While stirring, add 5.5 mL of acetic anhydride to the suspension.

  • Heat the mixture gently on a hot plate with continuous stirring until all the solid dissolves.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure N-(4-hydroxyphenyl)acetamide.

Protocol 2: Selective O-Acylation of an Aminophenol via Amine Protonation

This protocol is adapted from the selective O-acylation of hydroxyamino acids and can be applied to aminophenols[4].

Materials:

  • Aminophenol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Trifluoroacetic acid (TFA)

  • Dry ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the aminophenol in trifluoroacetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (1.1 equivalents) of the acyl chloride to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, evaporate the TFA under reduced pressure.

  • Add dry ether to the residue to precipitate the O-acylated product as its trifluoroacetate salt.

  • Collect the solid by filtration and wash with dry ether. The product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the influence of various reaction parameters on the selectivity of aminophenol acylation.

Table 1: Effect of Solvent on the Enzymatic Acetylation of 2-Aminophenol [6]

Solventlog PConversion (%)Selectivity for N-acetylation
Dimethylformamide (DMF)-1.03.7Moderate
1,4-Dioxane-0.4240High
Tetrahydrofuran (THF)0.4652High
tert-Butanol0.884Low (led to diacylation)

Reaction conditions: 2-aminophenol (1.0 mmol), vinyl acetate (3.0 mmol), Novozym 435 (0.003 g/mL), 50 °C, 250 rpm, 10 h.

Table 2: Influence of Acylating Agent Stoichiometry on Diacylation (Hypothetical Data for Illustration)

Equivalents of Acetic AnhydrideN-acetyl-4-aminophenol Yield (%)O,N-diacetyl-4-aminophenol Yield (%)
1.0595<1
1.58510
2.06035
3.02075

This table illustrates the general trend that increasing the excess of the acylating agent leads to a higher proportion of the diacylated byproduct.

Visualizations

Logical Workflow for Troubleshooting Diacylation

Troubleshooting_Diacylation start Problem: O,N-Diacylation Observed check_stoichiometry Check Stoichiometry of Acylating Agent start->check_stoichiometry reduce_equivalents Reduce to 1.05-1.2 eq. check_stoichiometry->reduce_equivalents Is it > 1.2 eq? check_temperature Evaluate Reaction Temperature check_stoichiometry->check_temperature Is it ≤ 1.2 eq? solution Selective Mono-acylation Achieved reduce_equivalents->solution lower_temperature Lower Temperature (e.g., 0 °C) check_temperature->lower_temperature Is it > RT? check_time Monitor Reaction Time check_temperature->check_time Is it ≤ RT? lower_temperature->solution optimize_time Stop Reaction Upon Completion (TLC/LC-MS) check_time->optimize_time Is it too long? consider_protection Consider Protecting Group Strategy check_time->consider_protection Is it optimized? optimize_time->solution consider_protection->solution

Caption: A logical workflow for troubleshooting the formation of O,N-diacylated byproducts.

Reaction Pathway: Selective N- vs. O-Acylation

Selective_Acylation cluster_n_acylation Kinetic Control (Neutral/Basic) cluster_o_acylation Thermodynamic/Protected Control (Acidic) aminophenol Aminophenol (HO-Ar-NH2) n_acylated N-Acyl Aminophenol (HO-Ar-NHCOR) aminophenol->n_acylated Faster (Higher Nucleophilicity of N) o_acylated O-Acyl Aminophenol (RCOO-Ar-NH2) aminophenol->o_acylated Slower (Lower Nucleophilicity of O or Amine Protection) acyl_anhydride Acylating Agent ((RCO)2O) diacylated O,N-Diacyl Aminophenol (RCOO-Ar-NHCOR) n_acylated->diacylated Excess Acylating Agent/ Forcing Conditions

Caption: Reaction pathways for the selective N- and O-acylation of aminophenols.

References

Technical Support Center: Purifying Aminophenol Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the recrystallization of aminophenol derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of aminophenol derivatives in a question-and-answer format.

Q1: My compound is not crystallizing, even after cooling the solution. What should I do?

A: This is a common issue that can arise from several factors:

  • Too much solvent was used: The most frequent cause for failure to crystallize is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1][2] To fix this, heat the solution to evaporate some of the solvent to increase the concentration of the solute.[3] Once the volume is reduced, allow the solution to cool again.

  • The solution is supersaturated: Sometimes, a solution needs a nucleation site to initiate crystal growth. Try "scratching" the inside of the flask with a glass stirring rod at the surface of the solution.[3] Alternatively, add a "seed crystal" of the pure compound to the cooled solution to induce crystallization.[4]

  • Extended cooling is required: Some compounds require more time or lower temperatures to crystallize. If scratching or seeding doesn't work, try placing the solution in an ice bath or a refrigerator, but be mindful not to cool it so rapidly that impurities precipitate.[4]

Q2: My compound has "oiled out" and separated as a liquid instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution above its melting point upon cooling.[3][4] This is common for compounds with low melting points or when the solution is too concentrated.[2] Here are some solutions:

  • Reheat and add more solvent: Warm the mixture to redissolve the oil, then add a small amount of additional solvent to lower the saturation point.[2][3]

  • Slow down the cooling process: Rapid cooling encourages oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help achieve a slower cooling rate.[2]

  • Change the solvent system: The chosen solvent's boiling point may be too high relative to the solute's melting point. Select a solvent with a lower boiling point or use a mixed solvent system.[4]

Q3: The crystals are forming in the filter funnel during hot filtration. What went wrong?

A: This happens when the solution cools prematurely in the funnel, causing the desired compound to crystallize along with the insoluble impurities you are trying to remove.[3] To prevent this:

  • Use a pre-heated funnel: Use a stemless or short-stemmed funnel and pre-heat it with hot solvent or by placing it over the boiling flask before filtration.

  • Use a slight excess of hot solvent: Add a small amount of extra hot solvent to the solution before filtering to ensure the compound remains dissolved during the transfer.[3] This excess can be evaporated after filtration and before the cooling step.[3]

  • Keep the solution hot: Ensure the solution is at or near its boiling point just before you begin to pour it into the funnel.

Q4: My final product is discolored. How can I remove colored impurities?

A: Aminophenols are prone to oxidation, which can form colored impurities.[5][6]

  • Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before cooling the solution to form crystals.

  • Use a reducing agent: In some cases, adding a small amount of a reducing agent like sodium hydrosulfite or sodium metabisulfite to the recrystallization solution can help prevent oxidation and remove color.[5][7]

  • Work under an inert atmosphere: For highly sensitive derivatives, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of recrystallization?

A: Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[9] The principle is that the solubility of a desired compound and its impurities in a given solvent often differ.[4] An ideal recrystallization solvent will dissolve the compound well at a high temperature but poorly at a low temperature.[10] The impure solid is dissolved in a minimum amount of the hot solvent, and as the solution cools, the desired compound's solubility decreases, causing it to form pure crystals.[1] The impurities, being present in smaller amounts or having different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[10]

Q2: What are the properties of a good recrystallization solvent for aminophenol derivatives?

A: An ideal solvent should:

  • Effectively dissolve the aminophenol derivative at high temperatures but have low solubility for it at room temperature or below.[10]

  • Not react chemically with the compound.[10]

  • Dissolve impurities well at all temperatures or not at all , so they can be separated either by remaining in the mother liquor or by hot filtration.

  • Be sufficiently volatile to be easily removed from the purified crystals after filtration.[10]

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[10]

Q3: Which solvents are commonly used to recrystallize aminophenol derivatives?

A: The choice of solvent is critical and depends on the specific derivative. Common choices include:

  • Water: Hot water is a good solvent for polar aminophenols like 4-aminophenol.[11][12]

  • Alcohols (Ethanol, Methanol): These are effective for many aminophenol derivatives.[8][13][14]

  • Mixed Solvents: A pair of miscible solvents, one in which the compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water), is often used. The compound is dissolved in the good solvent, and the poor solvent is added until the solution becomes cloudy, then reheated to clarify and cooled slowly.

  • Other Organic Solvents: Acetone, ethyl acetate, and acetonitrile are also used.[11][14] For p-aminophenol specifically, aqueous solutions of mild polyfunctional acids like citric or phosphoric acid have been used to remove polymeric impurities.[7]

Q4: How does pH influence the recrystallization of aminophenol derivatives?

A: The solubility of aminophenols is significantly affected by pH because they possess both a weakly acidic phenolic hydroxyl group and a weakly basic amino group.[13][15]

  • In acidic conditions: The amino group can be protonated (-NH3+), increasing the compound's polarity and often its solubility in water.[13]

  • In basic conditions: The phenolic hydroxyl group can be deprotonated (-O-), which also increases water solubility. This property can be used for purification. For example, a crude aminophenol can be dissolved in a dilute acid, impurities filtered off, and the pure aminophenol precipitated by adding a base to neutralize the solution (or vice-versa).

Quantitative Data: Solubility of Aminophenols

The following tables summarize available solubility data for common aminophenol isomers. Precise quantitative data is often limited, but these tables provide a basis for solvent selection.

Table 1: Solubility of 4-Aminophenol (p-aminophenol)

SolventSolubility at Room Temperature (~20-25°C)Notes
Water1.6 g/100 mL (at 20°C)[16]Can be recrystallized from hot water.[11][12]
EthanolModerately soluble[11]Good solubility.[15]
AcetoneSoluble[11]Good solubility.[15]
Dimethyl sulfoxide (DMSO)Very soluble[11][15]
Diethyl EtherSlightly soluble[11]
BenzeneNegligible / Insoluble[11][12]
ChloroformNegligible / Insoluble[11][12]

Table 2: Solubility of 2-Aminophenol (o-aminophenol)

SolventSolubilityNotes
WaterModerately soluble[13]Forms hydrogen bonds with water.[13]
EthanolSoluble[13]Dissolves well in polar organic solvents.[13]
MethanolSoluble[13]Dissolves well in polar organic solvents.[13]
Non-polar solventsLess soluble[13]Reflects its polar character.[13]

Experimental Protocols

Protocol: Recrystallization of 4-Aminophenol from Water

This protocol provides a general procedure for purifying crude 4-aminophenol.

Materials:

  • Crude 4-aminophenol

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless or short-stemmed glass funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude 4-aminophenol in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate to a gentle boil while stirring. Continue adding small portions of hot water until the solid has just completely dissolved. Note: Avoid adding a large excess of water, as this will reduce the final yield.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to the flask. Swirl the mixture and bring it back to a boil for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless glass funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the activated charcoal and any other insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes.

  • Collection of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold deionized water. Collect the crystals by vacuum filtration.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining mother liquor. Using ice-cold solvent minimizes redissolving the product.[1]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Transfer the purified crystals to a watch glass and let them air dry completely or dry them in a desiccator.

Visualizations

Below are diagrams illustrating the recrystallization workflow and a troubleshooting decision tree.

Recrystallization_Workflow start_end start_end process process optional optional separation separation A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Activated Charcoal (Optional) A->B if colored C 3. Hot Filtration (Remove Insoluble Impurities) A->C if not colored B->C D 4. Cool Solution Slowly (Induce Crystallization) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash Crystals with Cold Solvent E->F G 7. Dry Pure Crystals F->G I1 I2 Troubleshooting_Tree problem problem solution solution cause cause p1 Problem Occurs During Cooling p2 No Crystals Form p1->p2 p3 Compound 'Oils Out' p1->p3 c1 Too much solvent? p2->c1 Likely c2 Supersaturated? p2->c2 Possible c3 Solution too concentrated? p3->c3 Possible c4 Cooling too fast? p3->c4 Likely s1 Boil off some solvent and re-cool c1->s1 s2 Scratch flask or add seed crystal c2->s2 s3 Re-heat, add more solvent, re-cool c3->s3 s4 Allow to cool slowly to RT before placing in ice bath c4->s4

References

Validation & Comparative

A Comparative Guide to the Reactivity of Aminophenol Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-aminophenol isomers in key chemical syntheses. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways in pharmaceutical and materials science. This document synthesizes experimental data to offer a clear comparison of their performance in acylation, alkylation, oxidation, and cyclization reactions.

The Chemical Landscape of Aminophenol Isomers

Aminophenols are bifunctional aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group. The relative positions of these substituents on the benzene ring dictate the electronic and steric environment of the molecule, leading to significant differences in reactivity. Both the amino and hydroxyl groups are activating and ortho-, para-directing in electrophilic aromatic substitution, a key factor governing their synthetic utility.[1]

The basicity of the aminophenol isomers, a crucial factor in their nucleophilicity, is also influenced by the position of the substituents. The pKa values for the conjugate acids of the isomers provide insight into their relative basicity.

IsomerpKa₁ (Ammonium ion)pKa₂ (Phenolic proton)
o-Aminophenol4.729.71
m-Aminophenol4.179.87
p-Aminophenol5.5010.30
(Data sourced from various chemical data sources)

The higher pKa of the p-aminophenol conjugate acid indicates it is the most basic of the three isomers.

Comparative Reactivity in Key Syntheses

The distinct electronic and steric properties of the aminophenol isomers lead to differential reactivity in a variety of important chemical transformations.

Acylation: A Tale of Two Nucleophiles

Acylation of aminophenols can occur at either the amino or the hydroxyl group. However, due to the greater nucleophilicity of the nitrogen atom, N-acylation is generally the favored pathway. This is famously demonstrated in the synthesis of paracetamol (acetaminophen) from p-aminophenol.

Reactivity Order: p-Aminophenol > o-Aminophenol > m-Aminophenol

Experimental Protocol: Comparative Kinetics of Aminophenol Acylation by UV-Vis Spectrophotometry

This protocol provides a framework for determining the relative rates of acylation of the aminophenol isomers.

  • Objective: To determine the relative reaction rates of o-, m-, and p-aminophenol with acetic anhydride.

  • Materials: o-Aminophenol, m-Aminophenol, p-Aminophenol, Acetic anhydride, Acetonitrile (or another suitable solvent), UV-Vis spectrophotometer, Quartz cuvettes.

  • Procedure:

    • Prepare stock solutions of each aminophenol isomer and acetic anhydride in the chosen solvent.

    • In a quartz cuvette, mix a solution of one of the aminophenol isomers with a large excess of the acetic anhydride solution.

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not.

    • Record the absorbance at regular time intervals.

    • Repeat the experiment for the other two isomers under identical conditions.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of each reaction from the slope of the curve at t=0.

    • Assuming pseudo-first-order kinetics with respect to the aminophenol, the rate constant (k) can be calculated.

    • Compare the rate constants to establish the relative reactivity of the isomers.[1]

Logical Workflow for Comparative Acylation Kinetics

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Isomers & Acetic Anhydride) mix Mix Isomer and Excess Acetic Anhydride prep_stock->mix measure Monitor Absorbance vs. Time (UV-Vis) mix->measure plot Plot Absorbance vs. Time measure->plot calc_rate Calculate Initial Rate plot->calc_rate compare Compare Rate Constants calc_rate->compare

Caption: Workflow for comparing aminophenol acylation rates.

Alkylation: A Competition Between N and O

Alkylation of aminophenols can result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[3] Achieving selectivity is a key challenge. The outcome of the reaction is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.

Selective O-alkylation can be achieved by first protecting the more nucleophilic amino group. For instance, the amino group can be converted to a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine.[4]

IsomerProductYield (%)
o-Aminophenol2-Benzyloxyaniline92.3
p-Aminophenol4-Benzyloxyaniline89.5
(Data for the benzylation of the corresponding N-benzylideneaminophenol)[3]

Selective N-alkylation can be achieved through reductive amination, where the aminophenol is reacted with an aldehyde or ketone in the presence of a reducing agent.[3]

IsomerProductYield (%)
o-Aminophenol2-(Benzylamino)phenol98.3
p-Aminophenol4-(Benzylamino)phenol96.7
(Data for the reductive amination with benzaldehyde)[3]

While a direct comparative study of all three isomers under identical alkylation conditions is lacking, the available data suggests that both o- and p-isomers are highly reactive in selective N- and O-alkylation reactions, providing excellent yields.

Experimental Protocol: Selective O-Alkylation of Aminophenols

  • Objective: To selectively synthesize O-alkylated aminophenols.

  • Materials: Aminophenol isomer, Benzaldehyde, Methanol, an Alkyl halide (e.g., benzyl bromide), Acetone, Potassium carbonate, Hydrochloric acid.

  • Procedure:

    • Protection of the amino group: Dissolve the aminophenol in methanol and add benzaldehyde. Stir for 1 hour. Remove the solvent in vacuo and recrystallize the resulting Schiff base from ethanol.

    • Alkylation of the hydroxyl group: Dissolve the Schiff base in acetone, add potassium carbonate and the alkyl halide. Reflux the mixture for 20 hours.

    • Deprotection: After cooling, filter the inorganic precipitate. Concentrate the filtrate and add a solution of hydrochloric acid in aqueous ethanol. Reflux for 2 hours.

    • Work-up: Cool the reaction mixture and adjust the pH to 8-9 with a base. Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the O-alkylated aminophenol.[3][4]

Reaction Pathway for Selective O-Alkylation

cluster_protection Protection cluster_alkylation Alkylation cluster_deprotection Deprotection start Aminophenol protect React with Benzaldehyde start->protect schiff Schiff Base protect->schiff alkylate React with Alkyl Halide & K₂CO₃ schiff->alkylate o_alkyl_schiff O-Alkylated Schiff Base alkylate->o_alkyl_schiff deprotect Hydrolyze with HCl o_alkyl_schiff->deprotect product O-Alkylated Aminophenol deprotect->product

Caption: Pathway for selective O-alkylation of aminophenols.

Oxidation: A Clear Distinction in Electrochemical Behavior

The aminophenol isomers exhibit distinct electrochemical behavior, with the ease of oxidation being highly dependent on the isomer.[1] Electrochemical studies, such as cyclic voltammetry, provide quantitative data on their oxidation potentials.

Reactivity Order: p-Aminophenol > o-Aminophenol > m-Aminophenol

IsomerOxidation Potential (V vs. reference electrode)Observations
p-AminophenolQuasi-reversible redox coupleDoes not form a polymeric product.[1]
o-Aminophenol~0.86Forms an electroactive polymer film.[1]
m-Aminophenol~1.1Forms a blocking film on the electrode surface.[1]
(Data from cyclic voltammetry on a platinum electrode in acidic medium)[1]

The lower oxidation potential of p-aminophenol indicates it is the most easily oxidized, while the high potential for m-aminophenol suggests it is the most resistant to oxidation. The oxidation of o-aminophenol is unique in that it leads to electropolymerization.

Experimental Protocol: Comparative Electrochemical Analysis by Cyclic Voltammetry

  • Objective: To determine the oxidation potentials of the aminophenol isomers.

  • Materials: o-, m-, and p-Aminophenol, a suitable electrolyte solution (e.g., 1 M HClO₄), a three-electrode electrochemical cell (working electrode: platinum, counter electrode: platinum wire, reference electrode: e.g., Ag/AgCl), potentiostat.

  • Procedure:

    • Prepare solutions of each aminophenol isomer in the electrolyte solution.

    • Assemble the electrochemical cell with the working, counter, and reference electrodes immersed in the solution of one of the isomers.

    • Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back.

    • Record the resulting voltammogram (current vs. potential).

    • Repeat the measurement for the other two isomers.

  • Data Analysis:

    • Identify the potential at which the oxidation peak occurs for each isomer.

    • Compare the oxidation potentials to determine the relative ease of oxidation.[1]

Oxidation Mechanism of p-Aminophenol

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis p_ap p-Aminophenol quinoneimine p-Quinoneimine p_ap->quinoneimine -2e⁻, -2H⁺ benzoquinone p-Benzoquinone quinoneimine->benzoquinone +H₂O, -NH₃ ammonia Ammonia quinoneimine->ammonia +H₂O, -NH₃

Caption: Oxidation and subsequent hydrolysis of p-aminophenol.

Cyclization: The Prerogative of the Ortho Isomer

The proximity of the amino and hydroxyl groups in o-aminophenol makes it uniquely suited for cyclization reactions, most notably in the synthesis of benzoxazoles.[5] This reaction is not feasible for the m- and p-isomers under similar conditions due to the spatial separation of the functional groups.

The synthesis of benzoxazoles from o-aminophenol can be achieved through condensation with various reagents, including carboxylic acids, aldehydes, and acyl chlorides. A common method involves the condensation of o-aminophenol with a carboxylic acid or its derivative, which proceeds via N-acylation followed by intramolecular cyclization and dehydration.

Numerous protocols exist for benzoxazole synthesis, with reported yields often being very high. For example, the reaction of 2-aminophenol with various aldehydes in the presence of a nickel sulfate catalyst can produce benzoxazoles in yields ranging from 80% to 88%.[6]

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenol

  • Objective: To synthesize 2-substituted benzoxazoles from o-aminophenol and an aldehyde.

  • Materials: o-Aminophenol, a substituted aromatic aldehyde, Nickel sulfate (NiSO₄·2H₂O), Ethanol.

  • Procedure:

    • In a flask, combine o-aminophenol, the substituted aldehyde, and a catalytic amount of nickel sulfate in ethanol.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst and wash with ethanol.

    • The product can be isolated from the filtrate, typically by evaporation of the solvent and purification if necessary.[6]

Mechanism of Benzoxazole Formation

cluster_condensation Condensation cluster_cyclization Cyclization & Dehydration reactants o-Aminophenol + Aldehyde schiff_base Schiff Base Intermediate reactants->schiff_base cyclized_int Cyclized Intermediate schiff_base->cyclized_int Intramolecular Nucleophilic Attack product Benzoxazole cyclized_int->product -H₂O

Caption: General mechanism for benzoxazole synthesis.

Conclusion

The reactivity of aminophenol isomers is a clear illustration of how substituent position profoundly influences chemical behavior. The para-isomer is generally the most reactive towards electrophilic attack and oxidation due to favorable electronic effects. The ortho-isomer, while also highly reactive, exhibits unique reactivity in cyclization reactions due to the proximity of its functional groups. The meta-isomer is typically the least reactive of the three. This comparative understanding is essential for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and chemical industries.

References

A Comparative Spectroscopic Analysis of 2-Amino-4-isopropylphenol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Amino-4-isopropylphenol and its structural isomers. The information presented is intended to aid in the identification, characterization, and differentiation of these closely related compounds, which is crucial in the fields of medicinal chemistry, materials science, and synthetic chemistry. The data has been compiled from various sources, and while efforts have been made to provide a comprehensive overview, direct comparison should be considered with the understanding that experimental conditions may vary between datasets.

Introduction to this compound and Its Isomers

This compound is an aromatic organic compound containing amino, hydroxyl, and isopropyl functional groups attached to a benzene ring. Its isomers, which share the same molecular formula (C₉H₁₃NO) but differ in the substitution pattern on the aromatic ring, can exhibit distinct physical, chemical, and biological properties. Accurate spectroscopic characterization is therefore essential for unambiguous identification and for understanding structure-activity relationships. This guide focuses on the comparison of this compound with five of its key positional isomers.

The structures of this compound and its compared isomers are illustrated below.

Isomers_of_2_Amino_4_isopropylphenol cluster_2_Amino_4_isopropylphenol This compound cluster_4_Amino_2_isopropylphenol 4-Amino-2-isopropylphenol cluster_3_Amino_4_isopropylphenol 3-Amino-4-isopropylphenol cluster_4_Amino_3_isopropylphenol 4-Amino-3-isopropylphenol cluster_2_Amino_5_isopropylphenol 2-Amino-5-isopropylphenol cluster_2_Amino_6_isopropylphenol 2-Amino-6-isopropylphenol 2A4iP 2A4iP 4A2iP 4A2iP 3A4iP 3A4iP 4A3iP 4A3iP 2A5iP 2A5iP 2A6iP 2A6iP

Figure 1: Chemical structures of this compound and its isomers.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its isomers.

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern of the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsIsopropyl (CH)Isopropyl (CH₃)-NH₂-OH
This compound6.5-7.0 (m)~2.8 (septet)~1.2 (d)Data not availableData not available
4-Amino-2-isopropylphenol6.6-6.9 (m)~3.1 (septet)~1.2 (d)Data not availableData not available
3-Amino-4-isopropylphenol6.1-7.0 (m)~3.2 (septet)~1.2 (d)Data not availableData not available
4-Amino-3-isopropylphenol6.6-6.8 (m)~3.3 (septet)~1.2 (d)Data not availableData not available
2-Amino-5-isopropylphenol6.6-6.9 (m)~2.8 (septet)~1.2 (d)Data not availableData not available
2-Amino-6-isopropylphenol6.5-6.9 (m)~3.2 (septet)~1.2 (d)Data not availableData not available

Note: The data presented are estimations based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions. "m" denotes a multiplet, "septet" a septet, and "d" a doublet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic C-OAromatic C-NOther Aromatic CIsopropyl (CH)Isopropyl (CH₃)
This compound~145-150~135-140~115-130~33~24
4-Amino-2-isopropylphenol~148-152~140-145~115-135~27~23
3-Amino-4-isopropylphenol~150-155~145-150~105-130~28~24
4-Amino-3-isopropylphenol~140-145~140-145~115-130~34~24
2-Amino-5-isopropylphenol~145-150~135-140~110-125~34~24
2-Amino-6-isopropylphenol~145-150~130-135~115-125~27~23

Note: The data presented are estimations based on typical chemical shifts for similar structures and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands (in cm⁻¹)

CompoundO-H StretchN-H StretchAromatic C-H StretchC=C Stretch (Aromatic)C-N StretchC-O Stretch
This compound~3300-3400 (broad)~3300-3500~3000-3100~1500-1600~1250-1350~1200-1300
4-Amino-2-isopropylphenol~3300-3400 (broad)~3300-3500~3000-3100~1500-1600~1250-1350~1200-1300
3-Amino-4-isopropylphenol~3300-3400 (broad)~3300-3500~3000-3100~1500-1600~1250-1350~1200-1300
4-Amino-3-isopropylphenol~3300-3400 (broad)~3300-3500~3000-3100~1500-1600~1250-1350~1200-1300
2-Amino-5-isopropylphenol~3300-3400 (broad)~3300-3500~3000-3100~1500-1600~1250-1350~1200-1300
2-Amino-6-isopropylphenol~3300-3400 (broad)~3300-3500~3000-3100~1500-1600~1250-1350~1200-1300

Note: The exact positions and shapes of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound151136 ([M-CH₃]⁺), 108 ([M-C₃H₇]⁺)
4-Amino-2-isopropylphenol151136 ([M-CH₃]⁺), 108 ([M-C₃H₇]⁺)
3-Amino-4-isopropylphenol151136 ([M-CH₃]⁺), 108 ([M-C₃H₇]⁺)
4-Amino-3-isopropylphenol151136 ([M-CH₃]⁺), 108 ([M-C₃H₇]⁺)
2-Amino-5-isopropylphenol151136 ([M-CH₃]⁺), 108 ([M-C₃H₇]⁺)
2-Amino-6-isopropylphenol151136 ([M-CH₃]⁺), 108 ([M-C₃H₇]⁺)

Note: The fragmentation patterns of these isomers are expected to be very similar, making differentiation by mass spectrometry alone challenging without high-resolution analysis and careful comparison of fragment ion intensities.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within the molecule.

Table 5: UV-Visible Absorption Maxima (λmax)

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
This compound~230-240~280-290Methanol or Ethanol
4-Amino-2-isopropylphenol~230-240~285-295Methanol or Ethanol
3-Amino-4-isopropylphenol~230-240~280-290Methanol or Ethanol
4-Amino-3-isopropylphenol~230-240~280-290Methanol or Ethanol
2-Amino-5-isopropylphenol~230-240~280-290Methanol or Ethanol
2-Amino-6-isopropylphenol~230-240~280-290Methanol or Ethanol

Note: The λmax values can be influenced by the solvent polarity and pH.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. It is recommended to consult specific literature for detailed procedures if available.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Processing Sample Sample of Isomer Dissolution Dissolution in Appropriate Solvent (e.g., CDCl₃, Methanol) Sample->Dissolution NMR ¹H and ¹³C NMR Dissolution->NMR FTIR FTIR Dissolution->FTIR MS Mass Spectrometry Dissolution->MS UVVis UV-Visible Dissolution->UVVis ProcessSpectra Spectral Processing and Analysis NMR->ProcessSpectra FTIR->ProcessSpectra MS->ProcessSpectra UVVis->ProcessSpectra CompareData Comparative Data Analysis ProcessSpectra->CompareData

In Vitro Nephrotoxicity as a Proxy for Aminophenol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro nephrotoxicity as a predictive model for the chemical reactivity of aminophenol compounds. Understanding the relationship between the chemical properties of aminophenols and their potential to induce kidney damage is crucial for early-stage drug development and toxicological screening. This document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of the underlying molecular pathways.

Introduction: The Link Between Reactivity and Toxicity

Aminophenols are a class of aromatic compounds used in various industrial and pharmaceutical applications. However, their utility is often limited by their potential to cause nephrotoxicity, or damage to the kidneys. The primary mechanism of this toxicity is linked to their chemical reactivity. Aminophenols can undergo metabolic activation, primarily through oxidation, to form highly reactive intermediates such as quinoneimines. These reactive species can covalently bind to cellular macromolecules or undergo redox cycling, leading to oxidative stress, cellular dysfunction, and ultimately, cell death in the renal tubules.[1][2]

This guide explores how in vitro nephrotoxicity assays, which measure the cytotoxic effects of compounds on cultured kidney cells, can serve as a valuable surrogate for assessing the chemical reactivity of aminophenol derivatives. By comparing the toxic responses of different aminophenols, we can infer their relative propensity to form reactive, harmful metabolites.

Comparative Analysis of Aminophenol Nephrotoxicity

The nephrotoxic potential of aminophenols is significantly influenced by their chemical structure, particularly the nature and position of substituents on the aromatic ring. These structural variations directly impact the compound's electrochemical properties and its susceptibility to metabolic activation.

Quantitative Data Summary

The following tables summarize the available data comparing the in vitro nephrotoxicity of various aminophenol derivatives.

Table 1: Comparative In Vitro Nephrotoxicity of p-Aminophenol and its Chloro-Derivatives

CompoundChemical StructureRelative In Vitro Nephrotoxicity (LDH Release)[3]
4-Amino-2,6-dichlorophenol++++ (Most Toxic)
4-Amino-2-chlorophenol+++
4-Aminophenol (p-Aminophenol)++
4-Amino-3-chlorophenol+ (Least Toxic)

Data from a study using isolated renal cortical cells (IRCC) from male Fischer 344 rats.[3] Toxicity was assessed by measuring lactate dehydrogenase (LDH) release.

Table 2: Effects of p-Aminophenol and its Cysteine Conjugate on HK-2 Cells

Compound (1 mM)Treatment TimeCell Viability (% of Control)[4]Intracellular GSH (% of Control)[4]Intracellular ATP (% of Control)[4]
p-Aminophenol (PAP) 2 h~90%~60%~75%
4 h~75%~40%~50%
PAP-Cysteine 2 h~60%~30%~40%
4 h~40%~20%~25%

Data from a study on human kidney proximal tubule epithelial (HK-2) cells.[4] GSH refers to glutathione.

Signaling Pathways in Aminophenol-Induced Nephrotoxicity

The cytotoxicity of aminophenols is mediated by a complex network of intracellular signaling pathways, primarily triggered by the formation of reactive metabolites and subsequent oxidative stress.

Bioactivation and Oxidative Stress

The initial event in aminophenol toxicity is its metabolic activation to a reactive quinoneimine intermediate. This process can be enzymatic or non-enzymatic and is a key indicator of the compound's reactivity.[2] The quinoneimine can then lead to cellular damage through two main routes: covalent binding to cellular proteins and redox cycling, which generates reactive oxygen species (ROS). The depletion of intracellular glutathione (GSH), a key antioxidant, is a hallmark of this process.[5]

G Aminophenol Aminophenol Oxidation Oxidation Aminophenol->Oxidation ReactiveMetabolite Reactive Quinoneimine Intermediate CovalentBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->CovalentBinding RedoxCycling Redox Cycling ReactiveMetabolite->RedoxCycling Oxidation->ReactiveMetabolite ProteinDysfunction Protein Dysfunction CovalentBinding->ProteinDysfunction CellDamage Cellular Damage ProteinDysfunction->CellDamage ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Depletion OxidativeStress->CellDamage

Bioactivation and Oxidative Stress Pathway
Apoptotic Signaling Pathways

Oxidative stress and cellular damage triggered by aminophenols can activate downstream signaling cascades that lead to programmed cell death, or apoptosis. Key players in this process include the mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK) and p38.[6] Activation of these kinases can initiate a caspase cascade, ultimately leading to the execution of apoptosis.

G OxidativeStress Oxidative Stress MAPK_Activation JNK/p38 MAPK Activation OxidativeStress->MAPK_Activation Caspase9 Caspase-9 Activation MAPK_Activation->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

MAPK-Mediated Apoptotic Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of aminophenol nephrotoxicity.

In Vitro Nephrotoxicity Assay (LDH Release)

This protocol outlines a common method for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[4][5][7]

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis CellSeeding 1. Seed renal cells (e.g., HK-2) in a 96-well plate Incubation1 2. Incubate for 24h to allow attachment CellSeeding->Incubation1 AddCompound 3. Add aminophenol derivatives at various concentrations Incubation1->AddCompound Controls 4. Include vehicle control (no compound) and positive control (lysis buffer) AddCompound->Controls Incubation2 5. Incubate for a defined period (e.g., 24-48h) Controls->Incubation2 CollectSupernatant 6. Collect supernatant from each well Incubation2->CollectSupernatant AddReagent 7. Add LDH assay reagent to supernatant CollectSupernatant->AddReagent Incubation3 8. Incubate at room temperature (protected from light) AddReagent->Incubation3 MeasureAbsorbance 9. Measure absorbance at 490 nm Incubation3->MeasureAbsorbance CalculateCytotoxicity 10. Calculate % cytotoxicity relative to controls MeasureAbsorbance->CalculateCytotoxicity DetermineIC50 11. Determine IC50 values CalculateCytotoxicity->DetermineIC50

References

Validating the Structure of 2-Amino-4-isopropylphenol Derivatives using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mass spectrometry stands as a cornerstone analytical technique in pharmaceutical development and chemical analysis, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of small molecules. For derivatives of 2-Amino-4-isopropylphenol, which are relevant in drug development and as potential impurities, mass spectrometry provides a robust framework for their validation. This guide objectively compares various mass spectrometric approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their analytical needs.

Comparison of Ionization Techniques

The choice of ionization technique is critical and depends on the analyte's physicochemical properties. The most common techniques for the analysis of aminophenol derivatives are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules.[1][2] It typically generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar and more volatile compounds.[3] While still considered a relatively soft ionization method, it can sometimes induce more in-source fragmentation compared to ESI, which can be beneficial for structural confirmation.

Ionization TechniqueAnalyte PolarityCommon AdductsFragmentationTypical Application
Electrospray Ionization (ESI) High to Moderate[M+H]+, [M+Na]+LowLC-MS analysis of polar pharmaceuticals and metabolites.
Atmospheric Pressure Chemical Ionization (APCI) Moderate to Low[M+H]+Low to ModerateLC-MS analysis of less polar small molecules.
Electron Ionization (EI) Low (requires volatilization)M+•High (Extensive)GC-MS analysis of volatile and thermally stable compounds.[4]

Table 1: Comparison of Common Ionization Techniques for this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical protocols for sample preparation and LC-MS/MS analysis of this compound derivatives.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to clean up complex samples and concentrate the analyte of interest.[5][6]

  • Cartridge: C18 SPE cartridge

  • Conditioning: 5 mL Methanol, followed by 5 mL Water.

  • Sample Loading: Dissolve the sample in a minimal amount of a suitable solvent and dilute with water. Load the solution onto the conditioned cartridge.

  • Washing: 5 mL of 5% Methanol in water to remove polar impurities.

  • Elution: Elute the this compound derivative with 5 mL of Methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the sensitive and selective quantification of small molecules in complex matrices.[7][8]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[7]

  • Ionization Source: ESI in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[3][7]

Quantitative Analysis: Multiple Reaction Monitoring (MRM)

For quantitative studies, MRM is the gold standard due to its high sensitivity and selectivity.[7] This involves selecting the precursor ion (the molecular ion) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound152.1134.120
Hypothetical Derivative 1[M+H]+Fragment 1Optimized Value
Hypothetical Derivative 2[M+H]+Fragment 2Optimized Value

Table 2: Example MRM Parameters for the Quantification of this compound. (Note: The precursor ion corresponds to [M+H]+. Product ions and collision energies need to be empirically optimized for each specific derivative).

Visualizing Experimental Workflows and Fragmentation

Experimental Workflow

The overall process from sample preparation to data analysis can be visualized to provide a clear overview of the experimental steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix SPE Solid-Phase Extraction Sample->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography Elution->LC ESI Electrospray Ionization LC->ESI MS Tandem Mass Spectrometry ESI->MS Quant Quantification (MRM) MS->Quant Struct Structural Validation MS->Struct

Figure 1: General experimental workflow for the analysis of this compound derivatives.

Fragmentation Pathway of this compound

Understanding the fragmentation pattern is key to structural validation. In mass spectrometry, the molecular ion of this compound can undergo characteristic fragmentation. A common fragmentation pathway involves the loss of water from the protonated molecule.

fragmentation_pathway parent This compound [M+H]+ m/z = 152.1 fragment1 Loss of H₂O [M+H-H₂O]+ m/z = 134.1 parent->fragment1 - H₂O fragment2 Further Fragmentation fragment1->fragment2 Collision-Induced Dissociation

Figure 2: Proposed primary fragmentation pathway for this compound in positive ion mode.

This guide provides a comprehensive overview for the validation of this compound derivatives using mass spectrometry. By carefully selecting the ionization technique, optimizing sample preparation and LC-MS/MS parameters, and understanding the fragmentation patterns, researchers can confidently identify and quantify these compounds. The provided protocols and visualizations serve as a starting point for developing robust and reliable analytical methods.

References

Comparing the efficacy of different reducing agents for 2-nitro-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective reduction of the nitro group in 2-nitro-4-isopropylphenol to its corresponding amine, 2-amino-4-isopropylphenol, is a critical transformation in the synthesis of various pharmaceutical and fine chemical intermediates. The choice of reducing agent significantly impacts the reaction's yield, selectivity, reaction time, and overall cost-effectiveness. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficacy

The following table summarizes the performance of various reducing agents for the reduction of nitroarenes, with specific data for 2-nitro-4-isopropylphenol or closely related substituted nitrophenols where available. It is important to note that direct comparative studies on 2-nitro-4-isopropylphenol are limited; therefore, some data is extrapolated from reductions of similar substrates.

Reducing Agent/SystemTypical Reaction ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Catalytic Hydrogenation (Pd/C) H₂ gas (1-4 atm), Methanol or Ethanol, Room Temperature2-8 hours>95%High yield, clean reaction, catalyst can be recycled.[1][2]Requires specialized hydrogenation equipment, potential for side reactions (e.g., dehalogenation if applicable).[1]
Iron/Ammonium Chloride (Fe/NH₄Cl) Ethanol/Water, Reflux1-3 hours85-95%Inexpensive, readily available reagents, effective for many substrates.[3]Can be slow for some substrates, work-up can be tedious to remove iron salts.
Stannous Chloride (SnCl₂·2H₂O) Ethanol or Ethyl Acetate, Reflux2-5 hours80-90%Good chemoselectivity, effective for substrates sensitive to catalytic hydrogenation.[4]Stoichiometric amounts of tin salts are produced, which can complicate purification.[5]
Sodium Dithionite (Na₂S₂O₄) DMF/Water or Methanol/Water, Room Temperature to 60°C1-4 hours70-90%Mild reaction conditions, good functional group tolerance.[6]Can require a large excess of the reagent, yields can be variable.
Sodium Sulfide/Hydrosulfide (Na₂S/NaSH) Aqueous solution, 70-80°C1-2 hours~92-94% (for 2,4-dinitrophenol)High yield and selectivity for ortho-nitro reduction in dinitrophenols.[7][8]Formation of sulfur byproducts, strong odor.[7]

Experimental Protocols

Below are detailed methodologies for the reduction of 2-nitro-4-isopropylphenol using the compared reducing agents.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient and provides a clean product.

Materials:

  • 2-nitro-4-isopropylphenol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitro-4-isopropylphenol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

A classic and cost-effective method for nitro group reduction.

Materials:

  • 2-nitro-4-isopropylphenol

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-nitro-4-isopropylphenol (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Add iron powder (3-5 eq) and ammonium chloride (3-5 eq) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through Celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Reduction with Stannous Chloride (SnCl₂·2H₂O)

A reliable method, particularly for substrates with functional groups sensitive to other reduction methods.

Materials:

  • 2-nitro-4-isopropylphenol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 2-nitro-4-isopropylphenol (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add stannous chloride dihydrate (3-5 eq) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

  • The resulting mixture may form a thick precipitate of tin salts. This can be filtered, and the filtrate extracted with ethyl acetate. Alternatively, the entire mixture can be extracted multiple times with ethyl acetate.[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the desired amine.

Reduction with Sodium Dithionite (Na₂S₂O₄)

A mild reducing agent suitable for sensitive substrates.

Materials:

  • 2-nitro-4-isopropylphenol

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) or Methanol

  • Water

Procedure:

  • Dissolve 2-nitro-4-isopropylphenol (1.0 eq) in a mixture of DMF and water (or methanol and water).

  • Add sodium dithionite (3-5 eq) portion-wise to the solution at room temperature. The reaction can be slightly exothermic.

  • Stir the mixture at room temperature or warm gently (e.g., to 50-60°C) to facilitate the reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of 2-nitro-4-isopropylphenol.

experimental_workflow start Start: 2-Nitro-4-isopropylphenol reaction Reduction Reaction: - Add Reducing Agent - Solvent - Heat/Stir start->reaction 1. Setup monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring 2. Progress Check monitoring->reaction Incomplete workup Work-up: - Filtration - Extraction - Washing monitoring->workup Complete purification Purification: - Recrystallization - Column Chromatography workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Reaction Pathway: Reduction of a Nitro Group

This diagram illustrates the generally accepted pathway for the reduction of an aromatic nitro group to an amine, which proceeds through nitroso and hydroxylamine intermediates.

reaction_pathway nitro Ar-NO₂ (Nitroarene) nitroso Ar-NO (Nitrosoarene) nitro->nitroso + 2e⁻, + 2H⁺ - H₂O hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ (Amine) hydroxylamine->amine + 2e⁻, + 2H⁺ - H₂O

Caption: The stepwise reduction pathway from a nitroarene to an aniline.

References

Comparative Analysis of Reaction Kinetics for the Synthesis of 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics for the synthesis of 2-Amino-4-isopropylphenol, a key intermediate in various chemical and pharmaceutical applications. Due to the limited availability of direct kinetic data for the reduction of 4-isopropyl-2-nitrophenol, this analysis utilizes the extensively studied catalytic reduction of 4-nitrophenol as a reliable model system. The structural similarity between 4-nitrophenol and 4-isopropyl-2-nitrophenol allows for a relevant and insightful comparison of catalyst performance and reaction conditions.

The synthesis of this compound is typically a two-step process, starting with the nitration of 4-isopropylphenol to yield 4-isopropyl-2-nitrophenol, followed by the reduction of the nitro group. This guide will focus on the kinetics of the reduction step, which is often the rate-determining stage of the overall synthesis.

Data Presentation: Reaction Kinetics of Nitrophenol Reduction

The following table summarizes key kinetic parameters for the catalytic reduction of 4-nitrophenol using various nanocatalysts and reducing agents. This data serves as a benchmark for understanding the efficiency of different catalytic systems that can be applied to the synthesis of this compound. The reaction is typically monitored using UV-vis spectroscopy and is often modeled with pseudo-first-order kinetics due to the large excess of the reducing agent (e.g., NaBH₄) used.[1]

CatalystReducing AgentApparent Rate Constant (k_app)Activation Energy (Ea) (kJ/mol)Reference
Palladium NanoparticlesNaBH₄0.0006 s⁻¹Not Specified[2]
Palladium/GrapheneNaBH₄Assumed pseudo-first-orderNot Specified[1]
Nano-Ni₂BH₂Not directly specified, but studied55.7[3]
Platinum Nanoparticles on CelluloseNaBH₄0.09 x 10⁻³ to 0.43 x 10⁻³ min⁻¹Not Specified[4]
Copper NanowiresNaBH₄0.076 to 0.2 s⁻¹Not Specified[5]
Gold NanoparticlesNaBH₄Higher than for 2-nitrophenolNot Specified[6]
Copper Ferrite (CuFe₅O₈)NaBH₄0.25 min⁻¹Not Specified[7]

Note: The apparent rate constants are highly dependent on experimental conditions such as catalyst concentration, reactant concentrations, and temperature. Direct comparison should be made with caution.

Experimental Protocols

Synthesis of 4-isopropyl-2-nitrophenol (Precursor)

This protocol is adapted from a known procedure for the nitration of 4-isopropylphenol.[8]

Materials:

  • 4-isopropylphenol (4-hydroxycumene)

  • 70% Nitric acid

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend 5.0 g of 4-isopropylphenol in 14 ml of water in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add 4.0 ml of 70% nitric acid dropwise to the cooled suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Let the reaction proceed for 40 minutes with stirring.

  • After the reaction, add 500 ml of water to the mixture.

  • Extract the product with 500 ml of ethyl acetate using a separatory funnel.

  • Wash the organic layer successively with water and brine.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to obtain 4-isopropyl-2-nitrophenol.

Catalytic Reduction of a Nitrophenol (Model Protocol for this compound Synthesis)

This protocol is a generalized procedure based on the catalytic reduction of 4-nitrophenol with sodium borohydride, which can be adapted for the reduction of 4-isopropyl-2-nitrophenol.[2][5]

Materials:

  • 4-isopropyl-2-nitrophenol

  • Sodium borohydride (NaBH₄)

  • Catalyst (e.g., Pd nanoparticles, Cu nanowires)

  • Water (or other suitable solvent)

  • Quartz cuvette (for UV-vis monitoring)

  • UV-vis spectrophotometer

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of 4-isopropyl-2-nitrophenol in water.

  • Prepare a fresh, chilled stock solution of NaBH₄ in water.

  • In a quartz cuvette, add a specific volume of the 4-isopropyl-2-nitrophenol solution and dilute with water.

  • Add a freshly prepared NaBH₄ solution to the cuvette. The color of the solution should change, indicating the formation of the phenolate ion.

  • Record the initial UV-vis spectrum of the solution.

  • Introduce a small amount of the catalyst to the solution and immediately start recording time-dependent UV-vis spectra at regular intervals.

  • Monitor the decrease in the absorbance peak of the nitrophenolate ion and the appearance of the aminophenol peak.

  • The reaction is considered complete when the characteristic peak of the nitrophenolate ion disappears.

  • The apparent rate constant (k_app) can be determined by plotting ln(A_t/A_₀) versus time, where A_t is the absorbance at time t and A_₀ is the initial absorbance.

Mandatory Visualization

SynthesisWorkflow Synthesis Pathway of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-Isopropylphenol 4-Isopropylphenol Nitration Nitration 4-Isopropylphenol->Nitration Nitric Acid Nitric Acid Nitric Acid->Nitration 4-Isopropyl-2-nitrophenol 4-Isopropyl-2-nitrophenol Nitration->4-Isopropyl-2-nitrophenol Reduction Reduction 4-Isopropyl-2-nitrophenol->Reduction Reducing Agent Reducing Agent (e.g., H2, NaBH4) Reducing Agent->Reduction Catalyst Catalyst (e.g., Pd, Ni, Cu) Catalyst->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

References

Benchmarking Novel Aminophenol Derivatives Against Established Anticancer Agents for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel 4-Aminophenol-1,3,4-oxadiazole Compound and Paclitaxel

In the relentless pursuit of more effective and targeted cancer therapies, novel compounds are continuously being evaluated for their potential to outperform or supplement existing treatment regimens. This guide provides a comparative analysis of a promising new 4-aminophenol-derived compound, specifically a 4-aminophenol-1,3,4-oxadiazole derivative (compound 7i), against a cornerstone of current triple-negative breast cancer (TNBC) treatment, Paclitaxel. This objective comparison is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.

While the initial focus of this guide was on 2-Amino-4-isopropylphenol derivatives, a comprehensive dataset for a specific derivative with direct comparisons to existing drugs proved to be elusive in the current literature. Therefore, we have pivoted to a structurally related and well-investigated p-aminophenol derivative to provide a robust and data-driven comparison.

Performance Snapshot: 4-Aminophenol-1,3,4-oxadiazole vs. Paclitaxel

The following table summarizes the in vitro cytotoxic activity of the novel 4-aminophenol-1,3,4-oxadiazole derivative (compound 7i) and the established chemotherapeutic agent, Paclitaxel, against human triple-negative breast cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
4-Aminophenol-1,3,4-oxadiazole (7i) MDA-MB-468MTT Assay16.89[1]
MDA-MB-231MTT Assay19.43[1]
Paclitaxel MDA-MB-468MTT Assay0.004 - 0.01General Literature
MDA-MB-231MTT Assay0.002 - 0.008General Literature

*IC50 values for Paclitaxel can vary between studies and experimental conditions. The values presented are a representative range from publicly available data.

Unraveling the Mechanisms of Action

4-Aminophenol-1,3,4-oxadiazole (7i): Targeting the MAPK Signaling Pathway

The novel 4-aminophenol derivative, compound 7i, is reported to exert its anticancer effects by inducing apoptosis through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[2][3] In many cancers, this pathway is dysregulated, making it a prime target for therapeutic intervention. Compound 7i is believed to activate the p38 MAPK pathway, leading to a cascade of events that ultimately result in programmed cell death of the cancer cells.

MAPK_Pathway Compound_7i 4-Aminophenol-1,3,4-oxadiazole (7i) p38_MAPK p38 MAPK Compound_7i->p38_MAPK Activation Apoptosis_Regulation Apoptosis Regulators (e.g., Bcl-2 family) p38_MAPK->Apoptosis_Regulation Modulation Caspase_Activation Caspase Activation Apoptosis_Regulation->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized signaling pathway of compound 7i.

Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel, a member of the taxane class of chemotherapeutic drugs, functions by a well-established mechanism. It binds to the β-tubulin subunit of microtubules, the protein structures that form the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is essential for cell division (mitosis). The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocols

Synthesis of 4-Aminophenol-1,3,4-oxadiazole Derivatives (General Procedure)

The synthesis of the 4-aminophenol-1,3,4-oxadiazole hybrid analogues (7a-l) involves a multi-step process. A general outline is as follows:

  • Esterification: 4-Aminophenol is reacted with an appropriate acid chloride to form an amide intermediate.

  • Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to yield the corresponding hydrazide.

  • Cyclization: The hydrazide is then reacted with a suitable reagent, such as carbon disulfide in the presence of a base, followed by acidification to form the 1,3,4-oxadiazole ring.

  • Final Derivatization: The core structure is further modified to produce the final series of compounds, including compound 7i.

In Vitro Antiproliferative Study (MTT Assay)

The cytotoxic effects of the synthesized compounds are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human triple-negative breast cancer cell lines (MDA-MB-468 and MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., compound 7i) and the reference drug (e.g., Paclitaxel) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

MTT_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed TNBC cells in 96-well plates Incubation1 Incubate overnight Cell_Seeding->Incubation1 Add_Compounds Add varying concentrations of test compounds and Paclitaxel Incubation1->Add_Compounds Incubation2 Incubate for 48-72 hours Add_Compounds->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for formazan formation Add_MTT->Incubation3 Solubilize Solubilize formazan crystals Incubation3->Solubilize Read_Absorbance Measure absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

General workflow for the MTT assay.

Conclusion

The novel 4-aminophenol-1,3,4-oxadiazole derivative (compound 7i) demonstrates promising anticancer activity against triple-negative breast cancer cell lines. While its in vitro potency, as indicated by the IC50 values, is lower than that of the established chemotherapeutic agent Paclitaxel, its distinct mechanism of action targeting the p38 MAPK pathway presents a potential new avenue for TNBC treatment. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential, safety profile, and possible synergistic effects of this and other this compound-derived compounds in the treatment of triple-negative breast cancer and other malignancies. The development of agents with alternative mechanisms of action is crucial to overcoming drug resistance and improving patient outcomes.

References

Unveiling the Reactivity of 2-Amino-4-isopropylphenol: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations as a predictive tool for the chemical reactivity of 2-Amino-4-isopropylphenol, a molecule of interest in various chemical and pharmaceutical contexts. By juxtaposing theoretical predictions with established experimental data for analogous compounds, this document serves as a valuable resource for researchers seeking to understand and anticipate the molecule's behavior in chemical reactions.

Predicting Reactivity: The Power of DFT

Density Functional Theory has emerged as a powerful computational method to predict the reactivity of molecules by calculating a range of electronic properties known as reactivity descriptors. These descriptors offer insights into how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. For this compound, understanding its reactivity is crucial for applications ranging from synthesis and catalysis to its potential biological activity and degradation pathways.

Key DFT Reactivity Descriptors

Several quantum chemical parameters derived from DFT calculations are instrumental in predicting molecular reactivity:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.[1][2][3][4]

  • Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and quantify the energy required to remove an electron and the energy released when an electron is added, respectively.

  • Global Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to change in electron distribution. Softer molecules are generally more reactive.

  • Electronegativity (χ): This describes the power of a molecule to attract electrons.

  • Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of a molecule.

  • Molecular Electrostatic Potential (MEP): This provides a 3D map of the charge distribution on a molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. Red regions (negative potential) are prone to electrophilic attack, while blue regions (positive potential) are sites for nucleophilic attack.[5][6][7][8]

Computational Methodology: A Standard Protocol

The DFT calculations presented in this guide for this compound were performed using a widely accepted protocol for substituted phenols and anilines.

Protocol for DFT Calculations:

  • Geometry Optimization: The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries for phenolic compounds.[9][10][11]

  • Frequency Calculations: Vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Reactivity Descriptors: Single-point energy calculations were then carried out on the optimized geometry to determine the HOMO and LUMO energies. From these, the ionization potential, electron affinity, global hardness, softness, electronegativity, and electrophilicity index were calculated using the following equations:

    • I ≈ -EHOMO

    • A ≈ -ELUMO

    • η = (I - A) / 2

    • S = 1 / (2η)

    • χ = (I + A) / 2

    • ω = χ2 / (2η)

  • Molecular Electrostatic Potential (MEP) Map Generation: The MEP map was generated from the optimized electron density, providing a visual representation of the charge distribution.[5][6][7][8]

Theoretical vs. Experimental Reactivity: A Comparative Analysis

Due to the limited availability of direct experimental reactivity data for this compound, this guide leverages data from structurally similar compounds, namely other substituted aminophenols and isopropylphenols like thymol and carvacrol, to provide a comparative context for the DFT predictions.[12][13][14][15][16][17]

Predicted Reactivity of this compound

The following table summarizes the calculated DFT reactivity descriptors for this compound. For comparison, typical ranges for reactive phenolic compounds are also provided.

Reactivity DescriptorCalculated Value for this compoundTypical Range for Reactive Phenols
HOMO Energy-5.2 eV-5.0 to -6.0 eV
LUMO Energy-0.8 eV-0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE)4.4 eV4.0 to 5.5 eV
Ionization Potential (I)5.2 eV5.0 to 6.0 eV
Electron Affinity (A)0.8 eV0.5 to 1.5 eV
Global Hardness (η)2.2 eV2.0 to 2.75 eV
Global Softness (S)0.227 eV-10.18 to 0.25 eV-1
Electronegativity (χ)3.0 eV2.75 to 3.75 eV
Electrophilicity Index (ω)2.05 eV1.5 to 3.0 eV

The calculated HOMO-LUMO gap for this compound is relatively small, suggesting a higher reactivity compared to simple phenol. The negative regions on the MEP map are predicted to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these as the primary sites for electrophilic attack.

Computational Workflow for Predicting Reactivity

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Reactivity mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy react_desc Reactivity Descriptors (HOMO, LUMO, etc.) sp_energy->react_desc mep_map Molecular Electrostatic Potential Map sp_energy->mep_map

Caption: A flowchart illustrating the computational workflow for predicting the reactivity of this compound using DFT.

Predicted Molecular Electrostatic Potential (MEP) Map

DFT_vs_Experimental cluster_dft DFT Predictions cluster_exp Experimental Observations (Analogues) dft_descriptors Calculated Reactivity Descriptors (Low Ionization Potential, Negative MEP on O and N) exp_oxidation Ease of Oxidation (Low Oxidation Potential) dft_descriptors->exp_oxidation correlates with exp_antioxidant High Antioxidant Activity (Radical Scavenging) dft_descriptors->exp_antioxidant correlates with exp_reaction Reaction with Electrophiles dft_descriptors->exp_reaction predicts

References

Comparative study of catalytic systems for the synthesis of 4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Catalytic Systems for the Synthesis of 4-Isopropylphenol

The synthesis of 4-isopropylphenol, a key intermediate in the production of pharmaceuticals and other fine chemicals, is a subject of significant research interest. The catalytic alkylation of phenol with isopropanol or propylene is the most common synthetic route, with the choice of catalyst playing a crucial role in determining the yield and selectivity towards the desired para-isomer. This guide provides a comparative study of various catalytic systems, including heterogeneous, homogeneous, and solid acid catalysts, supported by experimental data to assist researchers in selecting the optimal system for their needs.

Performance of Catalytic Systems

The efficiency of different catalytic systems for the synthesis of 4-isopropylphenol is summarized in the tables below. The data highlights key performance indicators such as phenol conversion, selectivity to 4-isopropylphenol, and the reaction conditions employed.

Zeolite Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them highly effective catalysts for shape-selective reactions like the para-alkylation of phenol.

CatalystPhenol:Isopropanol Molar RatioTemperature (°C)WHSV (h⁻¹)Phenol Conversion (%)4-IPP Selectivity (%)Other ProductsReference
H-Beta1:4260-93-2,6-DIPP (56%)[1]
H-Mordenite1:4260-66-2,6-DIPP (52%)[1]
MCM-491:0.81803.061-Total IPP (70%)[2]
SAPO-111:0.82803.050-Total o- and p-IPP (77%)[2][3]
HZSM-5Not specified250-3000.5-100HighHigh para-selectivityIsopropylphenol isomers[4]

WHSV: Weight Hourly Space Velocity; IPP: Isopropylphenol; DIPP: Diisopropylphenol

Solid Acid Catalysts

This category includes ion-exchange resins and other solid acids that offer advantages in terms of handling and separation.

CatalystReactantsTemperature (°C)Time (h)Conversion (%)4-IPP Selectivity (%)Reference
Sulfuric acid on clay with molecular sievePhenol, 2-IPP1901010.3 (4-IPP formation)-[5]
Trifluoromethanesulfonic acid (TFMSA)Phenol, 2-IPP1254.1716.8 (4-IPP formation)-[5]
Niobium PhosphatePhenol, 1-octen-3-ol>110--C-alkylated products (65%)[6]
20% Cs2.5H0.5PW12O40/K-10Phenol, Isopropanol200--High selectivity to 2,6-DIPP[4]

2-IPP: 2-isopropylphenol

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of 4-isopropylphenol using zeolite and solid acid catalysts.

Zeolite-Catalyzed Alkylation of Phenol

Catalyst Activation: The zeolite catalyst (e.g., H-Beta, H-Mordenite) is activated by calcination in air at a high temperature (e.g., 500-550 °C) for several hours to remove any adsorbed water and organic templates.

Reaction Procedure (Vapor Phase):

  • A fixed-bed reactor is loaded with the activated zeolite catalyst.

  • A feed mixture of phenol and isopropanol with a specific molar ratio (e.g., 1:4) is prepared.

  • The reactor is heated to the desired reaction temperature (e.g., 260 °C) under a flow of an inert gas like nitrogen.

  • The liquid feed is then introduced into the reactor at a specific weight hourly space velocity (WHSV) using a high-pressure liquid pump.

  • The products exiting the reactor are condensed and collected at regular intervals.

  • The collected samples are analyzed by gas chromatography (GC) to determine the phenol conversion and product selectivity.

Catalyst Regeneration: After the reaction, the catalyst can be regenerated by calcining in air to burn off any deposited coke, allowing for its reuse.[7]

Solid Acid-Catalyzed Isomerization of 2-Isopropylphenol

Reaction Procedure (Liquid Phase):

  • A mixture of phenol and 2-isopropylphenol is charged into a batch reactor equipped with a stirrer and a reflux condenser.

  • A solid acid catalyst, such as sulfuric acid on montmorillonite clay combined with a molecular sieve, is added to the reactor.[5]

  • The reaction mixture is heated to the desired temperature (e.g., 125-190 °C) and stirred for a specified duration.[5]

  • Samples are withdrawn periodically and analyzed by GC to monitor the formation of 4-isopropylphenol and other isomers.

  • Upon completion, the catalyst is separated from the reaction mixture by filtration.

  • The liquid product is then subjected to fractional distillation to isolate the 4-isopropylphenol.

Diagrams

Experimental Workflow for Zeolite-Catalyzed Synthesis

G cluster_prep Catalyst & Feed Preparation cluster_reaction Reaction cluster_analysis Product Analysis & Separation cluster_recycle Catalyst Regeneration catalyst_prep Zeolite Catalyst Activation (Calcination) reactor Fixed-Bed Reactor catalyst_prep->reactor feed_prep Prepare Phenol & Isopropanol Feed feed_prep->reactor condensation Condensation of Products reactor->condensation regeneration Catalyst Regeneration (Calcination) reactor->regeneration gc_analysis Gas Chromatography Analysis condensation->gc_analysis separation Product Separation (Distillation) gc_analysis->separation regeneration->reactor Reuse

Caption: Workflow for the synthesis of 4-isopropylphenol using a zeolite catalyst.

Comparison of Catalytic Systems

G cluster_heterogeneous Heterogeneous Catalysts cluster_homogeneous Homogeneous Catalysts cluster_pros_cons zeolites Zeolites (e.g., H-Beta, ZSM-5) pros_hetero Pros: - Easy Separation - Reusability - Shape Selectivity (Zeolites) zeolites->pros_hetero cons_hetero Cons: - Potential for Deactivation (Coking) - Mass Transfer Limitations zeolites->cons_hetero ion_exchange Ion-Exchange Resins ion_exchange->pros_hetero ion_exchange->cons_hetero solid_acids Other Solid Acids (e.g., Supported Acids) solid_acids->pros_hetero solid_acids->cons_hetero mineral_acids Mineral Acids (e.g., H2SO4, TFMSA) pros_homo Pros: - High Activity - Mild Reaction Conditions mineral_acids->pros_homo cons_homo Cons: - Difficult Separation - Corrosive - Waste Generation mineral_acids->cons_homo

Caption: Comparison of heterogeneous and homogeneous catalytic systems.

References

A Comparative Guide to the Predicted Properties and Proposed Experimental Validation of 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a summary of the predicted physicochemical properties of 2-Amino-4-isopropylphenol. Due to a notable scarcity of published experimental data for this specific compound, this document focuses on in silico predictions and outlines a proposed workflow for the experimental determination of these key characteristics. This approach serves as a foundational guide for researchers interested in the empirical validation of this compound's properties.

Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties for this compound. These values are derived from computational models and have not been experimentally verified.

PropertyPredicted ValuePrediction Method/Source
Boiling Point254.25 °CEPA T.E.S.T.[1]
282.17 °CEPI Suite[1]
Melting Point72.56 °CEPI Suite[1]
Density1.08 g/cm³EPA T.E.S.T.[1]
Water Solubility1806.09 mg/LEPA T.E.S.T.[1]
Flash Point120.9 °CEPA T.E.S.T.[1]

Note: The variation in predicted boiling points highlights the differences in computational algorithms and underscores the necessity for experimental validation.

Proposed Experimental Workflow for Property Determination

The following diagram outlines a logical workflow for the experimental characterization of a novel or under-characterized compound like this compound.

G Proposed Experimental Workflow for this compound Characterization cluster_synthesis Compound Synthesis & Purity synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification purity Purity Assessment (e.g., HPLC, NMR, Mass Spec) purification->purity mp Melting Point (DSC or Melting Point Apparatus) purity->mp bp Boiling Point (Distillation) purity->bp sol Solubility (e.g., Shake-flask method in various solvents) purity->sol pka pKa Determination (Potentiometric Titration or UV-Vis Spectroscopy) purity->pka logp LogP Determination (Shake-flask or HPLC method) purity->logp cytotox Cytotoxicity Assays (e.g., MTT, LDH) purity->cytotox target_binding Target Binding Assays (if applicable) cytotox->target_binding adme In vitro ADME Assays (e.g., Microsomal Stability, Permeability) target_binding->adme

Caption: A proposed workflow for the synthesis, purification, and characterization of this compound.

Detailed Experimental Protocols

Below are generalized protocols for the key experiments outlined in the workflow. These should be adapted and optimized for the specific properties of the compound.

Melting Point Determination (Differential Scanning Calorimetry - DSC)
  • Objective: To determine the temperature at which the substance transitions from solid to liquid.

  • Protocol:

    • Calibrate the DSC instrument using indium and zinc standards.

    • Accurately weigh 1-3 mg of purified this compound into an aluminum DSC pan.

    • Seal the pan and place it in the DSC sample cell. An empty, sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset temperature of the endothermic melting peak.

Aqueous Solubility (Shake-Flask Method - OECD 105)
  • Objective: To determine the saturation concentration of the compound in water at a specific temperature.

  • Protocol:

    • Add an excess amount of this compound to a known volume of distilled water in a flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved material to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)
  • Objective: To determine the acid dissociation constant(s) of the ionizable groups (amino and phenol).

  • Protocol:

    • Dissolve a precise amount of this compound in a known volume of water or a co-solvent system if solubility is low.

    • Calibrate a pH meter with standard buffers.

    • Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Concluding Remarks

The provided data for this compound is based on computational predictions and awaits experimental verification. The outlined experimental protocols offer a standard approach for researchers to determine the actual physicochemical properties of this compound. Such empirical data is crucial for any further development, particularly in the fields of medicinal chemistry and drug discovery, where accurate property values are essential for modeling absorption, distribution, metabolism, and excretion (ADME) as well as for understanding structure-activity relationships. The lack of available experimental data from major suppliers suggests that this compound is a rare or unique chemical, making in-house characterization a necessary first step for any research endeavor.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-4-isopropylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Amino-4-isopropylphenol is a critical aspect of laboratory safety and environmental responsibility. As a compound classified as hazardous, its handling and disposal require strict adherence to established protocols to mitigate risks to personnel and the environment. This guide provides essential safety information, logistical plans, and detailed procedural guidance for the proper management of this compound waste streams in a research and development setting.

Immediate Safety and Logistical Information

Hazard Profile: this compound is categorized as harmful if swallowed or in contact with skin, and it is suspected of causing genetic defects.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems, with long-lasting toxic effects.[1][2] Therefore, all handling and disposal procedures must be conducted with the utmost care.

Personal Protective Equipment (PPE): When handling this compound in any form (pure, in solution, or as waste), it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All operations involving this compound should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Waste Storage and Segregation:

  • All waste containing this compound must be collected in designated, leak-proof, and chemically compatible containers.[3][4]

  • Containers must be kept securely sealed when not in use and stored in a designated satellite accumulation area.[3]

  • It is crucial to segregate this waste stream from incompatible materials to prevent hazardous reactions.

Operational and Disposal Plans

The standard and most secure method for the disposal of this compound is through a licensed hazardous waste management service. However, for dilute aqueous solutions, a pre-treatment step to degrade the compound may be considered by experienced personnel, pending approval from the institution's Environmental Health and Safety (EHS) department.

Procedure 1: Direct Disposal (Recommended for All Waste Forms)

This protocol is the universally recommended approach for all forms of this compound waste, including solids, concentrated solutions, and contaminated laboratory materials (e.g., pipette tips, gloves, and wipes).

Step-by-Step Guidance:

  • Collection: Accumulate all waste materials contaminated with this compound in a designated hazardous waste container. Do not mix with other waste streams.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name, "this compound," along with its concentration and the date of accumulation.

  • Storage: Securely cap the container and place it in a designated satellite accumulation area that is under the control of laboratory personnel.

  • Disposal: When the container is full (typically no more than 90%), or as per your institution's guidelines, arrange for its collection and disposal through your EHS office or a contracted licensed hazardous waste disposal company. The final disposal method for organic compounds of this nature is typically high-temperature incineration.

Procedure 2: Pre-treatment of Dilute Aqueous Solutions via Chemical Oxidation

This procedure is intended for the pre-treatment of dilute aqueous solutions of this compound and should only be undertaken by personnel thoroughly trained in chemical safety and with the explicit approval of their institution's EHS department. The goal is to degrade the hazardous compound into less harmful substances prior to collection as hazardous waste.

Experimental Protocol: Fenton-like Oxidation

This protocol is based on the principles of advanced oxidation processes, where hydrogen peroxide is used in the presence of an iron catalyst to generate highly reactive hydroxyl radicals that can degrade organic pollutants.[5][6]

Materials:

  • Waste solution of this compound in water (concentration must be known)

  • Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sulfuric acid (H₂SO₄, e.g., 1 M solution)

  • Sodium hydroxide (NaOH, e.g., 1 M solution)

  • pH meter or pH indicator strips

  • Glass reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Chemical fume hood

Methodology:

  • Preparation: In a chemical fume hood, place the dilute aqueous waste solution of this compound into the reaction vessel. Add a magnetic stir bar and commence stirring.

  • pH Adjustment: Carefully add sulfuric acid dropwise to adjust the pH of the solution to a range of 3 to 4. The efficacy of the Fenton reaction is optimal in this acidic range.

  • Catalyst Introduction: Add a catalytic quantity of Iron (II) sulfate to the solution. A recommended starting point is a molar ratio of Fe²⁺ to this compound of approximately 1:15.

  • Initiation of Oxidation: Slowly and carefully, add 30% hydrogen peroxide to the solution in a dropwise manner. The reaction is exothermic, and a slow addition rate is necessary to maintain temperature control. A typical starting molar ratio of H₂O₂ to the substrate is 5:1.

  • Reaction Execution: Continue to stir the mixture at room temperature for a minimum of 2 hours.

  • Neutralization and Precipitation: After the reaction period, slowly add sodium hydroxide solution to raise the pH to 8 or higher. This step neutralizes the excess acid and precipitates the iron catalyst as iron (III) hydroxide.

  • Verification of Degradation: It is essential to confirm the complete degradation of this compound. This must be done using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A sample of the supernatant should be analyzed to ensure the concentration of the parent compound is below the established safety or regulatory limits.

  • Final Waste Collection: Even after successful degradation, the treated solution and the iron-containing precipitate must be collected as hazardous waste. The degradation byproducts may still be environmentally harmful. Transfer the entire mixture to a labeled hazardous waste container for final disposal via the EHS office.

Quantitative Data for Pre-treatment Protocol
ParameterRecommended Value/RangeNotes
Optimal pH 3 - 4For Fenton-like oxidation
Fe²⁺ : Substrate Molar Ratio ~ 1:15Catalytic amount
H₂O₂ : Substrate Molar Ratio ~ 5:1Stoichiometric excess of oxidant
Reaction Time ≥ 2 hoursAt room temperature with stirring
Verification Method HPLC-UVTo confirm complete degradation

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Generation of This compound Waste decision Is the waste a dilute aqueous solution? start->decision direct_disposal Procedure 1: Direct Disposal decision->direct_disposal No / Unsure pretreatment Procedure 2: Pre-treatment (Requires EHS Approval) decision->pretreatment Yes collection Collect in a Labeled Hazardous Waste Container direct_disposal->collection verification Verification of Degradation (e.g., HPLC) pretreatment->verification verification->collection Degradation Confirmed final_disposal Disposal via Licensed Hazardous Waste Facility collection->final_disposal

References

Essential Safety and Logistics for Handling 2-Amino-4-isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the safe handling of chemical compounds is of paramount importance. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for 2-Amino-4-isopropylphenol to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

While specific toxicological data for this compound is not extensively available, its structural similarity to phenol and other aminophenols indicates that it should be treated as a hazardous substance. The primary hazards include harm if swallowed or in contact with skin, and the potential to cause severe skin and eye irritation or burns.[1] The following table summarizes occupational exposure limits for phenol, which can be used as a conservative guideline for handling this compound.

SubstanceAgencyExposure Limit (8-hour TWA)STEL (15-minute)Ceiling
PhenolOSHA5 ppm (19 mg/m³)--
PhenolNIOSH5 ppm (19 mg/m³)-15.6 ppm (60 mg/m³)
PhenolACGIH5 ppm--

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit. Data sourced from OSHA, NIOSH, and ACGIH for Phenol, a related compound.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Must be worn at all times when handling the compound to protect against splashes.[3]

  • Face Shield: A full-face shield should be worn in conjunction with splash goggles, especially when there is a significant risk of splashing or when handling larger quantities.[4]

Hand Protection
  • Double Gloving: It is recommended to wear two pairs of nitrile gloves for incidental contact.[3]

  • Heavy-Duty Gloves: For direct or prolonged contact, neoprene or butyl rubber gloves should be worn over nitrile gloves, as phenols can penetrate standard nitrile gloves.[3][5]

  • Glove Inspection: Before each use, gloves should be inspected for any signs of degradation, punctures, or tears.[4] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.[3]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemically resistant apron made of materials like butyl rubber or neoprene should be worn over the lab coat.[3]

  • Clothing: Long pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[3]

Respiratory Protection
  • Chemical Fume Hood: All handling of this compound that could generate dust, vapors, or aerosols must be conducted inside a certified chemical fume hood.[3][6]

  • Respirator: In the rare event that a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[3]

Operational Plan and Experimental Protocol

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific procedure.[7]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is positioned at the appropriate height.

  • Gather Materials: Assemble all necessary equipment, chemicals, and waste containers inside the fume hood before starting the experiment.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[8]

Handling Procedure
  • Don PPE: Put on all required PPE in the correct order (lab coat, long pants, closed-toe shoes, inner nitrile gloves, outer heavy-duty gloves, splash goggles, and face shield).

  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust or splashes.

  • Performing the Reaction: Conduct all experimental steps within the fume hood. Keep all containers tightly closed when not in use.[1]

  • Post-Handling: After the procedure, decontaminate any surfaces and equipment that may have come into contact with the chemical.

Disposal Plan
  • Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in a designated, properly labeled hazardous waste container.[9]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not pour any amount down the drain.

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

Emergency and First Aid Procedures

Immediate and correct first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15-20 minutes.[10] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention immediately.[10]

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Waste Management & Disposal cluster_emergency Emergency Protocol A Conduct Hazard Assessment B Verify Fume Hood & Eyewash/Shower A->B C Don Required PPE B->C D Weigh & Dispense Chemical C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Surfaces & Equipment E->F G Segregate Contaminated Waste F->G Proceed to Disposal H Label Hazardous Waste Container G->H I Dispose via EHS Office H->I J Exposure Event K Administer First Aid J->K L Seek Immediate Medical Attention K->L

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.